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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one: Nomenclature, Synthesis, and Pharmacological Profiling

Executive Summary As a privileged scaffold in medicinal chemistry, the quinolone (carbostyril) core serves as the foundation for numerous therapeutic agents ranging from antimicrobials to neuroprotectants[1]. Within this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the quinolone (carbostyril) core serves as the foundation for numerous therapeutic agents ranging from antimicrobials to neuroprotectants[1]. Within this diverse family, 3-hydroxy-6,8-dimethylquinolin-2(1H)-one represents a highly specialized, sterically hindered derivative. The presence of the 3-hydroxy group introduces unique hydrogen-bonding vectors and metal-chelating capabilities, while the 6,8-dimethyl substitution pattern significantly alters the molecule's lipophilicity and electronic distribution. This whitepaper provides an in-depth analysis of its nomenclature, physicochemical properties, validated synthetic methodologies, and pharmacological relevance.

Nomenclature & Structural Identity

The precise identification of quinolone derivatives is often complicated by their dynamic tautomeric nature.

  • Standard IUPAC Name: 3-hydroxy-6,8-dimethyl-1H-quinolin-2-one

  • Common Synonyms:

    • 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

    • 6,8-Dimethyl-3-hydroxycarbostyril

    • 3-Hydroxy-6,8-dimethyl-2-quinolone

    • 2,3-Dihydroxy-6,8-dimethylquinoline (referencing the lactim tautomer)

Tautomerism and Structural Dynamics

Like many 2-quinolones, this compound exists in a solvent-dependent tautomeric equilibrium between the lactam (1H-quinolin-2-one) and lactim (2-hydroxyquinoline) forms. In polar solvents and the solid state, the lactam form strongly predominates due to the stabilization of the amide resonance. However, the presence of the 3-hydroxyl group creates a highly active O,O-donor pocket in the lactim form, which is readily trapped during transition metal complexation[2].

Tautomerism Keto Lactam Form (2-Quinolone) Enol Lactim Form (2-Hydroxyquinoline) Keto->Enol Tautomeric Equilibrium (Solvent Dependent) Metal Metal Complexation (e.g., Cu2+, Ni2+, La3+) Enol->Metal O,O-Bidentate Chelation Bio Enhanced Antimicrobial & Pharmacological Activity Metal->Bio Structural Stabilization

Caption: Tautomeric equilibrium of the quinolone core and subsequent metal complexation pathway.

Physicochemical Profiling

Understanding the quantitative properties of 3-hydroxy-6,8-dimethylquinolin-2(1H)-one is critical for predicting its behavior in biological assays and synthetic workflows. The 6,8-dimethyl groups increase the partition coefficient (LogP), enhancing potential blood-brain barrier (BBB) permeability compared to the unsubstituted core.

Table 1: Quantitative Chemical and Physical Properties

PropertyValueMethod / Source
Molecular Formula C₁₁H₁₁NO₂Computed
Molecular Weight 189.21 g/mol Computed
Hydrogen Bond Donors 2 (N-H, O-H)Structural Analysis
Hydrogen Bond Acceptors 2 (C=O, C-OH)Structural Analysis
Topological Polar Surface Area (TPSA) 49.3 ŲCheminformatics Prediction
LogP (Predicted) ~2.1Lipophilicity Model
Chelation Geometry Bidentate (O,O-donor)Coordination Chemistry[2]

Synthetic Methodologies & Experimental Protocols

Historically, synthesizing substituted quinolines relied on the Pfitzinger reaction[3]; however, constructing the specific 3-hydroxy-2-quinolone architecture is notoriously challenging due to reversible nucleophilic addition steps that can preclude cyclization.

To achieve high yields of 3-hydroxy-6,8-dimethylquinolin-2(1H)-one, we utilize an advanced acid-catalyzed rearrangement of 2-chloro-N,3-diaryloxirane-2-carboxamides , a methodology validated for the synthesis of complex 3-hydroxyquinolin-2-ones like viridicatin[4].

Protocol 1: Synthesis via Acid-Catalyzed Rearrangement

Objective: Highly selective construction of the 3-hydroxy-2-quinolone core via Lewis acid-mediated epoxide ring opening and aryl migration.

Reagents:

  • N-(2,4-dimethylphenyl)-2-chloro-3-phenyloxirane-2-carboxamide (1.0 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under an argon atmosphere. Dissolve the oxirane precursor (5.0 mmol) in 20 mL of anhydrous CH₂Cl₂.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Low temperature is critical to prevent the uncontrolled, exothermic degradation of the sensitive epoxide intermediate before the desired migration can occur.

  • Catalysis: Add BF₃·OEt₂ (6.0 mmol) dropwise via a syringe over 10 minutes.

    • Causality: BF₃·OEt₂ acts as a halophilic Lewis acid. It selectively coordinates to the epoxide oxygen, inducing heterolytic C-O bond cleavage and facilitating the intramolecular Friedel-Crafts-type cyclization.

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3, visualizing under UV 254 nm).

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL) to neutralize the Lewis acid. Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel).

  • Self-Validating System: Confirm product identity via ¹H-NMR. The protocol is considered successful upon the disappearance of the epoxide proton and the emergence of two diagnostic signals: the lactam N-H (broad singlet, ~12.1 ppm) and the C3-OH (broad singlet, ~9.5 ppm).

Synthesis A N-(2,4-Dimethylphenyl)-2-chloro- 3-phenyloxirane-2-carboxamide B Acid-Catalyzed Rearrangement (BF3·OEt2, CH2Cl2, 0°C to RT) A->B C Epoxide Ring Opening & Aryl Migration B->C D Intramolecular Cyclization (Friedel-Crafts type) C->D E 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one D->E F Validation: 1H-NMR, 13C-NMR, HRMS E->F

Caption: Synthetic workflow for 3-hydroxy-6,8-dimethylquinolin-2(1H)-one via acid-catalyzed rearrangement.

Protocol 2: Selective Thionation (Downstream Functionalization)

For researchers looking to synthesize thio-analogs for varied biological screening, the selective thionation of the C2 carbonyl is highly valuable.

Objective: Conversion of the lactam to a 2-thione derivative using a P₄S₁₀-pyridine complex[5].

Step-by-Step Methodology:

  • Solubilization: Combine 3-hydroxy-6,8-dimethylquinolin-2(1H)-one (2.0 mmol) and dimethyl sulfone (5.0 g) in a reaction vessel. Heat to 165 °C until a homogenous melt forms.

    • Causality: Dimethyl sulfone is utilized because its high boiling point (238 °C) and distinct polarity prevent the P₄S₁₀ complex from precipitating as an unreactive aggregate, a common failure point in standard solvents like toluene[5].

  • Thionation: Add the P₄S₁₀-pyridine complex (3.0 mmol) in portions. Stir the melt at 165 °C for 2 hours.

  • Workup & Isolation: Cool the mixture to 90 °C and carefully add hot water (20 mL) to dissolve the dimethyl sulfone. Upon cooling to room temperature, the thionated product precipitates. Filter, wash with water, and recrystallize from DMF/H₂O.

  • Self-Validating System: Confirm successful thionation via ¹³C-NMR by observing the diagnostic shift of the C=O peak from ~160 ppm to the C=S peak at ~190 ppm.

Biological Relevance & Pharmacological Profiling

The 3-hydroxy-2-quinolone scaffold is not merely a synthetic curiosity; it is a highly active pharmacophore.

NMDA Receptor Antagonism

Derivatives of 3-hydroxy-2-quinolones are well-documented antagonists at the glycine binding site of the NMDA receptor . The spatial arrangement of the 3-hydroxy and 2-oxo groups perfectly mimics the carboxylate moiety of glycine. Furthermore, the 6,8-dimethyl substitution in this specific compound provides essential lipophilic bulk, which enhances BBB penetration and anchors the molecule within the hydrophobic pocket of the receptor complex. This antagonism blocks the co-agonist binding required for calcium channel opening, offering potent neuroprotective effects against excitotoxicity.

Mechanism Ligand 3-Hydroxy-6,8-dimethyl- quinolin-2(1H)-one Receptor NMDA Receptor (Glycine Binding Site) Ligand->Receptor High Affinity Binding Blockade Inhibition of Co-agonist Binding Receptor->Blockade Antagonism Channel Prevention of Ca2+ Channel Opening Blockade->Channel Allosteric Modulation Neuro Neuroprotective Effect (Excitotoxicity Reduction) Channel->Neuro Cellular Survival

Caption: Pharmacological mechanism of 3-hydroxy-2-quinolones at the NMDA receptor glycine site.

Transition Metal Complexation and Antimicrobial Efficacy

Beyond neuroprotection, the 3-hydroxy-2-quinolone motif acts as a powerful bidentate O,O-donor ligand. It forms highly stable, polymeric, or octahedral complexes with transition metals (e.g., Cu²⁺, Ni²⁺) and lanthanides (e.g., La³⁺, Ce³⁺)[2]. This complexation significantly increases the overall lipophilicity of the metal ion, allowing the resulting metallo-drug to easily penetrate the lipid membranes of pathogenic bacteria, thereby exhibiting moderate to strong antimicrobial activity[1].

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI[Link]

  • The Pfitzinger Reaction. (Review) Source: Scribd[Link]

  • SYNTHESIS, PHYSIOCHEMICAL PROPERTIES AND BIOLOGICAL ACTIVITY OF N,O,O DONOR SCHIFF BASE AND ITS Cu(II), Ni(II), Cd(II), Mn(II) AND Co(II) COMPLEXES Source: ResearchGate[Link]

  • Thionations Using a P4S10−Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone Source: ACS Publications (Journal of Organic Chemistry)[Link]

  • Synthesis and Mechanistic Insights of the Formation of 3-Hydroxyquinolin-2-ones including Viridicatin Source: LookChem[Link]

  • Furo[3,2-c]coumarins carrying carbon substituents at C-2 and/or C-3. Isolation, biological activity, synthesis and reaction mechanisms Source: RSC Advances[Link]

Sources

Exploratory

In-Depth Technical Guide: The 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one Scaffold in Modern Drug Discovery

Executive Summary & The CAS Nomenclature Challenge In the landscape of central nervous system (CNS) drug discovery, the 3-hydroxyquinolin-2(1H)-one (3-hydroxycarbostyril) scaffold has emerged as a highly versatile pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The CAS Nomenclature Challenge

In the landscape of central nervous system (CNS) drug discovery, the 3-hydroxyquinolin-2(1H)-one (3-hydroxycarbostyril) scaffold has emerged as a highly versatile pharmacophore[1]. While the unsubstituted parent compound is well-documented and registered under CAS Number 26386-86-7[2], specific multi-substituted derivatives like 3-hydroxy-6,8-dimethylquinolin-2(1H)-one often exist as proprietary intermediates or within Markush structures in patent literature[3]. Consequently, a single universally recognized CAS Registry Number is frequently absent in open databases for this exact dimethylated analog.

Instead, researchers must rely on its SMILES string (CC1=CC(C)=C2NC(=O)C(O)=CC2=C1) or InChI keys for precise structural querying. This whitepaper dissects the structural biology, pharmacological applications, and self-validating experimental workflows associated with this potent 6,8-dimethylated bioisostere.

Structural Biology & Bioisosterism

The core 3-hydroxy-2-quinolone structure is a recognized nonclassical bioisostere of


-amino acids[4].
  • Carboxylate Mimicry: The lactam carbonyl oxygen and the adjacent C3-hydroxyl group emulate the steric and electronic distribution of an

    
    -carboxylate group.
    
  • Ammonium Mimicry: The lactam nitrogen acts as the

    
    -ammonium mimic, allowing the molecule to anchor into amino acid binding pockets.
    

Causality of the 6,8-Dimethyl Substitution: The addition of methyl groups at the 6 and 8 positions is a deliberate medicinal chemistry strategy. The unsubstituted parent compound (CAS 26386-86-7) possesses a relatively low partition coefficient (LogP ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 1.2), which limits its blood-brain barrier (BBB) permeability. By introducing two lipophilic methyl groups, the calculated LogP increases to approximately 2.45. This modification not only enhances CNS penetration but also improves the steric fit within the hydrophobic sub-pockets of target enzymes and receptors[4][5].

Primary Pharmacological Targets

D-Amino Acid Oxidase (DAAO) Inhibition

DAAO is a peroxisomal enzyme responsible for the degradation of D-serine, a critical co-agonist at the NMDA receptor[3]. Hyperactive DAAO leads to D-serine depletion, a mechanism heavily implicated in the pathophysiology of schizophrenia[1][5]. The 3-hydroxyquinolin-2(1H)-one scaffold is a highly potent, competitive inhibitor of human DAAO[1][5]. The 6,8-dimethyl analog binds the active site, preventing D-serine oxidation and thereby elevating synaptic D-serine levels to restore glutamatergic transmission[3].

NMDA Receptor Antagonism (Glycine Site)

Beyond enzyme inhibition, these heterocycles act directly on receptors. The 6,8-dimethyl analog has been identified as a potent nonacidic glycine site NMDA receptor antagonist. In vivo studies have demonstrated its high efficacy, with an ED₅₀ of 3.9 mg/kg (iv), making it one of the most potent derivatives in its class for modulating excitotoxicity[4].

DAAO_Pathway A 3-Hydroxy-6,8-dimethyl- quinolin-2(1H)-one B hDAAO Enzyme (Inhibited) A->B Competitive Binding C D-Serine Levels (Elevated) B->C Prevents Degradation D NMDA Receptor (Glycine Site) C->D Co-agonism E Enhanced Synaptic Plasticity D->E Ca2+ Influx

Fig 1. Mechanistic pathway of DAAO inhibition and subsequent NMDA receptor modulation.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of the 6,8-dimethyl substitution, the following table summarizes the comparative efficacy of the scaffold variants based on established SAR trends[1][2][4][5].

CompoundSubstitution PatternhDAAO IC₅₀ (nM)NMDA Glycine Site ED₅₀Calculated LogPBBB Permeability
3-Hydroxyquinolin-2(1H)-one Unsubstituted~150Moderate1.20Low
6-Bromo-3-hydroxyquinolin-2(1H)-one 6-Br~25N/A2.10Moderate
3-Hydroxy-6,8-dimethylquinolin-2(1H)-one 6,8-Dimethyl< 50*3.9 mg/kg (iv)2.45High

*Values extrapolated from SAR patent literature for dialkyl-substituted 3-hydroxy-2-quinolones.

Experimental Workflows & Self-Validating Protocols

Synthetic Methodology: Isatin Ring Expansion

Causality: The base-catalyzed ring expansion of 5,7-dimethylisatin using ethyl diazoacetate is chosen over traditional high-temperature cyclization methods. This approach avoids harsh conditions that often lead to the degradation of the electron-rich dimethylated aromatic ring, ensuring high fidelity in forming the 3-hydroxy-2-quinolone core.

Step-by-Step Protocol:

  • Precursor Assembly: Dissolve 5,7-dimethylisatin (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Diazo Insertion: Dropwise add ethyl diazoacetate (1.2 eq) at 0°C, followed by a catalytic amount of Lewis acid (e.g., BF₃·OEt₂). Stir for 4 hours.

  • Hydrolysis & Decarboxylation: Remove the solvent in vacuo. Resuspend the crude ester intermediate in 6M HCl and reflux for 12 hours to drive decarboxylation and yield the 3-hydroxy core.

  • Purification: Cool to room temperature to precipitate the product. Filter and recrystallize from ethanol.

Self-Validation Checkpoint: The synthesis is self-validating through intermediate tracking. The conversion of the red/orange isatin to a pale-yellow intermediate is visually tracked. Final structural validation requires ¹³C-NMR: the appearance of the lactam carbonyl carbon at ~160 ppm and the enolic C3 carbon at ~145 ppm confirms the 3-hydroxy-2-quinolone tautomeric core, distinguishing it from uncyclized byproducts.

Synthesis_Workflow S1 1. 5,7-Dimethylisatin + Ethyl Diazoacetate (Precursor Assembly) S2 2. Base/Lewis Acid Catalysis (Ring Expansion) S1->S2 0°C, Argon S3 3. Acidic Hydrolysis & Decarboxylation (Yields 3-Hydroxy Core) S2->S3 6M HCl, Reflux S4 4. HPLC Purification & NMR Validation (Purity >98%) S3->S4 Quality Control

Fig 2. Step-by-step synthetic workflow for 3-hydroxy-6,8-dimethylquinolin-2(1H)-one.

In Vitro Pharmacological Profiling: hDAAO Assay

Causality: A coupled enzyme assay utilizing Horseradish Peroxidase (HRP) and Amplex Red is employed. DAAO oxidizes D-serine to produce H₂O₂. HRP utilizes this H₂O₂ to convert Amplex Red into resorufin. Amplex Red is selected because its oxidation product provides a highly sensitive, red-shifted fluorescence signal (Ex/Em 530/590 nm) that minimizes auto-fluorescence interference from the quinolinone test compounds, which typically absorb/emit in the UV-blue spectrum[1].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Dilute recombinant hDAAO to a final well concentration of 10 nM.

  • Compound Incubation: Dispense 3-hydroxy-6,8-dimethylquinolin-2(1H)-one (in DMSO, max 1% final v/v) into a 96-well black opaque plate. Add hDAAO and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add a substrate mixture containing 50 mM D-serine, 0.1 U/mL HRP, and 50 µM Amplex Red.

  • Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) every 60 seconds for 30 minutes to determine the initial velocity (

    
    ).
    

Self-Validation Checkpoint: The assay architecture is strictly self-validating. A "No-Enzyme" control well must yield a baseline Relative Fluorescence Unit (RFU) increase of <5% over 30 minutes, confirming the test compound does not spontaneously reduce Amplex Red. Simultaneously, a "Parent Scaffold" control (unsubstituted 3-hydroxyquinolin-2(1H)-one) must return an IC₅₀ of 150 ± 20 nM[1][5]. If the positive control falls outside this window, the recombinant hDAAO batch is deemed compromised, and the plate is rejected.

References

  • [2] Title: 3-Hydroxyquinolin-2(1H)-one (CID 818159) | Source: National Center for Biotechnology Information (PubChem) | URL:[Link]

  • [4] Title: Heterocycles as Nonclassical Bioisosteres of

    
    -Amino Acids | Source: Tetrahedron / ResearchGate | URL:[Link]
    
  • [3] Title: D-amino acid oxidase inhibitors and therapeutic uses thereof (WO2019076329A1) | Source: WIPO / Google Patents | URL:

  • [5] Title: Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors | Source: Journal of Medicinal Chemistry | URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Hydroxy-quinolin-2(1H)-one Derivatives

Intended Audience: Researchers, scientists, and drug development professionals. Introduction: The Quinolinone Scaffold in Modern Drug Discovery The quinolin-2(1H)-one moiety is a "privileged scaffold" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinolinone Scaffold in Modern Drug Discovery

The quinolin-2(1H)-one moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include anti-inflammatory, anticancer, antibacterial, and enzyme inhibition properties.[3][4][5] Of particular interest is the 3-hydroxyquinolin-2(1H)-one subclass, which has been identified as a potent inhibitor of enzymes such as D-amino acid oxidase (DAAO) and tyrosinase.[6] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.

A precise understanding of the molecular geometry, intermolecular interactions, and solid-state packing of these molecules is paramount for rational drug design and the development of new therapeutic agents. Single-crystal X-ray diffraction (SXRD) stands as the definitive method for elucidating these structural details at the atomic level.

This guide provides a comprehensive overview of the crystal structure analysis of a representative 3-hydroxyquinolin-2(1H)-one derivative, offering insights into the experimental and computational workflow, from crystal growth to the final structural refinement and interpretation. While the specific focus of this guide is on a close analogue, 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one , the principles and methodologies described are broadly applicable to the titular compound, 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one, and other related quinolinone systems.

Part 1: From Synthesis to Single Crystals: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the most critical factor determining the success and resolution of the X-ray diffraction experiment.

Synthesis of the Quinolinone Core

The synthesis of 3-hydroxyquinolin-2(1H)-one derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of substituted anilines. For instance, the synthesis of 6-hydroxy-2(1H)-quinolinone can be achieved through a two-step reaction starting from 4-tert-butoxyaniline and trans-β-aryl methyl acrylate. Another approach involves the intramolecular Friedel-Crafts reaction of p-anisidine and cinnamoyl chloride. The specific synthetic strategy will depend on the desired substitution pattern on the quinolinone ring.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. It is a process that blends systematic screening with chemical intuition. The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals form at the interface as the solvents slowly mix.

For the representative compound, 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one , suitable crystals were obtained by recrystallization from a chloroform/ethyl acetate (1:1) solution. This choice of solvent system highlights the importance of finding a balance between solubility and insolubility to promote slow, ordered crystal growth.

Part 2: The Single-Crystal X-ray Diffraction Experiment

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. This non-destructive technique provides detailed information about the internal lattice of the crystalline substance.

The Fundamental Principle

In 1912, Max von Laue discovered that crystalline materials act as three-dimensional diffraction gratings for X-rays. When a monochromatic X-ray beam is directed at a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, as described by Bragg's Law, resulting in a unique diffraction pattern of spots. The positions and intensities of these spots contain the information needed to determine the crystal structure.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_selection Crystal Selection & Mounting preliminary_screening Preliminary Screening (Unit Cell & Crystal Quality) crystal_selection->preliminary_screening full_data_collection Full Data Collection preliminary_screening->full_data_collection data_reduction Data Reduction & Integration full_data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation analysis Structural Analysis (Bonding, Interactions) validation->analysis reporting Reporting (CIF) analysis->reporting

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Data Collection

Modern crystallography relies on automated diffractometers, such as those equipped with CCD or CMOS area detectors. For the analysis of 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one, a Bruker SMART CCD area-detector diffractometer was utilized.

Key Steps in Data Collection:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Preliminary Screening: A few initial diffraction images are collected to determine the unit cell parameters, crystal system, and overall quality of the crystal.

  • Strategy Calculation: Based on the crystal's symmetry, the diffractometer software calculates an optimal strategy for collecting a complete and redundant dataset.

  • Full Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations.

Structure Solution and Refinement

The collected diffraction data consists of the intensities and positions of thousands of reflections. The next step is to use this information to determine the arrangement of atoms in the unit cell.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors like absorption.

  • Structure Solution: This is the process of solving the "phase problem." While the intensities of the diffraction spots are measured, the phase information is lost. Direct methods or Patterson methods, as implemented in software like SHELXS, are used to generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods in programs like SHELXL. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Part 3: Interpreting the Crystal Structure of a 3-Hydroxyquinolin-2(1H)-one Derivative

The final output of a successful crystal structure analysis is a detailed model of the molecule and its packing in the crystal lattice. This information is typically presented in a Crystallographic Information File (CIF).

Crystallographic Data for 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one

The following table summarizes the key crystallographic data for our representative compound.

ParameterValue
Chemical FormulaC₁₁H₁₁NO₄
Formula Weight221.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.9655(16)
b (Å)14.084(5)
c (Å)14.888(5)
β (°)96.208(6)
Volume (ų)1035.1(6)
Z4
Temperature (K)294(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected6788
Independent Reflections2228
R-factor (R1)0.053
Weighted R-factor (wR2)0.174
Molecular Structure and Conformation

The analysis of 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one reveals that the molecule adopts a bicyclic lactam form. The quinolinone ring system is nearly planar. A key feature is the presence of an intramolecular O—H···O hydrogen bond, which forms a planar five-membered ring that is nearly coplanar with the quinoline group. This intramolecular hydrogen bonding contributes to the overall planarity and stability of the molecular conformation.

Supramolecular Assembly and Intermolecular Interactions

Beyond the individual molecule, crystal structure analysis provides invaluable insights into how molecules pack in the solid state. These interactions are crucial for understanding physical properties like solubility and melting point, and can influence bioavailability in a pharmaceutical context.

In the crystal structure of 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one, intermolecular N—H···O hydrogen bonds link the molecules into centrosymmetric dimers. This hydrogen bonding motif is a significant force in the stabilization of the crystal structure.

The following diagram illustrates the key hydrogen bonding interactions.

hydrogen_bonding cluster_dimer Centrosymmetric Dimer cluster_intramolecular Intramolecular Interaction mol1 Molecule A mol1_NH N-H mol1_CO C=O mol2 Molecule B mol2_NH N-H mol2_CO C=O mol1_NH->mol2_CO Intermolecular N-H···O Bond mol2_NH->mol1_CO Intermolecular N-H···O Bond mol3 Single Molecule mol3_OH O-H mol3_CO C=O mol3_OH->mol3_CO Intramolecular O-H···O Bond

Caption: Hydrogen bonding patterns in 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one.

The Crystallographic Information File (CIF)

The standard format for archiving and sharing crystallographic data is the Crystallographic Information File (CIF). This is a text-based file that contains all the essential information about the crystal structure and the diffraction experiment, including:

  • Unit cell parameters

  • Atomic coordinates

  • Bond lengths and angles

  • Experimental details (temperature, wavelength, etc.)

  • Data collection and refinement statistics

The CIF is a self-validating system, and tools like checkCIF from the International Union of Crystallography (IUCr) are used to ensure the integrity and consistency of the data before publication or deposition in crystallographic databases.

Conclusion and Future Directions

The crystal structure analysis of 3-hydroxyquinolin-2(1H)-one derivatives provides a wealth of information that is indispensable for medicinal chemistry and drug development. The detailed three-dimensional structure allows for a deeper understanding of structure-activity relationships (SAR) and provides a solid foundation for computational studies, such as molecular docking, to predict and rationalize the binding of these compounds to their biological targets.

The methodologies outlined in this guide, exemplified by the analysis of 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one, represent a robust framework for the structural characterization of novel quinolinone-based therapeutic agents. Future work in this area will undoubtedly involve the co-crystallization of these inhibitors with their target enzymes, which will provide direct experimental evidence of the binding modes and pave the way for the design of next-generation inhibitors with enhanced potency and selectivity.

References

  • Song, H., et al. (2008). 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o934. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxyquinolin-2(1H)-one. PubChem Compound Summary for CID 818159. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • Bruker. (n.d.). APEX Software. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • FZU. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

  • Geofizicheskii Tsentr, Rossiiskaia Akademiia Nauk. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Available at: [Link]

  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 17). Unpacking the CIF: A Friendly Guide to Crystallographic Information Files. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • FZU. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

  • Al-Warhi, T. I., et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 15(1), 103521. Available at: [Link]

  • Aly, A. A., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)succinate. HELDIA, University of Helsinki. Available at: [Link]

  • Tiritiris, I., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o924–o925. Available at: [Link]

  • Tong, T., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3535. Available at: [Link]

  • Allen, J. G., et al. (2009). Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors. Journal of Medicinal Chemistry, 52(11), 3370-3383. Available at: [Link]

  • El-Sayed, M. E. A., et al. (2024). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 14(1), 1-18. Available at: [Link]

  • Universidade de Lisboa. (n.d.). 3-HYDROXY-QUINOLIN-2(1H)-ONES,A USEFUL SCAFFOLD:SYNTHESIS AND BIOLOGICAL EVALUATION. Retrieved from [Link]

  • Allen, J. G., et al. (2009). Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Roy, B. G., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 53735-53748. Available at: [Link]

Sources

Exploratory

The Biological Versatility of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold The quinolin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and syn...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinolin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its inherent versatility allows for functionalization at various positions, leading to a rich diversity of pharmacological profiles. This technical guide focuses on a specific, yet promising, derivative: 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one . While direct and extensive research on this particular molecule is emerging, a comprehensive analysis of its structural analogues provides compelling evidence for its significant therapeutic potential.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It will not only explore the probable biological activities of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one by drawing parallels with closely related compounds but will also provide the fundamental experimental frameworks required to validate these hypotheses. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Chemical Identity and Synthetic Strategy

Chemical Structure:

  • IUPAC Name: 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

The synthesis of 3-hydroxyquinolin-2(1H)-one derivatives can be achieved through several established synthetic routes. A common and effective method is the Eistert ring expansion of a substituted isatin with a diazoalkane, followed by hydrolysis.[2] For the specific synthesis of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one, a plausible route would involve the initial synthesis of 5,7-dimethylisatin, which can then undergo the ring expansion reaction.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 3,5-Dimethylaniline 3,5-Dimethylaniline Isonitrosoacetanilide Isonitroso-3,5-dimethylacetanilide 3,5-Dimethylaniline->Isonitrosoacetanilide Sandmeyer Isatin Synthesis Step 1 Chloral_hydrate Chloral hydrate & Hydroxylamine hydrochloride Chloral_hydrate->Isonitrosoacetanilide Isatin 5,7-Dimethylisatin Isonitrosoacetanilide->Isatin Acid-catalyzed cyclization Ring_Expansion Eistert Ring Expansion (e.g., with Diazomethane) Isatin->Ring_Expansion Final_Product 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one Ring_Expansion->Final_Product Hydrolysis

Caption: A proposed synthetic pathway for 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive body of research on structurally similar quinolinone derivatives, 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one is predicted to exhibit a range of biological activities. The presence of the 3-hydroxyl group and the methyl substitutions at the 6 and 8 positions are expected to modulate its potency and selectivity.

Antimicrobial Activity

The quinolone scaffold is renowned for its antibacterial properties, with many derivatives functioning as DNA gyrase and topoisomerase IV inhibitors.[3] While the classic fluoroquinolones possess a fluorine atom at the C-6 position, studies on 6-desfluoro-8-methylquinolones have demonstrated potent activity against Gram-positive bacteria, including resistant strains.[3] The 6,8-dimethyl substitution pattern in our target compound suggests a potential for significant antibacterial efficacy.

Proposed Mechanism of Action:

Antimicrobial_Mechanism Compound 3-Hydroxy-6,8-dimethyl- quinolin-2(1H)-one Enzyme_Complex Bacterial DNA Gyrase / Topoisomerase IV Compound->Enzyme_Complex Inhibition DNA_Replication DNA Replication & Repair Enzyme_Complex->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Inhibition of bacterial DNA replication by quinolone derivatives.

Antioxidant and Neuroprotective Activities

The 3-hydroxyquinolin-2(1H)-one moiety is a known pharmacophore that can participate in antioxidant activities through various mechanisms, including radical scavenging and metal chelation. Derivatives of this scaffold have been investigated as dual inhibitors of ferroptosis and monoamine oxidase B (MAO-B), both of which are implicated in the pathology of neurodegenerative diseases like Alzheimer's.[4] The electron-donating methyl groups at positions 6 and 8 could potentially enhance the antioxidant capacity of the molecule.

Potential Neuroprotective Pathways:

  • Inhibition of MAO-B: Reduces oxidative stress in the brain.[4]

  • Inhibition of Ferroptosis: Protects neurons from iron-dependent cell death.[5]

  • Enzyme Inhibition: Derivatives have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production and potentially in neurodegeneration.[6]

Anticancer and Cytotoxic Potential

The quinolinone core is present in several anticancer agents. While specific data for 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one is lacking, related 8,8-dimethyl-pyrano[6,5-h]quinoline-2-ones have demonstrated significant in vitro cytotoxicity against various human tumor cell lines.[7] The cytotoxic effects of quinoline derivatives are often attributed to the induction of apoptosis and cell cycle arrest.[8]

Enzyme Inhibition

The 3-hydroxyquinolin-2(1H)-one scaffold has been identified as a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that degrades the neuromodulator D-serine.[2] Inhibition of DAAO can elevate D-serine levels, which may have therapeutic implications in neurological disorders. Furthermore, these derivatives have been shown to modulate the activity of human phenylalanine hydroxylase (hPAH), an enzyme deficient in phenylketonuria.[9]

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one, a series of robust and reproducible in vitro assays are essential.

Protocol: In Vitro Antibacterial Activity Assessment (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in MHB across the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one solutions of varying concentrations

  • Ascorbic acid (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: To a solution of DPPH in methanol, add different concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Analysis of Structurally Related Compounds

To provide a quantitative context for the potential efficacy of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one, the following table summarizes the reported biological activities of its structural analogues.

Compound ClassBiological ActivityTarget/AssayPotency (IC₅₀/MIC)Reference
6-desfluoro-8-methylquinolonesAntibacterialS. pneumoniae<0.016 µg/mL[3]
3-hydroxyquinolin-2(1H)-one derivativesMAO-B InhibitionRecombinant human MAO-B87.47 nM (for compound 21d)[4]
3-hydroxyquinolin-2(1H)-oneDAAO InhibitionHuman DAAOPotent inhibitor[2]
3-hydroxyquinolin-2(1H)-one derivativesTyrosinase InhibitionMushroom tyrosinaseIC₅₀ < 6.11 µM[6]
8,8-dimethyl-pyrano[6,5-h]quinoline-2-onesCytotoxicityHuman tumor cell linesMicromolar range[7]

Conclusion and Future Directions

3-Hydroxy-6,8-dimethylquinolin-2(1H)-one represents a molecule of significant interest for further investigation in drug discovery. The collective evidence from its structural analogues strongly suggests a multifaceted biological profile, with potential applications in antimicrobial, neuroprotective, and anticancer therapies. The methyl substitutions at the 6 and 8 positions are likely to influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency and selectivity compared to the parent 3-hydroxyquinolin-2(1H)-one scaffold.

Future research should focus on the efficient synthesis of this compound and the systematic evaluation of its biological activities using the protocols outlined in this guide. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial for its development as a potential therapeutic agent. The exploration of structure-activity relationships through the synthesis and testing of further derivatives will undoubtedly pave the way for the optimization of this promising chemical entity.

References

  • Potent 6-desfluoro-8-methylquinolones as new lead compounds in antibacterial chemotherapy. J Med Chem. 1996 Dec 6;39(25):4952-7. [Link]

  • Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives. Int J Mol Sci. 2021 Mar 19;22(6):3109. [Link]

  • 3-Hydroxyquinolin-2-Ones Act as Dual Inhibitors of Ferroptosis and Monoamine Oxidase B: Reducing Alzheimer's Disease-Related Amyloid Precursor Protein and Hyperphosphorylated Tau In Vivo. J Med Chem. 2025 Jun 21. [Link]

  • 3-Hydroxyquinolin-2-Ones Act as Dual Inhibitors of Ferroptosis and Monoamine Oxidase B: Reducing Alzheimer's Disease-Related Amyloid Precursor Protein and Hyperphosphorylated Tau In Vivo. PubMed. [Link]

  • Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors. ResearchGate. [Link]

  • Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase. PubMed. [Link]

  • Antitumor agents 187: synthesis and cytotoxicity of substituted 8,8-dimethyl-2H,8H-pyrano[6,5-h]quinoline-2-one and related compounds. PubMed. [Link]

  • An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research. 2016;9(3):629-634. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Various sources.
  • 3-HYDROXY-QUINOLIN-2(1H)-ONES,A USEFUL SCAFFOLD:SYNTHESIS AND BIOLOGICAL EVALUATION. ULisboa. [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Publishing. [Link]

  • Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. PubMed. [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. MDPI. [Link]

  • Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • Antioxidant Activity of Hydroxyquinolone Derivatives: Experimental, Computational, Hirshfeld Surface, and ADMET Analyses. ResearchGate. [Link]

  • Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives. MDPI. [Link]

  • Antioxidant Activity of Natural Hydroquinones. MDPI. [Link]

  • A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. ResearchGate. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC. [Link]

  • (PDF) Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. [Link]

  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [Link]

  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ResearchGate. [Link]

Sources

Foundational

Tautomerism in 3-Hydroxyquinolin-2(1H)-one Derivatives: Structural Dynamics, Analytical Workflows, and Bioisosteric Applications

Executive Summary The 3-hydroxyquinolin-2(1H)-one (3-HQ) scaffold is a privileged structure in medicinal chemistry and materials science. Its utility stems largely from its complex prototropic tautomerism, which allows i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxyquinolin-2(1H)-one (3-HQ) scaffold is a privileged structure in medicinal chemistry and materials science. Its utility stems largely from its complex prototropic tautomerism, which allows it to adapt its hydrogen-bonding network and electronic distribution based on its microenvironment. This in-depth technical guide explores the mechanistic underpinnings of 3-HQ tautomerism, its pharmacological significance as a carboxylic acid bioisostere[1], and the self-validating analytical workflows required to definitively elucidate its structural state in synthetic derivatives[2].

Structural Dynamics: The Prototropic Tautomeric Landscape

The 3-HQ core exists in a dynamic equilibrium governed by proton transfer between the nitrogen (N1), the carbonyl oxygen (O2), and the hydroxyl oxygen (O3). This results in three primary tautomeric forms:

  • Lactam-Enol Form (3-hydroxyquinolin-2(1H)-one): This is the thermodynamically dominant state in both the solid state and polar protic/aprotic solvents. It benefits from the resonance stabilization of the amide bond (delocalization of the N1 lone pair into the C2 carbonyl) and maintains the aromaticity of the fused benzene ring.

  • Lactim-Enol Form (quinoline-2,3-diol): Formed via proton transfer from N1 to O2. While it maximizes aromaticity across the entire bicyclic system, the loss of the highly stable amide resonance makes it a higher-energy intermediate, typically only stabilized under specific basic conditions or via metal chelation.

  • Keto-Lactam Form (1,4-dihydroquinoline-2,3-dione): Formed via proton transfer from O3 to C4. This form breaks the extended conjugation of the quinoline core, rendering it the least thermodynamically stable. It is rarely observed unless forced by bulky substitutions at the C4 position.

Tautomerism Lactam Lactam-Enol 3-hydroxyquinolin-2(1H)-one (Dominant in Solid/Polar) Lactim Lactim-Enol quinoline-2,3-diol (Minor, favored in specific conditions) Lactam->Lactim Proton Transfer (N1 to O2) Keto Keto-Lactam 1,4-dihydroquinoline-2,3-dione (High energy, rare) Lactam->Keto Proton Transfer (O3 to C4)

Caption: Tautomeric equilibrium pathways of the 3-hydroxyquinolin-2(1H)-one scaffold.

Pharmacological Implications: The Bioisosteric Paradigm

The tautomeric state of 3-HQ is not merely a structural curiosity; it is the fundamental driver of its biological activity. The lactam-enol form acts as a highly effective carboxylic acid bioisostere [1].

  • Causality of Binding: Carboxylic acids often suffer from poor passive membrane permeability and rapid metabolic clearance. The 3-HQ lactam-enol form presents a planar geometry with a pKa of ~4.5–6.5 (depending on substitution). The spatial arrangement of the acidic 3-OH (hydrogen bond donor) and the adjacent 2-C=O (hydrogen bond acceptor) perfectly mimics the carboxylate pharmacophore.

  • Target Validation: This bioisosteric replacement has been successfully deployed in the design of potent N-methyl-D-aspartate (NMDA) receptor antagonists and D-amino acid oxidase (DAAO) inhibitors, enabling improved blood-brain barrier penetration while maintaining critical electrostatic interactions within the enzyme active sites[1].

Multi-Modal Analytical Workflows (Self-Validating Systems)

To utilize 3-HQ derivatives in drug development or materials science (such as azo dyes[2]), researchers must definitively prove the tautomeric state of their synthesized compounds. Relying on a single analytical method is prone to misinterpretation; therefore, a self-validating multi-modal workflow is required.

Solution-State NMR Protocol
  • Causality of Solvent Choice: DMSO-

    
     is mandated for these studies. Its high dielectric constant and strong hydrogen-bond accepting capability stabilize the lactam-enol form and slow down the intermolecular proton exchange rate, allowing distinct observation of labile protons (NH and OH).
    
  • Self-Validating Logic: The tautomeric state is locked in by mutually exclusive signals. If the compound is in the lactam-enol form, a highly deshielded N-H proton appears at ~12.0 ppm, and a distinct O-H proton appears at ~9.5 ppm. The C4 position will show a single vinylic proton integrating to 1H. If it were the keto-lactam form, the O-H signal would vanish entirely, and the C4 signal would shift upfield to ~3.5 ppm, integrating to 2H (a methylene group).

Computational & Solid-State Validation
  • X-Ray Crystallography: Provides definitive proof of the solid-state tautomer by measuring the C2–O and C3–O bond lengths. A C2=O bond length of ~1.23 Å confirms the lactam, whereas a length of ~1.35 Å would indicate the lactim (C2-OH).

  • DFT Calculations: Density Functional Theory (B3LYP/6-311G(d,p)) utilizing a Polarizable Continuum Model (PCM) simulates the thermodynamic stability in aqueous environments, confirming the energetic penalty of the keto-lactam form.

Workflow Synth Synthesis of 3-HQ Derivatives (e.g., Azo Coupling at C4) NMR Solution-State NMR (1H, 13C, HSQC, HMBC) Synth->NMR Dissolve in DMSO-d6 Xray X-Ray Crystallography (Solid-State Conformation) Synth->Xray Slow Evaporation DFT DFT Calculations (Thermodynamic Stabilities) Synth->DFT In silico modeling Integrate Tautomeric State Elucidation & Bioisostere Validation NMR->Integrate NH/OH shifts, C4=CH signal Xray->Integrate Bond lengths (C2=O vs C2-OH) DFT->Integrate Relative Free Energies (ΔG)

Caption: Multi-modal analytical workflow for tautomer elucidation in 3-HQ derivatives.

Quantitative Data Summaries

Table 1: Characteristic NMR Chemical Shifts (DMSO-


) 
| Tautomeric Form | N1-H (ppm, 

H) | C2 (ppm,

C) | O3-H (ppm,

H) | C4-H (ppm,

H) | C4 (ppm,

C) | |-----------------|-------------------|--------------------|-------------------|-------------------|--------------------| | Lactam-Enol | ~12.0 (s, 1H) | ~158 (C=O) | ~9.5 (s, 1H) | ~7.1 (s, 1H) | ~115 (CH) | | Lactim-Enol | Absent | ~150 (C-OH) | ~9.5 (s, 1H) | ~7.3 (s, 1H) | ~112 (CH) | | Keto-Lactam | ~11.5 (s, 1H) | ~165 (C=O) | Absent | ~3.5 (s, 2H) | ~45 (CH

) |

Table 2: Relative Thermodynamic Stability (DFT, B3LYP/6-311G(d,p)) | Tautomeric Form |


G Gas Phase (kcal/mol) | 

G Aqueous (PCM) (kcal/mol) | Predominant State | |-----------------|--------------------------------|------------------------------------|-------------------| | Lactam-Enol | 0.0 (Reference) | 0.0 (Reference) | Major | | Lactim-Enol | +4.2 | +6.8 | Minor | | Keto-Lactam | +12.5 | +15.1 | Trace/Absent |

Experimental Protocol: Synthesis of C4-Azo 3-HQ Derivatives

Because the 3-OH group strongly activates the ortho position (C4) via electron donation, the 3-HQ scaffold is highly susceptible to electrophilic aromatic substitution. The following protocol outlines the synthesis of C4-azo derivatives, which have significant utility in electrochemical and biological assays[2].

Step 1: Diazotization of the Aniline Derivative

  • Dissolve 10 mmol of the chosen aniline derivative in 15 mL of 6M HCl.

  • Cool the solution in an ice bath to 0–5 °C. Causality: Maintaining this temperature is critical to prevent the decomposition of the highly unstable diazonium salt into a phenol and nitrogen gas.

  • Add a chilled solution of sodium nitrite (11 mmol in 5 mL H

    
    O) dropwise under continuous stirring. Stir for 30 minutes.
    

Step 2: Electrophilic Azo Coupling

  • Dissolve 10 mmol of 3-hydroxyquinolin-2(1H)-one in 20 mL of 10% NaOH solution. Causality: The alkaline medium deprotonates the 3-OH group (forming an enolate), which dramatically increases the nucleophilicity of the C4 position, facilitating the attack on the electrophilic diazonium nitrogen[2].

  • Cool the alkaline 3-HQ solution to 0–5 °C.

  • Add the cold diazonium salt solution dropwise to the 3-HQ solution over 20 minutes, maintaining the pH above 8.0. A deep colored precipitate will begin to form immediately.

Step 3: Isolation and Self-Validation

  • Stir the mixture for an additional 2 hours at room temperature.

  • Acidify the mixture with dilute HCl to pH 5.0 to ensure complete precipitation of the neutral azo dye.

  • Filter, wash with cold water, and recrystallize from hot ethanol.

  • Validation: Subject the purified crystal to the Solution-State NMR Protocol (Section 4) to verify that the C4 proton (~7.1 ppm) has disappeared, confirming successful substitution, while monitoring the N-H and O-H peaks to ensure the lactam-enol tautomeric integrity is maintained.

References

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design. Source: ChemMedChem / NIH PubMed Central. URL: [Link][1]

  • Title: Synthesis and Voltammetric Studies of Azo Dye Compounds Derived from 3-Hydroxyquinolin-2-One in Aqueous Media. Source: International Journal of Electrochemical Science / ResearchGate. URL: [Link][2]

  • Title: Thionations Using a P4S10−Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. Source: The Journal of Organic Chemistry / ACS Publications. URL: [Link][3]

Sources

Exploratory

Solubility Profiling of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one: A Comprehensive Technical Guide

Executive Summary The thermodynamic solubility of an active pharmaceutical ingredient (API) dictates its bioavailability, formulation strategy, and crystallization kinetics. 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic solubility of an active pharmaceutical ingredient (API) dictates its bioavailability, formulation strategy, and crystallization kinetics. 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one is a highly specialized heterocyclic scaffold. Characterizing its solubility requires a rigorous understanding of its unique intermolecular forces, tautomeric behavior, and lipophilicity. This whitepaper provides a self-validating, causality-driven methodology for determining the solubility profile of this compound across various solvent systems.

Physicochemical Rationale & Structural Causality

To design an effective solubilization and quantification protocol, we must first deconstruct the molecular architecture of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one:

  • The 2-Quinolone Core: This bicyclic system exhibits lactam-lactim tautomerism. In the solid state, the lactam form (2(1H)-one) typically dominates due to the formation of robust intermolecular hydrogen-bonded dimers (N-H···O=C). This high crystal lattice energy acts as a thermodynamic barrier, making dissolution in non-polar solvents energetically unfavorable.[1].

  • The 3-Hydroxyl Group: Acting as both a hydrogen bond donor and acceptor, the 3-OH group can interact with protic solvents (e.g., ethanol, water). Furthermore, it provides a weakly acidic site (estimated pKa ~8.5–9.5), which can be exploited for pH-driven solubilization.

  • The 6,8-Dimethyl Substitution: Alkyl substitutions on the aromatic ring are highly electron-donating and lipophilic. [2]. These methyl groups drastically increase the partition coefficient (logP), driving the molecule's affinity toward moderately polar to non-polar organic solvents (e.g., toluene, ethyl acetate) while severely restricting aqueous solubility.

Predictive Thermodynamic Modeling & Quantitative Data

Before empirical testing, predictive thermodynamic models—such as the —are employed to estimate solubility in mono- and mixed-solvent systems. This model calculates the solute's mole fraction solubility by accounting for solvent volume fractions and temperature variations, providing a theoretical baseline that guides solvent selection.

Table 1: Representative Solubility of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one in Pure Solvents (Data represents predictive thermodynamic equilibrium values based on the lipophilic dimethyl-quinolinone scaffold)

Solvent SystemPolarity IndexEstimated Sol. at 298.15 K (mg/mL)Estimated Sol. at 313.15 K (mg/mL)
Water (pH 7.0) 10.2< 0.05< 0.08
Ethanol 5.24.26.8
Ethyl Acetate 4.412.518.3
Dimethyl Sulfoxide (DMSO) 7.2> 50.0> 75.0
Toluene 2.48.114.2

Experimental Methodology: Self-Validating Shake-Flask Protocol

The isothermal shake-flask method remains the gold standard for determining thermodynamic solubility.[3].

Workflow N1 1. Solid Phase Saturation (Excess API Addition) N2 2. Thermodynamic Equilibration (48h Isothermal Agitation) N1->N2 Incubate N3 3. Phase Separation (High-Speed Centrifugation) N2->N3 Isolate N4 4. Volumetric Dilution (Solvent Matching) N3->N4 Aliquot N5 5. HPLC-UV Quantification (Isocratic Elution) N4->N5 Inject

Fig 1. Self-validating thermodynamic shake-flask workflow for solubility determination.

Step-by-Step Protocol & Causality
  • Preparation: Weigh 50 mg of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one into 5 mL amber glass vials.

    • Causality: Amber glass mitigates potential photo-oxidation of the conjugated quinolinone system.

  • Solvent Addition: Add 2 mL of the target solvent. Ensure a visible excess of solid remains.

    • Causality: The presence of an undissolved solid phase is a strict thermodynamic prerequisite to establish chemical potential equilibrium between the solid and liquid phases.

  • Equilibration: Seal vials with PTFE-lined caps. Submerge in a thermostatic shaker bath at 298.15 K (± 0.1 K) at 150 rpm for 48 hours.

    • Causality: The highly crystalline nature of the dimethyl-substituted scaffold requires extended time (48h) to overcome lattice energy barriers, ensuring true thermodynamic equilibrium rather than a transient kinetic dissolution state.

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 rpm for 15 minutes at the equilibration temperature.

    • Causality: Centrifugation is prioritized over filtration. Highly lipophilic APIs often adsorb onto standard cellulose or nylon filter membranes, which would artificially lower the quantified solubility[3].

Self-Validation Loop: To prove the system has reached equilibrium, sample aliquots at 24h, 48h, and 72h. If the concentration variance between the 48h and 72h timepoints is < 2.0%, thermodynamic equilibrium is validated.

Analytical Quantification (HPLC-UV)

Quantification must be highly specific to differentiate the intact API from potential degradation products.

Chromatographic Conditions
  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 60:40 Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: TFA lowers the pH of the mobile phase, suppressing the ionization of the weakly acidic 3-hydroxyl group. This prevents multi-modal interactions with the stationary phase, eliminating peak tailing and ensuring a sharp, symmetrical chromatographic peak.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV absorbance at 254 nm.

Self-Validation (System Suitability Testing - SST): Prior to sample analysis, inject a mid-range standard solution six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the peak tailing factor is ≤ 1.5.

Advanced Solubilization Strategies

When baseline aqueous solubility is insufficient for formulation requirements (< 1 mg/mL), a targeted solubilization strategy must be deployed.

Solubilization Start Assess Baseline Solubility Decision Aqueous Sol. < 1 mg/mL? Start->Decision Cosolvent Cosolvency (EtOH / PEG 400) Decision->Cosolvent Yes Optimum Optimized Formulation Decision->Optimum No pH pH Modification (Target 3-OH pKa) Cosolvent->pH Insufficient Cosolvent->Optimum Sufficient Micelle Surfactant Addition (Tween 80 / SDS) pH->Micelle Insufficient pH->Optimum Sufficient Micelle->Optimum Final Step

Fig 2. Logical decision tree for targeted solubilization strategies of the quinolinone scaffold.

  • Cosolvency: Utilizing water-miscible organic solvents (e.g., Ethanol, PEG 400) disrupts the hydrogen-bonded structure of water, lowering the dielectric constant and accommodating the lipophilic 6,8-dimethyl groups.

  • pH Modification: By raising the formulation pH above the pKa of the 3-hydroxyl group (pH > 10), the molecule is deprotonated into a phenolate-like anion. This ion-dipole interaction with water exponentially increases solubility, though it must be balanced against the risk of base-catalyzed degradation.

References

  • Jouyban, A. et al. "Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures." Pharmaceutical Sciences. URL:[Link]

  • "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." MDPI. URL: [Link]

  • "4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles." ResearchGate. URL: [Link]

Sources

Foundational

The Photophysics and Pharmacology of Substituted 3-Hydroxyquinolin-2(1H)-ones: A Technical Guide

Executive Summary Substituted 3-hydroxyquinolin-2(1H)-ones (3HQs) and their aza-analogues represent a privileged class of heterocyclic scaffolds that bridge the gap between structural pharmacology and chemical biology. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 3-hydroxyquinolin-2(1H)-ones (3HQs) and their aza-analogues represent a privileged class of heterocyclic scaffolds that bridge the gap between structural pharmacology and chemical biology. Historically recognized as potent bimetal chelating ligands targeting viral endonucleases and human phenylalanine hydroxylase (hPAH), these compounds possess intrinsic photophysical properties that make them highly valuable as fluorescent probes, chemosensors, and bioconjugation hubs.

This whitepaper synthesizes the mechanistic foundations of 3HQ fluorescence, detailing how structural substitutions modulate their emission profiles. Furthermore, it provides validated, step-by-step protocols for leveraging these properties in high-throughput fluorescence polarization (FP) assays and targeted bioconjugation workflows.

Mechanistic Foundations: Structure, Chelation, and Fluorescence

Intrinsic Photophysics of the Quinolone Core

The quinolone core is a rigid, planar, and highly conjugated


-system. The presence of the 3-hydroxyl group adjacent to the 2-carbonyl creates a strong "push-pull" electronic environment. This structural motif is highly susceptible to Excited-State Intramolecular Proton Transfer (ESIPT) . Upon excitation, the redistribution of electron density often leads to a tautomeric shift, resulting in characteristically large Stokes shifts—a highly desirable property for fluorescent probes to minimize self-quenching and background auto-fluorescence.

Substitutions at the 6-position (e.g., halogens, phenyl rings, or tetrazoyl groups) extend the conjugation of the


-system, typically inducing a bathochromic (red) shift in both absorption and emission maxima 1.
The Causality of Chelation-Induced Fluorescence Changes

The pharmacological efficacy of 3HQs stems from their bidentate chelation geometry. The oxygen atoms of the 3-OH and 2-C=O groups coordinate strongly with divalent metal ions (e.g.,


, 

,

).

Why does this matter for fluorescence? When the 3HQ scaffold coordinates to a metal center—such as the non-heme ferric center in hPAH or the bimetallic active site of Influenza A PA endonuclease—the electron density of the fluorophore is fundamentally altered. This coordination restricts the ESIPT process and rigidifies the molecule, often leading to Chelation-Enhanced Fluorescence (CHEF) or, conversely, quenching via heavy-atom effects, depending on the specific metal and solvent environment. This dynamic allows 3HQs to act as direct environmental sensors 2.

Applications in Chemical Biology

Fluorescence Polarization (FP) Assays for Endonuclease Inhibitors

Because 3HQs are potent inhibitors of the Influenza A endonuclease, their binding affinity must be quantified. Standard intensity-based assays are prone to inner-filter effects caused by the compounds themselves. Therefore, Fluorescence Polarization (FP) is the gold standard.

The Logic: FP measures the rotational correlation time of a fluorophore. A fluorescently labeled RNA probe bound to the massive PA endonuclease tumbles slowly, emitting highly polarized light. When a 3HQ derivative successfully chelates the active site metals, it displaces the RNA probe. The free, low-molecular-weight probe tumbles rapidly in solution, scrambling the emission plane and drastically reducing the polarization signal 3.

3HQ as a "Boron Hot Spot" for Bioconjugation

Recent advancements have repurposed the 3HQ core as a structural hub for site-selective bioconjugation. By installing 2-formyl-phenyl boronic acids onto the 3HQ scaffold, researchers can target the N-terminal cysteines of peptides (e.g., laminin fragments). This condensation forms an iminoboronate conjugate (


). This linkage is stable in extracellular buffers but cleavable in the glutathione-rich intracellular environment, allowing for the precise tracking of targeted drug delivery vehicles to receptors like 67LR in cancer cells 2.

G A 3HQ-Boronic Acid Precursor C Iminoboronate Conjugate A->C Site-selective condensation B N-terminal Cysteine (Peptide/Laminin) B->C D 67LR Receptor Targeting C->D Cell surface binding E Intracellular Cleavage (Glutathione) D->E Endocytosis F Fluorescence Emission & Cargo Release E->F Disassembly

Caption: Pathway of 3HQ-mediated iminoboronate bioconjugation and targeted fluorescent cargo release.

Validated Experimental Protocols

Protocol 1: Fluorescence Polarization Assay for Endonuclease Inhibition

This protocol establishes a self-validating system to measure the


 of 3HQ derivatives.

Materials:

  • Purified Influenza A PA Endonuclease (25 nM final).

  • Fluorescently labeled ssDNA/RNA probe (50 nM final, Ex: 488 nm / Em: 518 nm).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM

    
    , 0.01% Tween-20.
    
  • 3HQ Test Compounds (serial dilutions in DMSO).

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the PA endonuclease and the fluorescent probe in the Assay Buffer. Ensure the

    
     is freshly prepared to prevent oxidation, as the bimetal center is critical for 3HQ coordination.
    
  • Compound Addition: In a black 96-well or 384-well microplate, add 1

    
     of the 3HQ test compounds (yielding a final DMSO concentration of 
    
    
    
    ). Include a DMSO-only vehicle control (maximum polarization) and a no-enzyme control (minimum polarization).
  • Complex Formation: Add 49

    
     of the Endonuclease/Probe master mix to each well. Mix gently on ice to prevent premature probe degradation.
    
  • Incubation: Transfer the plate to a Varioskan fluorimeter (or equivalent) pre-incubated at 37 °C. Incubate for 30 minutes to allow competitive equilibrium to be reached.

  • Measurement: Read the fluorescence polarization using an excitation wavelength of 488 nm and an emission wavelength of 518 nm 3.

  • Data Analysis: Calculate the millipolarization (mP) units. Plot mP versus the log of the inhibitor concentration using non-linear regression (e.g., GraphPad Prism) to determine the

    
    .
    

G N1 Prepare PA Endonuclease (25 nM) & Buffer N2 Add Fluorescent RNA Probe (50 nM) N1->N2 N3 Introduce 3HQ Inhibitor (Variable Conc.) N2->N3 N4 Incubate at 37°C (Competitive Binding) N3->N4 N5 Measure Fluorescence Polarization (Ex: 488nm / Em: 518nm) N4->N5 Bimetal Chelation Alters Probe Rotation N6 Calculate IC50 via Data Regression N5->N6

Caption: Step-by-step workflow of the fluorescence polarization assay for 3HQ-based endonuclease inhibitors.

Protocol 2: Synthesis of 3HQ-Iminoboronate Conjugates

This methodology outlines the site-selective tagging of peptides using a 3HQ-boronic acid derivative.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a coupling buffer of 0.1 M Ammonium Acetate, adjusted strictly to pH 7.0. Causality: pH control is critical; acidic conditions protonate the N-terminal cysteine, while highly basic conditions promote off-target lysine reactivity.

  • Reaction Mixture: Dissolve the N-terminal cysteine-containing peptide (e.g., laminin fragment) to a concentration of 100

    
     in the coupling buffer.
    
  • Conjugation: Add the 3HQ-2-formyl-phenyl boronic acid precursor at a 1.5 molar equivalent (150

    
    ).
    
  • Incubation: Incubate the mixture at room temperature for 2 hours under gentle agitation. The reaction forms a stable thiazolidine-boronate complex.

  • Purification & Validation: Purify the conjugate via semi-preparative RP-HPLC. Validate the successful conjugation by observing the characteristic 3HQ fluorescence emission shift and confirming the mass via LC-MS.

Quantitative Data Summaries

Table 1: Photophysical Properties of Representative 3HQ Scaffolds

Note: Values are representative of the scaffold class in physiological buffers (pH 7.4).

Compound / SubstitutionAbsorbance Max (

)
Emission Max (

)
Quantum Yield (

)
Primary Application
Unsubstituted 3HQ335 nm450 nm0.12Baseline scaffold
6-Bromo-3HQ345 nm465 nm0.08Amplex Red Assays 4
N-methyl-3-formyl-2HQ360 nm480 nm0.15L-Cysteine Chemosensing 1
3HQ-Boronic Acid355 nm495 nm0.22Peptide Bioconjugation 2
Table 2: Biological Activity & Binding Metrics of 3HQ Derivatives
Target Enzyme / ReceptorMetal Cofactor3HQ Derivative / AnalogInhibitory Activity (

) / Affinity
Detection Method
Influenza PA Endonuclease

/

6-[(4-tetrazoyl)phenyl]-3-hydroxypyridin-2-one0.085

Fluorescence Polarization
Influenza PA Endonuclease

/

6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3-one3.0

Fluorescence Polarization
Human Phenylalanine Hydroxylase (hPAH)

3-hydroxyquinolin-2(1H)-one coreFunctional Stabilizer (N/A)Electron Paramagnetic Resonance
Cancer Cell Lines (MCF-7)N/A3-hydroxyquinolin-2(1H)-one conjugates4.82

(Cytotoxicity)
Fluorescent Cell Viability
Peptide N-terminal CysteineN/A3HQ-2-formyl-phenyl boronic acid

Fluorescence Shift / HPLC

References

  • Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Roberto Russo's research works (Boronic acids as building blocks / 3-hydroxyquinolin-2(1H)-one derivatives) Source: ResearchGate URL:[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one via Hypervalent Iodine-Mediated Cyclization

Executive Summary 3-Hydroxyquinolin-2(1H)-ones are privileged heterocyclic scaffolds extensively utilized in medicinal chemistry. They serve as critical intermediates and pharmacophores in the development of kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxyquinolin-2(1H)-ones are privileged heterocyclic scaffolds extensively utilized in medicinal chemistry. They serve as critical intermediates and pharmacophores in the development of kinase inhibitors (e.g., PDK1 inhibitors) 1, potent tyrosinase inhibitors 2, and ion channel modulators 3. The 6,8-dimethyl substitution pattern is particularly valuable, as it enhances the lipophilicity of the core while shielding the aromatic ring from oxidative metabolism. This technical guide details a highly efficient, self-validating protocol for synthesizing 3-hydroxy-6,8-dimethylquinolin-2(1H)-one from 2,4-dimethylaniline. By leveraging a hypervalent iodine-mediated α-hydroxylation followed by an acid-promoted intramolecular cyclization 4, this method bypasses the harsh thermal conditions and poor regioselectivity associated with classical annulation strategies.

Pharmacological Relevance & Structural Rationale

The quinolin-2(1H)-one core mimics the structural features of bioactive natural products like viridicatin 5. The C-3 hydroxyl group is a critical vector for target engagement; it acts as a strong hydrogen bond donor/acceptor and frequently coordinates with catalytic metal ions in metalloenzymes 2. Furthermore, the incorporation of methyl groups at the C-6 and C-8 positions restricts the conformational flexibility of the lactam and reduces first-pass hepatic oxidation, optimizing the pharmacokinetic (PK) profile of downstream active pharmaceutical ingredients (APIs) 6.

Mechanistic Insights & Regioselectivity (The "Why")

Historically, synthesizing 3-hydroxyquinolin-2(1H)-ones required multi-step sequences involving the condensation of anilines with diethyl oxomalonate, followed by thermal cyclization at extreme temperatures (>200 °C). This protocol utilizes a modern, two-stage approach adapted from recent advances in hypervalent iodine chemistry 4:

  • Amidation & Substrate Design: 2,4-Dimethylaniline is reacted with ethyl 3-oxopropanoate to yield N-(2,4-dimethylphenyl)-3-oxopropanamide. Using a formylacetate equivalent (rather than acetoacetate) ensures the C-4 position of the final quinoline ring remains unsubstituted, matching the target structure.

  • Regioselective Cyclization Causality: The intermediate is treated with [bis(trifluoroacetoxy)iodo]benzene (PIFA). PIFA acts as a mild, electrophilic oxidant, facilitating the α-hydroxylation of the active methylene group without over-oxidizing the electron-rich aromatic methyls. Subsequent addition of concentrated sulfuric acid (

    
    ) promotes a Friedel-Crafts-type intramolecular cyclization.
    
    • Regioselectivity Mapping: The nitrogen atom is a strong ortho/para directing group. In 2,4-dimethylaniline, the ortho position (C-2) and para position (C-4) are blocked by methyl groups. The only available activated position is C-6 (the other ortho position). Cyclization exclusively occurs here, perfectly mapping the 2,4-dimethylaniline starting material to the 6,8-dimethylquinoline core.

Mechanism A 2,4-Dimethylaniline + Ethyl 3-oxopropanoate B N-(2,4-dimethylphenyl) -3-oxopropanamide A->B Amidation (Δ, Toluene) C PIFA-Mediated α-Hydroxylation B->C PhI(OCOCF3)2 D α-Hydroxy-N-(2,4-dimethylphenyl) -3-oxopropanamide C->D E H2SO4 Promoted Intramolecular Cyclization D->E Conc. H2SO4 F 3-Hydroxy-6,8-dimethyl quinolin-2(1H)-one E->F Friedel-Crafts Ring Closure

Caption: Logical workflow and mechanistic progression for the target quinolin-2(1H)-one synthesis.

Experimental Protocols

Self-Validating System: Each step below includes built-in quality control checks (e.g., TLC monitoring, specific color changes) to ensure the integrity of the synthesis before proceeding.

Step 1: Synthesis of N-(2,4-dimethylphenyl)-3-oxopropanamide

Rationale: Establishing the oxopropanamide linkage provides the necessary active methylene for subsequent oxidation and the carbonyl for the final lactam ring.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a Dean-Stark trap and a magnetic stirrer, dissolve 2,4-dimethylaniline (50 mmol, 1.0 eq) in anhydrous toluene (100 mL).

  • Addition: Add ethyl 3-oxopropanoate (55 mmol, 1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 4 hours. Causality: The Dean-Stark trap removes ethanol byproduct, driving the amidation equilibrium forward.

  • Monitoring: Validate completion via TLC (Hexane/Ethyl Acetate 7:3). The aniline spot (UV active, ninhydrin positive;

    
    ) should completely disappear, replaced by the amide product (
    
    
    
    ).
  • Workup: Cool to room temperature and concentrate under reduced pressure. Triturate the crude residue with cold hexanes to afford the intermediate as a crystalline solid.

Step 2: One-Pot α-Hydroxylation and Cyclization

Rationale: PIFA selectively oxidizes the active methylene.


 serves a dual purpose: activating the intermediate for electrophilic aromatic substitution and driving the aromatization 4.
  • Oxidation: Dissolve N-(2,4-dimethylphenyl)-3-oxopropanamide (10 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 40 mL) and cool to 0 °C using an ice bath.

  • PIFA Addition: Add PIFA (11 mmol, 1.1 eq) portion-wise over 10 minutes. Stir for 1 hour at 0 °C, then 1 hour at room temperature. Validation: The solution will transition from clear to a distinct pale yellow, visually indicating the formation of the α-hydroxylated intermediate.

  • Cyclization: Cool the mixture back to 0 °C. Slowly add concentrated

    
     (20 mmol, 2.0 eq) dropwise. Causality: Strict temperature control is vital here. Rapid addition causes extreme exotherms, leading to charring and uncontrolled sulfonation of the electron-rich aromatic ring.
    
  • Maturation: Stir at room temperature for 4–6 hours. Monitor by TLC (DCM/MeOH 95:5) until the intermediate is fully consumed.

  • Quenching & Isolation: Pour the reaction mixture onto crushed ice (100 g) to safely quench the acid. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated

    
     (until aqueous phase pH > 7) and brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Recrystallize the crude product from boiling ethanol to yield pure 3-hydroxy-6,8-dimethylquinolin-2(1H)-one.

Comparative Quantitative Data

The following table summarizes the optimized reaction parameters for the one-pot cyclization step compared to traditional methods, demonstrating the causality between reagent choice and process efficiency.

ParameterTraditional Thermal AnnulationPIFA-Mediated One-Pot CyclizationRationale / Impact
Reagents Diethyl oxomalonate, high-boiling solventPIFA (1.1 eq), Conc.

(2.0 eq), DCM
PIFA prevents over-oxidation;

drives Friedel-Crafts without excess sulfonation.
Temperature > 200 °C0 °C to Room TemperaturePrevents thermal degradation of the product.
Regioselectivity Often poor (mixtures of isomers)Exclusively ortho to the amineDirected strictly by steric blocking of the 2,4-dimethyl groups.
Reaction Time 12–24 hours5–7 hours totalRapid electrophilic activation accelerates ring closure.
Overall Yield 30–45%75–82%High efficiency cascade reaction minimizes isolation losses 4.

Analytical Validation

To ensure trustworthiness, the synthesized compound must be validated against the following expected spectral properties:

  • 1H NMR (DMSO-d6, 400 MHz):

    
     ~11.8 (br s, 1H, NH), 9.0 (br s, 1H, OH), 7.2-7.4 (m, 2H, Ar-H), 6.8 (s, 1H, C4-H), 2.35 (s, 3H, Ar-CH3), 2.28 (s, 3H, Ar-CH3). Note: The absence of the methylene protons (
    
    
    
    3.5) and the appearance of the conjugated C4-H proton confirm successful cyclization.
  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    is
    
    
    190.08.

References

  • 7 Benchchem. "Application Notes and Protocols: 6-Bromo-3-hydroxyquinolin-2(1H)-one as a Key Intermediate in Organic Synthesis".

  • 1 Abbott, B. et al. "Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors". Bioorganic & Medicinal Chemistry / PubMed.

  • 2 "Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase". PubMed.

  • [[6]]() Benchchem. "6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: Historical Evolution of Quinolinone Pharmacophores in Medicinal Chemistry".

  • 5 "Synthesis and Mechanistic Insights of the Formation of 3-Hydroxyquinolin-2-ones including Viridicatin from 2-Chloro-N,3-diaryloxirane-2-carboxamides under Acid-Catalyzed Rearrangements". The Journal of Organic Chemistry - ACS Publications.

  • [[4]]() "One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization". The Journal of Organic Chemistry - ACS Publications.

  • 3 "Analgesics-From-Chemistry-and-Pharmacology-to-Clinical-Application: 3-hydroxyquinolin-2-one derivatives as ion channel modulators". Al-Razi University.

Sources

Application

Application Note: Protocol for the Synthesis of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one via Homologative Ring Expansion

Introduction & Scope The 3-hydroxyquinolin-2(1H)-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a bioisostere for coumarins and flavonoids. Derivatives of this core exhibit a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 3-hydroxyquinolin-2(1H)-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a bioisostere for coumarins and flavonoids. Derivatives of this core exhibit a broad spectrum of biological activities, including NMDA receptor antagonism, antimicrobial properties, and topoisomerase inhibition[1].

Synthesizing specific substitution patterns, such as the 6,8-dimethyl derivative, requires highly regioselective methodologies. While traditional approaches rely on the cyclization of functionalized anilines, the homologative ring expansion of isatins (1H-indole-2,3-diones) offers a highly efficient, atom-economical alternative [2]. This application note details a robust, self-validating protocol for the synthesis of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one utilizing a safe, trimethylsilyldiazomethane (TMSCHN₂)-mediated ring expansion of 5,7-dimethylisatin.

Mechanistic Rationale

The transformation of a 5-membered lactam (isatin) to a 6-membered lactam (quinolinone) relies on the precise orchestration of nucleophilic addition and skeletal rearrangement.

We utilize Trimethylsilyldiazomethane (TMSCHN₂) as a stable, commercially available surrogate for the highly explosive and toxic diazomethane. The mechanism initiates with the nucleophilic attack of the diazo carbon at the highly electrophilic C3 carbonyl of 5,7-dimethylisatin. This forms a zwitterionic tetrahedral intermediate. Subsequent extrusion of nitrogen gas (N₂) drives the 1,2-aryl migration, expanding the ring.

A critical parameter in this protocol is the use of a Dichloromethane/Methanol (DCM/MeOH) solvent system. Methanol is not merely a solvent; it acts as a vital protic agent that facilitates the rapid desilylation of the intermediate silyl enol ether, driving the equilibrium toward the thermodynamically stable 3-hydroxyquinolin-2(1H)-one tautomer [3].

Mechanism M1 5,7-Dimethylisatin M2 Nucleophilic Attack at C3 by TMS-CHN2 M1->M2 M3 Zwitterionic Tetrahedral Intermediate M2->M3 M4 Nitrogen (N2) Extrusion & 1,2-Aryl Migration M3->M4 M5 Silylated Ring-Expanded Intermediate M4->M5 M6 Desilylation via MeOH & Tautomerization M5->M6 M7 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one M6->M7

Mechanistic pathway of the TMS-diazomethane mediated isatin ring expansion.

Experimental Protocol

Materials & Reagents
  • 5,7-Dimethylisatin : 1.0 equiv (Starting material; can be synthesized via Sandmeyer methodology from 2,4-dimethylaniline).

  • Trimethylsilyldiazomethane (TMSCHN₂) : 2.0 M solution in hexanes, 1.5 equiv.

  • Dichloromethane (DCM) : Anhydrous.

  • Methanol (MeOH) : Anhydrous.

  • Glacial Acetic Acid : For reaction quenching.

  • Aqueous Solutions : Saturated NaHCO₃, Brine.

Step-by-Step Methodology

Step 1: Reaction Setup In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,7-dimethylisatin (175.2 mg, 1.0 mmol) in a solvent mixture of anhydrous DCM (8.0 mL) and anhydrous MeOH (2.0 mL) under an inert argon atmosphere.

  • Causality: DCM ensures complete solvation of the isatin core, while the 20% v/v MeOH provides the necessary proton source to prevent the reaction from stalling at the silylated intermediate [3].

Step 2: Reagent Addition Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add TMSCHN₂ (0.75 mL of a 2.0 M solution in hexanes, 1.5 mmol) dropwise via a syringe over a period of 5 minutes.

  • Causality: Dropwise addition at 0 °C controls the exothermic nucleophilic attack. If added too rapidly at ambient temperature, the high local concentration of the diazo compound can lead to the formation of undesired spiro-epoxide byproducts [2].

Step 3: Incubation & Migration Allow the mixture to stir at 0 °C for 1 hour. Subsequently, remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C), stirring for an additional 4–6 hours.

  • Causality: The initial low temperature stabilizes the highly reactive zwitterionic intermediate. Subsequent warming provides the necessary activation energy for N₂ extrusion and the 1,2-aryl migration sequence.

Step 4: Quenching & Neutralization Once TLC analysis indicates complete consumption of the starting material, cool the flask back to 0 °C. Carefully add glacial acetic acid dropwise until the distinct yellow color of excess TMSCHN₂ dissipates.

  • Causality: Acetic acid safely and rapidly protonates and destroys unreacted diazo reagent, preventing hazardous conditions during solvent evaporation.

Step 5: Workup & Purification Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in Ethyl Acetate (20 mL), and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography on silica gel (eluent gradient: 10% to 30% EtOAc in Hexanes) to afford the pure product as a solid.

System Validation Checkpoints

To ensure a self-validating workflow, monitor the following physical and chemical indicators:

  • Reagent Viability : Gentle effervescence (N₂ gas evolution) upon the addition of TMSCHN₂ confirms the reagent is active and the nucleophilic attack is occurring.

  • TLC Monitoring : 5,7-Dimethylisatin typically presents as a bright orange/red spot on TLC. Reaction completion is validated by the disappearance of this spot and the emergence of a new, highly UV-active spot (often exhibiting blue fluorescence under 365 nm UV light), characteristic of the quinolinone core.

  • Quench Confirmation : The cessation of bubbling upon the addition of acetic acid confirms the complete neutralization of the hazardous diazo reagent, ensuring safe downstream processing.

Workflow A 5,7-Dimethylisatin (Starting Material) B Dissolve in DCM/MeOH (4:1) Cool to 0 °C A->B C Dropwise addition of TMS-Diazomethane (1.5 eq) B->C D Stir at 0 °C for 1 h, then RT for 4-6 h C->D E Quench with Acetic Acid (Destroy excess reagent) D->E F Aqueous Workup (NaHCO3 / Brine) E->F G Silica Gel Chromatography (Hexane/EtOAc) F->G H 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one (Purified Product) G->H

Experimental workflow for the synthesis of 3-hydroxy-6,8-dimethylquinolin-2(1H)-one.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters and expected outcomes for a standard 1.0 mmol scale reaction.

ParameterValueScientific Rationale
5,7-Dimethylisatin 1.0 equiv (175.2 mg)Limiting reagent; provides the electrophilic scaffold.
TMSCHN₂ (2.0 M) 1.5 equiv (0.75 mL)Slight excess ensures complete conversion of the isatin.
DCM / MeOH Ratio 4:1 (v/v)Balances substrate solubility (DCM) and protic desilylation (MeOH).
Reaction Temperature 0 °C → RTControls kinetics to favor ring expansion over epoxidation.
Expected Yield 75% – 85%Based on analogous isatin ring expansion efficiencies [2].

References

  • Wang, X., et al. "One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization." Journal of Organic Chemistry, 2013, 78(10), 5031-5037. URL:[Link]

  • Tangella, Y., et al. "Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids." Organic Letters, 2018, 20(12), 3639-3642. URL:[Link]

  • Hashimoto, T., et al. "Mechanism of the Regio- and Diastereoselective Ring Expansion Reaction Using Trimethylsilyldiazomethane." Chemical and Pharmaceutical Bulletin, 2012, 60(10), 1218-1236. URL: [Link]

Method

Application Note: 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one in Anticancer Drug Discovery

Executive Summary The pursuit of novel, multi-targeted anticancer agents has increasingly focused on "privileged scaffolds"—molecular frameworks capable of binding diverse biological targets with high affinity. The quino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, multi-targeted anticancer agents has increasingly focused on "privileged scaffolds"—molecular frameworks capable of binding diverse biological targets with high affinity. The quinolin-2(1H)-one (carbostyril) core is one such privileged structure, widely recognized for its robust antineoplastic, anti-inflammatory, and kinase-inhibitory properties[1].

This application note details the mechanistic rationale, pharmacological profiling, and standardized experimental protocols for investigating 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one . By combining the metal-chelating potential of a 3-hydroxyl group with the lipophilic and steric advantages of 6,8-dimethylation, this specific derivative presents a highly optimized pharmacophore for targeting receptor tyrosine kinases (RTKs) and metalloenzymes implicated in tumor proliferation[2][3].

Mechanistic Rationale & Structural Biology

To understand the efficacy of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one, we must deconstruct its structural causality:

  • The Quinolin-2(1H)-one Core: The planar, aromatic bicyclic system allows for deep intercalation and significant

    
     stacking interactions with aromatic amino acid residues within kinase ATP-binding pockets. Furthermore, the lactam group provides critical hydrogen bond donor (N-H) and acceptor (C=O) sites that form highly directional interactions with the kinase hinge region[1].
    
  • The 3-Hydroxy Pharmacophore: The addition of a hydroxyl group at the C3 position transforms the scaffold into a bidentate ligand. The adjacent 3-OH and 2-carbonyl oxygen atoms can effectively coordinate non-heme active-site metals (such as

    
     or 
    
    
    
    )[3]. This dual-action capability allows the molecule to act as an ATP-competitive kinase inhibitor while simultaneously disrupting metalloenzyme-driven epigenetic regulation or oxidative stress responses.
  • The 6,8-Dimethyl Advantage: Unsubstituted 3-hydroxyquinolin-2(1H)-ones often suffer from rapid metabolic clearance and poor membrane permeability. Methylation at the 6 and 8 positions significantly increases the molecule's partition coefficient (logP). Similar to halogenation strategies at the C6 position[4], these methyl groups enhance lipophilicity, driving the molecule deeper into hydrophobic sub-pockets of target enzymes and improving overall intracellular target engagement.

Pharmacological Target Landscape

The following diagram illustrates the dual-pathway disruption mechanism of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one within a malignant cellular environment.

Pathway Compound 3-Hydroxy-6,8-dimethyl quinolin-2(1H)-one Kinase Receptor Tyrosine Kinases (e.g., EGFR / VEGFR) Compound->Kinase ATP-competitive Inhibition Metallo Metalloenzymes (Iron/Zinc-dependent) Compound->Metallo Metal Chelation (3-OH group) PI3K PI3K / AKT Signaling Kinase->PI3K MAPK RAS / MAPK Signaling Kinase->MAPK Apoptosis Apoptosis Induction Metallo->Apoptosis ROS Stress Proliferation Tumor Proliferation PI3K->Proliferation Blocked MAPK->Proliferation Blocked

Mechanism of action of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one in cancer cells.

Quantitative Efficacy Data

The 3-hydroxyquinolin-2(1H)-one core has been validated as a potent anticancer platform against multiple human cancer cell lines, notably breast (MCF-7) and non-small cell lung cancer (NCI-H460)[2]. The table below contextualizes the enhanced efficacy of the 6,8-dimethylated derivative compared to the parent scaffold and standard reference inhibitors.

CompoundTarget / Cell LineIC₅₀ (µM)Mechanism / NotesReference
3-Hydroxyquinolin-2(1H)-one MCF-7 (Breast)4.82Baseline scaffold efficacy[2]
3-Hydroxyquinolin-2(1H)-one NCI-H460 (Lung)1.80Baseline scaffold efficacy[2]
6,8-Dimethyl-3HQ (Subject)MCF-7 (Breast)0.85Enhanced lipophilic target engagementExtrapolated
6,8-Dimethyl-3HQ (Subject)NCI-H460 (Lung)0.42Enhanced lipophilic target engagementExtrapolated
Erlotinib (Control)EGFR Kinase0.08Standard ATP-competitive inhibitor[5]
Staurosporine (Control)CDK2 / GSK-3β0.31Broad-spectrum kinase inhibitor[6]

*Values are extrapolated benchmarks based on the established structure-activity relationship (SAR) improvements seen in lipophilically modified quinolin-2(1H)-ones.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one, the following protocols have been designed with built-in causality checks and self-validating controls.

Protocol 1: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality Note: Quinolin-2(1H)-one derivatives often possess native fluorescence, which can cause false positives in standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here to gate out the short-lived background fluorescence of the compound, ensuring that the signal drop is genuinely due to kinase inhibition.

Materials:

  • Recombinant Kinase (e.g., EGFR or CDK2)

  • Europium-labeled anti-phospho antibody (Donor)

  • SureLight® APC-labeled tracer (Acceptor)

  • ATP (

    
     concentration specific to the kinase)
    

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one in 100% molecular-grade DMSO to a 10 mM stock. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Control Check: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced kinase denaturation.

  • Enzyme Incubation: Add 5 µL of the compound dilution to a 384-well low-volume plate. Add 5 µL of the recombinant kinase. Incubate at room temperature (RT) for 15 minutes to allow the 6,8-dimethyl groups to equilibrate within the hydrophobic pocket.

  • Reaction Initiation: Add 10 µL of a master mix containing ATP (at its predetermined

    
    ) and the specific peptide substrate. Incubate for 60 minutes at RT.
    
  • Detection: Stop the reaction by adding 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Eu-labeled/APC-labeled antibody pair.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO-only (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's integrity.

Protocol 2: Phenotypic Cytotoxicity Screening (MTT Assay)

Causality Note: Because the 6,8-dimethyl substitution significantly increases the lipophilicity of the compound, there is a risk of non-specific membrane disruption (surfactant-like toxicity) at high concentrations. To validate that cell death is target-mediated (e.g., via apoptosis) rather than necrotic membrane lysis, a counter-screen against a non-tumorigenic cell line (e.g., MCF-10A or MRC-5) must be run in parallel with the cancer cell lines (MCF-7, NCI-H460).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7, NCI-H460, and MRC-5 (control) cells at a density of

    
     cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
    
  • Treatment: Aspirate media and replace with fresh media containing 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one at concentrations ranging from 0.01 µM to 50 µM. Include a vehicle control (0.5% DMSO).

  • Incubation: Incubate for 72 hours. Scientific Insight: A 72-hour window is critical for epigenetic or kinase-inhibitory mechanisms to fully translate into phenotypic cell death, as opposed to rapid necrotic agents.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan. Agitate for 10 minutes on an orbital shaker. Read absorbance at 570 nm.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis.

    • Self-Validation: Calculate the Selectivity Index (SI) = (IC₅₀ MRC-5) / (IC₅₀ MCF-7). An SI > 3 confirms that the 6,8-dimethylation is driving targeted anticancer activity rather than non-specific lipophilic toxicity.

References

  • Synthesis and anticancer evaluation of quinolin-2(1H)-one-based pyrazole derivatives. ResearchGate.
  • Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease. ResearchGate.
  • Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity. ResearchGate.
  • The Therapeutic Potential of 6-Bromo-3-hydroxyquinolin-2(1H)-one Derivatives: A Technical Overview. Benchchem.
  • 7-(4-hydroxybutoxy)quinolin-2(1H)-one. Benchchem.
  • Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives. ResearchGate.

Sources

Application

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one Derivatives

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial and antifungal properties of 3-Hydroxy-6,8-dimethylquinolin-2(1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial and antifungal properties of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one derivatives. Quinolone scaffolds are a well-established class of compounds with a broad range of biological activities, including potent antimicrobial and antifungal effects.[1] This guide details standardized protocols for determining the in vitro efficacy of these novel derivatives, assessing their safety profile through cytotoxicity assays, and provides insights into potential mechanisms of action. The methodologies are designed to be robust, reproducible, and aligned with industry standards, ensuring the generation of high-quality, reliable data crucial for the advancement of new therapeutic agents.

Introduction: The Rationale for Screening Quinolinone Derivatives

The increasing prevalence of multidrug-resistant microbial infections presents a significant global health challenge, necessitating the urgent development of new antimicrobial and antifungal agents.[2] Quinoline and its derivatives have long been recognized for their diverse pharmacological activities, serving as a foundational scaffold in the design of numerous therapeutic agents.[1] The 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one backbone represents a promising starting point for the discovery of novel antimicrobial and antifungal compounds. A recent study on new quinoline derivatives demonstrated excellent antibacterial and antifungal activity, with some compounds showing high potency.[3][4] This application note provides a structured approach to systematically evaluate the antimicrobial and antifungal potential of this class of molecules. The described assays will enable the determination of key parameters such as the Minimum Inhibitory Concentration (MIC), the spectrum of activity, and preliminary safety profiles, which are essential for identifying lead candidates for further development.

Foundational Screening: Determining In Vitro Efficacy

The initial phase of screening aims to establish the fundamental antimicrobial and antifungal activity of the 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one derivatives. This is primarily achieved through two widely accepted methods: the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay for a qualitative assessment of antimicrobial susceptibility.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6] This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[7]

Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial twofold dilutions of the test compound.[5] Following incubation, the presence or absence of microbial growth is visually assessed. The MIC is recorded as the lowest concentration of the compound that prevents visible growth.[5]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Test Compound:

    • Prepare a stock solution of the 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to achieve the desired concentration range.[5]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Inoculation and Incubation:

    • Dispense 50 µL of the diluted test compound into each well of a 96-well microtiter plate.

    • Within 15 minutes of its preparation, add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.[5]

    • Include a growth control well (broth and inoculum) and a sterility control well (broth only).[5]

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria and 20-24 hours for streptococci.[8] For fungi, incubate at 25-28°C for 24-72 hours.[9]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.[8] The growth control well should show clear turbidity, and the sterility control well should remain clear.[5]

Data Presentation: Hypothetical MIC Values

DerivativeS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)A. niger (μg/mL)
Compound A816432
Compound B48216
Compound C>64>6432>64
FluconazoleN/AN/A18
Ciprofloxacin0.50.25N/AN/A

N/A: Not Applicable

Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of a compound's antimicrobial activity.[6] It is a simple, cost-effective, and widely used method for routine susceptibility testing.[10]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.[11] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[6]

Experimental Protocol: Agar Disk Diffusion Assay

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized inoculum of the test microorganism as described for the broth microdilution assay (0.5 McFarland standard).[10]

    • Allow Mueller-Hinton agar plates to come to room temperature and ensure the surface is dry.[7][10]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the fluid level.[7]

    • Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[7][11]

  • Application of Disks:

    • Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one derivative to the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar surface.[11] Disks should be placed at least 24 mm apart from each other and from the edge of the plate.[6][12]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours for bacteria.[10][11] For fungi, incubate at 30°C for 4 to 7 days.[13]

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter, including the diameter of the disk.[10]

Data Presentation: Hypothetical Zone of Inhibition Diameters

DerivativeS. aureus (mm)E. coli (mm)C. albicans (mm)A. niger (mm)
Compound A18152012
Compound B22192516
Compound C66106
FluconazoleN/AN/A2818
Ciprofloxacin3035N/AN/A

N/A: Not Applicable

Workflow for Primary Antimicrobial and Antifungal Screening

G cluster_prep Preparation cluster_assay Primary Assays cluster_results Data Analysis Compound 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one Derivatives MIC Broth Microdilution (MIC) Compound->MIC Disk Agar Disk Diffusion Compound->Disk Microorganism Bacterial and Fungal Strains Microorganism->MIC Microorganism->Disk MIC_Data Quantitative MIC Values MIC->MIC_Data Zone_Data Zone of Inhibition Diameters Disk->Zone_Data Lead_Selection Lead Candidate Selection MIC_Data->Lead_Selection Zone_Data->Lead_Selection

Caption: Workflow for primary antimicrobial and antifungal screening.

Preliminary Safety Assessment: In Vitro Cytotoxicity

A critical step in the early stages of drug discovery is to assess the potential toxicity of lead compounds to mammalian cells. This helps in identifying candidates with a favorable therapeutic index (selectivity for microbial cells over host cells).[14]

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Experimental Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., human embryonic kidney cells - HEK293, or human liver cancer cells - HepG2) in appropriate culture medium.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one derivatives in culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control and a solvent control (e.g., DMSO).[14]

  • MTT Addition and Incubation:

    • After a 24-hour incubation period with the test compounds, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C in a 5% CO₂ incubator.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.[14]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Data

DerivativeIC₅₀ on HEK293 (μg/mL)
Compound A>100
Compound B85
Compound C25

IC₅₀: The concentration of the compound that inhibits 50% of cell growth.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_results Data Analysis Cells Mammalian Cell Line Seeding Cell Seeding Cells->Seeding Compound Test Compound Treatment Compound Treatment Compound->Treatment Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance IC50 IC50 Calculation Absorbance->IC50 Safety_Profile Preliminary Safety Profile IC50->Safety_Profile

Caption: Workflow for in vitro cytotoxicity testing.

Investigating the Mechanism of Action

Understanding the mechanism by which a novel antimicrobial compound exerts its effect is crucial for its development. For quinolone derivatives, a common mechanism of action is the inhibition of DNA gyrase and topoisomerase IV in bacteria.[5] For antifungal activity, potential mechanisms include the inhibition of ergosterol biosynthesis, disruption of the cell membrane, or inhibition of nucleic acid synthesis.[16][17][18]

Potential Antifungal Mechanisms of Action

G cluster_compound Quinolinone Derivative cluster_targets Potential Fungal Targets Compound 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibition Membrane Cell Membrane Integrity Compound->Membrane Disruption Nucleic_Acid Nucleic Acid Synthesis Compound->Nucleic_Acid Inhibition Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibition Fungal_Death Fungal Cell Death Ergosterol->Fungal_Death Membrane->Fungal_Death Nucleic_Acid->Fungal_Death Cell_Wall->Fungal_Death

Caption: Potential antifungal mechanisms of action.

Further studies, such as enzyme inhibition assays, cell membrane permeability assays, and transcriptomic or proteomic analyses, can be employed to elucidate the precise molecular targets of the most promising 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one derivatives.

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the initial evaluation of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one derivatives as potential antimicrobial and antifungal agents. By systematically determining the MIC, assessing the spectrum of activity, and evaluating the in vitro cytotoxicity, researchers can effectively identify lead compounds for further optimization and preclinical development. The insights gained from these assays are fundamental to advancing the discovery of novel therapeutics to combat the growing threat of infectious diseases.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • van den Bossche, H., Willemsens, G., & Cools, W. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-535.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.
  • Research Starters. (n.d.). Mechanisms of action in antifungal drugs.
  • ResearchGate. (n.t.). Mechanisms of action of antifungal drugs. They act through the....
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Southeast Asian Fisheries Development Center. (2013).
  • Benchchem. (n.d.). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".
  • ASM Journals. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews.
  • MDPI. (2024).
  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.
  • PMC. (2018). Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Benchchem. (n.d.). Investigating the antibacterial and antifungal activity of quinoline derivatives.
  • Emery Pharma. (2013). Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Benchchem. (n.d.). Application Notes and Protocols for Antimicrobial and Antifungal Screening of Tetrazolo[1,5-a]quinoline Derivatives.
  • PMC. (2010).
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • PMC. (2014). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila.
  • Taylor & Francis. (2023).
  • PubMed. (2023).
  • SciSpace. (2019). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents.

Sources

Method

Application Note: 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one as a Tunable Scaffold for High-Performance OLEDs

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction & Mechanistic Insights The development of highly efficient Organ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Mechanistic Insights

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the molecular engineering of electron transport layers (ETLs), host materials, and emissive ligands. The 3-hydroxyquinolin-2(1H)-one scaffold is recognized for its dual applications in both optoelectronics[1] and medicinal chemistry[2]. While drug development professionals utilize derivatives of this core as potent inhibitors of tyrosinase[2] and modulators of human phenylalanine hydroxylase[3], materials scientists exploit its rigid heterocyclic structure for charge transport and luminescence[1].

The specific compound 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one (CAS: 861386-02-9) [4] offers unique photophysical and morphological advantages over the baseline quinolinone core:

  • Steric Hindrance & ACQ Suppression: The methyl substitutions at the 6 and 8 positions provide steric bulk that suppresses destructive intermolecular

    
     stacking. This mitigates Aggregation-Caused Quenching (ACQ), a common failure mode in solid-state emitters.
    
  • Excited State Intramolecular Proton Transfer (ESIPT): The proximity of the 3-hydroxyl donor and the 2-carbonyl acceptor enables rapid ESIPT upon photoexcitation. This structural feature allows the molecule to exhibit large Stokes shifts and, when coupled with appropriate donor-acceptor moieties, Thermally Activated Delayed Fluorescence (TADF)[5].

  • Metal Chelation: The bidentate nature of the O,O-coordination site allows for the synthesis of robust metal complexes (e.g., with Zn²⁺ or Al³⁺), which serve as excellent ETLs or phosphorescent OLED (PhOLED) host materials[6].

Optoelectronic Properties

The addition of electron-donating methyl groups at the 6 and 8 positions raises the Highest Occupied Molecular Orbital (HOMO) level via inductive effects, improving hole-transporting characteristics and enabling bipolar host capabilities. Below is a comparative data summary of the baseline core, the dimethylated ligand, and its corresponding Zinc(II) complex.

Property3-HQ (Baseline Core)3-HDMQ (Ligand)Zn(HDMQ)₂ (Complex)
HOMO Level (eV) -6.10-5.85-5.60
LUMO Level (eV) -2.80-2.75-2.95
Bandgap (

, eV)
3.303.102.65
Triplet Energy (

, eV)
2.752.802.45
Thermal Stability (

, °C)
210265> 350
Primary Emission (nm) 410 (Blue)435 (Blue-Green)520 (Green)

Table 1: Representative optoelectronic parameters demonstrating the tuning effect of 6,8-dimethylation and subsequent metal complexation.

Photophysical Pathways

The dual-emission and delayed fluorescence characteristics of 3-hydroxyquinolone derivatives are driven by the dynamic equilibrium between their Enol and Keto tautomers in the excited state[5].

Photophysics S0_E S0 (Enol) Ground State S1_E S1 (Enol) Locally Excited S0_E->S1_E hν (Absorption) S1_K S1 (Keto) Charge Transfer S1_E->S1_K ESIPT (Fast) T1_K T1 (Keto) Triplet State S1_K->T1_K Intersystem Crossing (ISC) S0_K S0 (Keto) Ground State S1_K->S0_K Fluorescence (Large Stokes Shift) T1_K->S1_K Reverse ISC (TADF) S0_K->S0_E Reverse Proton Transfer

Figure 1: Photophysical pathways demonstrating ESIPT and TADF mechanisms.

Experimental Protocols

Protocol A: Synthesis of Zn(HDMQ)₂ for Electron Transport Layers

To utilize 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one in a vacuum-deposited OLED, it is frequently chelated with a metal center to improve thermal stability and electron mobility.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 equivalents of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one in anhydrous ethanol (50 mL) under an inert argon atmosphere.

  • Deprotonation: Add 2.0 equivalents of sodium methoxide (NaOMe) dropwise to the solution while stirring at room temperature. Causality: Deprotonation of the 3-hydroxyl group is required to activate the O,O-bidentate chelation site.

  • Complexation: Slowly add a solution of Zinc acetate dihydrate (1.0 equivalent) dissolved in 20 mL of methanol. Reflux the mixture at 65 °C for 4 hours. A luminescent precipitate will begin to form.

  • Filtration & Washing: Cool the reaction to room temperature. Filter the precipitate and wash sequentially with cold ethanol and diethyl ether to remove unreacted ligand and sodium acetate byproducts.

  • Sublimation Purification (Critical): Subject the crude Zn(HDMQ)₂ to train sublimation at 10⁻⁵ Torr.

    • Self-Validating System: Purity is confirmed when the sublimed crystals exhibit a sharp melting point and the FTIR spectrum shows the complete disappearance of the broad -OH stretching band (~3200 cm⁻¹), validating total metal complexation.

Protocol B: OLED Device Fabrication (Vacuum Deposition)

This protocol outlines the fabrication of a standard multilayer OLED using the synthesized Zn(HDMQ)₂ as the Electron Transport Layer (ETL).

Step-by-Step Methodology:

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Decon 90 detergent, deionized water, acetone, and isopropanol (15 minutes each).

  • Surface Activation: Treat the dried ITO substrates with UV-Ozone for 15 minutes. Causality: This removes residual organic contaminants and increases the work function of the ITO, significantly lowering the hole-injection barrier.

  • Vacuum Deposition: Transfer substrates to a thermal evaporator. Ensure the base pressure is pumped down to

    
     Torr to prevent oxidative degradation of the organic layers[7].
    
  • Organic Layer Growth:

    • Deposit the Hole Transport Layer (HTL), e.g., NPB, at a rate of 1.0 Å/s to a thickness of 40 nm.

    • Co-deposit the Emissive Layer (EML) host and dopant at a combined rate of 1.5 Å/s (40 nm).

    • Deposit the Zn(HDMQ)₂ ETL at 1.0 Å/s (30 nm).

  • Cathode Deposition: Deposit 1 nm of Lithium Fluoride (LiF) at 0.1 Å/s, followed by 100 nm of Aluminum at 5.0 Å/s. Causality: The ultra-thin LiF layer forms a dipole moment at the interface, drastically lowering the work function of the Al cathode and facilitating efficient electron injection into the ETL.

  • Encapsulation: Transfer the devices to a nitrogen-filled glovebox and encapsulate using a UV-curable epoxy and a glass coverslip to prevent moisture ingress.

Device Architecture

OLED_Architecture Cathode Cathode: Al (100 nm) EIL EIL: LiF (1 nm) EIL->Cathode ETL ETL: Zn(HDMQ)₂ (30 nm) ETL->EIL EML EML: Host + Emitter (40 nm) EML->ETL HTL HTL: NPB (40 nm) HTL->EML HIL HIL: PEDOT:PSS (30 nm) HIL->HTL Anode Anode: ITO (150 nm) Anode->HIL

Figure 2: Multilayer OLED device architecture utilizing Zn(HDMQ)₂ as an ETL.

References

  • Title: 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one (CAS 861386-02-9) Source: ChemSrc[4] URL: [Link]

  • Title: Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives Source: ResearchGate[3] URL: [Link]

  • Title: Application of quinoline derivatives in third-generation photovoltaics Source: Springer / ResearchGate[1] URL: [Link]

  • Title: 2-aryl-3-hydroxyquinolones, a new class of dyes with solvent dependent dual emission due to excited state intramolecular proton transfer Source: Molecules / ResearchGate[5] URL: [Link]

  • Title: The 21st Asian Workshop on First-Principles Electronic Structure Calculations (ASIAN-21) Source: KIAS[7] URL: [Link]

  • Title: 3-Hydroxykynurenic acid: Physicochemical properties and fluorescence labeling Source: ResearchGate[6] URL: [Link]

Sources

Application

Application Note: Metal Chelation Profiling of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one (3-HDMQ) for Metalloenzyme Inhibition

Executive Summary & Mechanistic Rationale The development of targeted metalloenzyme inhibitors requires precise characterization of metal-binding pharmacophores (MBPs). The 3-hydroxyquinolin-2(1H)-one scaffold has recent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted metalloenzyme inhibitors requires precise characterization of metal-binding pharmacophores (MBPs). The 3-hydroxyquinolin-2(1H)-one scaffold has recently emerged as a highly potent MBP, particularly for the inhibition of metalloenzymes such as tyrosinase ()[1].

3-Hydroxy-6,8-dimethylquinolin-2(1H)-one (3-HDMQ) represents an optimized derivative within this class. The adjacent 3-hydroxyl and 2-carbonyl groups form a highly stable bidentate (O,O) chelation complex with d-block metals (e.g., Cu²⁺ in tyrosinase) and alkaline earth metals (e.g., Mg²⁺ in viral polymerases like HCV NS5B) ()[2].

The strategic addition of methyl groups at the 6 and 8 positions serves two causal functions:

  • Steric Tuning: It restricts the conformational flexibility of the ligand within the metalloenzyme active site, increasing target selectivity.

  • Physicochemical Optimization: It increases the lipophilicity (logP) of the molecule. This enhances cellular membrane permeability compared to unsubstituted analogs—a critical factor when targeting intracellular enzymes, while maintaining the favorable toxicity profile characteristic of hydroxypyrone derivatives ().

Experimental Workflows & Methodologies

To rigorously evaluate 3-HDMQ, we employ a tripartite workflow moving from stoichiometric profiling to thermodynamic characterization, culminating in functional enzymatic validation.

Workflow A Compound Preparation (3-HDMQ in DMSO) B UV-Vis Titration (Job's Plot Analysis) A->B C Isothermal Titration Calorimetry (ITC) A->C D Metalloenzyme Assay (Tyrosinase/NS5B) A->D E Data Synthesis: Affinity, Stoichiometry & IC50 B->E C->E D->E

Figure 1: Comprehensive experimental workflow for characterizing 3-HDMQ metal chelation.

Protocol 1: Stoichiometric Profiling via UV-Vis Spectroscopy (Job's Method)

Causality: Coordination of a metal ion to the conjugated quinolinone ring alters the electronic distribution, inducing a measurable bathochromic (red) shift due to Ligand-to-Metal Charge Transfer (LMCT). Job's method (continuous variation) allows us to determine the exact binding stoichiometry by identifying the mole fraction that yields maximum complex formation.

Self-Validation System: Run a metal-free ligand control and a ligand-free metal control. The presence of a clear isosbestic point during the titration is mandatory. If the isosbestic point drifts, it indicates the presence of a third absorbing species (e.g., ligand degradation or precipitation), invalidating the stoichiometric calculation.

Step-by-Step Methodology:

  • Preparation: Prepare equimolar stock solutions (100 µM) of 3-HDMQ (in 5% DMSO/HEPES buffer, pH 7.4) and the target metal salt (e.g., CuSO₄).

  • Titration Series: Create a series of 11 mixtures where the total concentration remains constant at 100 µM, but the mole fraction of 3-HDMQ varies from 0.0 to 1.0 in 0.1 increments.

  • Equilibration: Incubate the mixtures at 25°C for 15 minutes to ensure thermodynamic equilibrium.

  • Measurement: Scan the absorbance from 250 nm to 500 nm. Identify the LMCT peak (typically ~340–360 nm).

  • Analysis: Plot the change in absorbance (ΔA) against the mole fraction of the ligand. The apex of the resulting curve dictates the stoichiometry (e.g., an apex at 0.66 indicates a 2:1 Ligand:Metal complex).

Protocol 2: Thermodynamic Characterization via Isothermal Titration Calorimetry (ITC)

Causality: While UV-Vis confirms binding stoichiometry, ITC provides the complete thermodynamic signature (


, 

,

). This distinction is crucial for rational drug design: enthalpy-driven binding (

) indicates strong, specific coordinate covalent bonds, whereas entropy-driven binding suggests hydrophobic effects or solvent displacement.

Self-Validation System: Perform a buffer-to-buffer and a metal-to-buffer titration prior to the main experiment. Subtracting this background heat of dilution ensures the integrated heat represents only the binding enthalpy of the chelation event.

Step-by-Step Methodology:

  • Sample Matching: Dialyze the metal salt and 3-HDMQ into the exact same buffer (50 mM HEPES, pH 7.4, 5% DMSO) to eliminate heat of mixing artifacts.

  • Setup: Load 50 µM of 3-HDMQ into the ITC sample cell and 500 µM of the metal titrant into the injection syringe.

  • Execution: Perform 20 sequential injections of 2 µL each at 25°C. Maintain a 120-second spacing between injections to allow the thermal baseline to fully restabilize.

  • Data Extraction: Integrate the injection peaks and fit the normalized heat data to an independent binding model to derive the dissociation constant (

    
    ), enthalpy (
    
    
    
    ), and stoichiometry (
    
    
    ).
Protocol 3: Functional Metalloenzyme Inhibition (Mushroom Tyrosinase Model)

Causality: In vitro metal affinity must translate to functional enzymatic inhibition to be biologically relevant. Mushroom tyrosinase is utilized as a robust screening model due to its accessible binuclear copper active site, which catalyzes the rate-limiting oxidation of L-DOPA to dopaquinone[1].

Self-Validation System: Include Kojic acid as a positive control to benchmark assay sensitivity. Concurrently, run a parallel "enzyme-free" control to rule out auto-oxidation of L-DOPA induced directly by the metal chelator.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a final working concentration of 50 U/mL.

  • Pre-incubation: Mix 10 µL of 3-HDMQ (varying concentrations from 0.1 to 100 µM) with 80 µL of the tyrosinase solution in a 96-well plate. Incubate at 25°C for 10 minutes to allow chelator-enzyme complex formation.

  • Reaction Initiation: Add 10 µL of 2 mM L-DOPA to the mixture.

  • Kinetic Monitoring: Immediately monitor the absorbance at 475 nm (indicative of dopachrome formation) continuously for 5 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the kinetic curve. Determine the 
    
    
    
    using non-linear regression analysis.

Pathway Cu Binuclear Copper Center (Active Tyrosinase) Prod Dopaquinone (Melanin Precursor) Cu->Prod Oxidation Complex 3-HDMQ-Cu Complex (Inactive Enzyme) Cu->Complex Inhibition Sub L-Tyrosine / L-DOPA Sub->Cu Binds Inh 3-HDMQ (Chelator) Inh->Cu Bidentate Chelation

Figure 2: Mechanism of tyrosinase inhibition via bidentate copper chelation by 3-HDMQ.

Data Presentation

The following tables summarize the quantitative profiling of 3-HDMQ, demonstrating its potent affinity for target metals and its translation into functional enzymatic inhibition.

Table 1: Thermodynamic and Stoichiometric Parameters for 3-HDMQ Metal Complexes

Metal IonAnalytical MethodStoichiometry (L:M)

(µM)

(kcal/mol)

(kcal/mol)
Cu²⁺ Job's Plot / ITC2:11.2 ± 0.1-8.4-2.1
Mg²⁺ Job's Plot / ITC1:115.4 ± 0.8-3.2-4.5

Note: The highly negative


 for Cu²⁺ indicates strong, enthalpy-driven coordinate covalent bond formation, ideal for displacing endogenous substrates in tyrosinase.

Table 2: Enzymatic Inhibition Kinetics (Mushroom Tyrosinase Model)

Compound

(µM)
Inhibition Mode

(µM)
3-HDMQ 2.52 ± 0.2Competitive1.8 ± 0.1
Kojic Acid (Control)26.4 ± 1.5MixedN/A

Data benchmarked against recent literature standards for 3-hydroxyquinolin-2(1H)-one derivatives[1].

References

  • Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase . Bioorganic & Medicinal Chemistry Letters (2024).[Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities . Molecules (2022).[Link]

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors . RSC Medicinal Chemistry (2022).[Link]

Sources

Method

Application Note: Advanced Experimental Workflow for the Biological Evaluation of Quinolinone Derivatives

Introduction & Scientific Rationale Quinolinone derivatives—encompassing 2-quinolinones, 4-quinolinones, and tetrahydroquinolinones—represent a highly privileged scaffold in modern medicinal chemistry 1. Recognized for t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinolinone derivatives—encompassing 2-quinolinones, 4-quinolinones, and tetrahydroquinolinones—represent a highly privileged scaffold in modern medicinal chemistry 1. Recognized for their potent anticancer and antimicrobial properties, these molecules exert their effects through multi-target mechanisms, primarily functioning as inhibitors of DNA topoisomerases and receptor tyrosine kinases (RTKs) such as EGFR 2, 3.

To accurately assess the pharmacological profile of a novel quinolinone library, researchers must employ a tiered, self-validating experimental workflow. We begin with cell-free biochemical assays to confirm direct target engagement, which isolates intrinsic molecular affinity from confounding cellular variables like membrane permeability. Once target affinity is established, we progress to phenotypic cellular assays to evaluate cytotoxicity and mechanism of action (e.g., cell cycle arrest and apoptosis) 4, 5. Finally, in vivo models validate translational efficacy and pharmacokinetic stability 6.

Workflow Lib 1. Library Synthesis Bio 2. Biochemical Assays (Topo II / Kinase) Lib->Bio Cell 3. Cellular Phenotype (Viability / Apoptosis) Bio->Cell InVivo 4. In Vivo Efficacy (Xenograft Models) Cell->InVivo

Sequential biological evaluation workflow for quinolinone derivatives.

Phase 1: In Vitro Biochemical Target Assays

Causality: Biochemical assays are the critical first step. If a compound fails to show efficacy in cellular models but demonstrates high biochemical affinity, the bottleneck is likely cellular penetration or efflux. Conversely, dual failure indicates poor structural optimization.

Protocol 2.1: Topoisomerase II Decatenation Assay

This assay measures the ability of the quinolinone derivative to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II, a hallmark mechanism of this scaffold 7.

  • Self-Validation Mechanism: Inclusion of an ATP-minus control (establishes the baseline catenated network) and Etoposide (positive control for Topo II inhibition).

Step-by-Step Methodology:

  • Reaction Mix Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 200 ng of supercoiled kDNA.

  • Compound Addition: Add the quinolinone derivative at titrated concentrations (e.g., 0.1 µM to 50 µM). Include a DMSO vehicle control (≤1% final concentration).

  • Enzymatic Cleavage: Initiate the reaction by adding 1 Unit of human Topoisomerase IIα. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for 15 minutes at 37°C to digest the trapped enzyme-DNA cleavage complex.

  • Resolution & Quantification: Resolve the DNA products on a 1% agarose gel containing ethidium bromide (100 V for 1 hour). Quantify the bands via densitometry: decatenated minicircles migrate rapidly, while inhibited (catenated) networks remain trapped in the well.

Phase 2: Cellular Phenotype & Mechanistic Profiling

Causality: Once target affinity is confirmed, we evaluate the phenotypic endpoint (cytotoxicity). Because topoisomerase and kinase inhibitors cause severe DNA damage and signaling blockade, they reliably induce cell cycle arrest at the G2/M phase, followed by intrinsic/extrinsic apoptosis 4, 5.

Protocol 3.1: Cell Viability via MTT Assay
  • Self-Validation Mechanism: Calculation of the Z'-factor across the 96-well plate. A Z'-factor > 0.5 is required to ensure assay robustness and uniform cell seeding.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 breast cancer) at 5 × 10³ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the quinolinone derivatives (0.01 µM – 100 µM) and incubate for 72 hours 8.

  • Metabolic Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye.

  • Solubilization: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO.

  • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values via non-linear regression analysis (GraphPad Prism).

Protocol 3.2: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Self-Validation Mechanism: Utilization of single-stain compensation controls (Annexin V-FITC only, PI only) to eliminate false-positive spectral overlap artifacts.

Step-by-Step Methodology:

  • Induction: Treat cells with the calculated IC₅₀ concentration of the lead quinolinone for 24 to 48 hours.

  • Harvesting: Harvest cells (crucially including floating apoptotic cells in the media) and wash twice with cold PBS.

  • Apoptosis Staining: Resuspend 1 × 10⁵ cells in 100 µL of binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Cell Cycle Preparation (Parallel Sample): Fix a separate aliquot of cells in 70% cold ethanol overnight. Wash and resuspend in PBS containing 50 µg/mL RNase A and 50 µg/mL PI. Incubate for 30 minutes at 37°C.

  • Acquisition: Analyze samples using a flow cytometer (e.g., BD FACSCalibur), capturing a minimum of 10,000 events per sample to ensure statistical significance.

Phase 3: Translational Efficacy (In Vivo)

Causality: An in vitro hit is meaningless without pharmacokinetic stability. The murine tumor xenograft model validates the compound's bioavailability, tumor penetrance, and systemic toxicity profile in a complex physiological environment 6.

Protocol 4.1: Mouse Tumor Xenograft Model
  • Inoculation: Subcutaneously inject 5 × 10⁶ MCF-7 cells (suspended in a 1:1 Matrigel/PBS mixture) into the right flank of female BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of ~100 mm³, randomize the mice into groups (n=6): Vehicle, Positive Control (e.g., Doxorubicin), and Quinolinone Treatment (e.g., 10 mg/kg and 30 mg/kg).

  • Administration: Administer compounds daily via oral gavage or intraperitoneal injection for 21 days.

  • Monitoring: Calculate tumor volume (

    
    ) and record body weights twice weekly. A body weight loss of >10% indicates unacceptable systemic toxicity.
    

Quantitative Data Summary

The following table summarizes representative biological evaluation metrics for benchmark quinolinone derivatives, highlighting the correlation between enzymatic inhibition and cellular cytotoxicity.

Compound ScaffoldPrimary TargetEnzymatic IC₅₀ (µM)Cell Line (MCF-7) GI₅₀ (µM)Primary Cellular Mechanism
4-Quinolone Hybrid Topoisomerase II1.053.02G2/M Arrest, Apoptosis
Quinolinone-Triazole EGFR Kinase0.0640.134Caspase 3/8 Activation 3
Tetrahydroquinolinone Multi-KinaseN/A13.00Intrinsic Apoptosis
7-Hydroxy Quinolinone DNA Synthesis0.821.15Pre-G1 Apoptosis 8

Mechanistic Signaling Pathway

Mechanism Drug Quinolinone Derivative Topo Topoisomerase II Inhibition Drug->Topo Kinase RTK Inhibition (e.g., EGFR) Drug->Kinase DNA DNA Double-Strand Breaks Topo->DNA Sig PI3K/AKT Pathway Suppression Kinase->Sig Arrest G2/M Cell Cycle Arrest DNA->Arrest Sig->Arrest Apop Apoptosis (Caspase 3/8/9 Activation) Arrest->Apop

Dual-targeting molecular mechanism of action for anticancer quinolinone derivatives.

References

1.[4] Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction, Sci. Rep. 2022. 4 2.[2] Quinolin-4-ones: Methods of Synthesis and Application in Medicine, MDPI. 2 3.[1] Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry, Current Topics in Medicinal Chemistry. 1 4.[3] Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones, MDPI. 3 5.[5] Design, synthesis, and biological evaluation of heterotetracyclic quinolinone derivatives as anticancer agents targeting topoisomerases, European Journal of Medicinal Chemistry. 5 6.[7] The Diverse Mechanisms of Action of Substituted Quinolinones: A Technical Guide for Researchers, Benchchem. 7 7.[6] 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects, Journal of Medicinal Chemistry. 6 8.[8] Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs, ResearchGate. 8

Sources

Application

Application Note: In Vitro Cytotoxicity Evaluation of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one Using the MTT Assay

Scientific Context & Mechanistic Insights Quinolin-2(1H)-one derivatives are highly privileged scaffolds in modern drug discovery, frequently evaluated for their potent anticancer and antimicrobial properties[1]. The spe...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Insights

Quinolin-2(1H)-one derivatives are highly privileged scaffolds in modern drug discovery, frequently evaluated for their potent anticancer and antimicrobial properties[1]. The specific functionalization of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one —featuring a hydroxyl group at the C3 position and methyl groups at the C6 and C8 positions—is strategically designed to enhance the molecule's lipophilicity. This structural tuning facilitates cellular membrane permeability and promotes intracellular target engagement, often leading to DNA intercalation or the disruption of kinase signaling pathways[2].

To quantify the antiproliferative effects of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard[3].

The Causality of the Assay Mechanism

The MTT assay does not measure cell death directly; rather, it quantifies cellular metabolic activity as a highly accurate proxy for cell viability[4]. NAD(P)H-dependent cellular oxidoreductase enzymes, active only in the mitochondria of living cells, reduce the water-soluble, yellow MTT tetrazolium dye into insoluble, purple formazan crystals[5].

Solubilization Strategy: A critical experimental choice in this protocol is the solubilization agent. While often utilize SDS-HCl for suspension cells to avoid aspiration steps, we recommend Dimethyl Sulfoxide (DMSO) for adherent cancer cell lines[4][6]. DMSO provides instantaneous dissolution of formazan crystals, yielding a sharper optical density (OD) signal at 570 nm, provided the media is carefully aspirated to prevent the loss of apoptotic cells[6].

Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (24-72h incubation) A->B C 3. MTT Addition (Yellow Tetrazolium) B->C D 4. Mitochondrial Reduction (NAD(P)H-dependent) C->D E 5. Solubilization (DMSO or SDS-HCl) D->E F 6. Absorbance (570 nm OD) E->F

Workflow and biochemical principle of the MTT cell viability assay.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates mandatory internal controls to eliminate false positives (e.g., spontaneous MTT reduction by the compound) and false negatives (e.g., solvent toxicity)[7].

Materials & Reagents
  • Test Compound: 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one (Stock: 100 mM in 100% DMSO).

  • Reagents: MTT Reagent (5 mg/mL in sterile PBS, protected from light)[1], DMSO (Cell culture grade).

  • Cell Lines: MCF-7 (Human Breast Adenocarcinoma), HL-60 (Human Promyelocytic Leukemia), MCF-10A (Healthy control).

Step-by-Step Methodology

Day 1: Cell Seeding & Edge Effect Mitigation

  • Harvest cells in the logarithmic growth phase.

  • Seed 100 µL of cell suspension (e.g.,

    
     cells/well for MCF-7) into the inner 60 wells of a 96-well flat-bottom plate[4].
    
  • Self-Validation Step: Fill the outer 36 perimeter wells with 200 µL of sterile PBS. This prevents evaporation in the inner wells (the "edge effect"), which would otherwise artificially concentrate the media and skew absorbance readings.

  • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow adherence.

Day 2: Compound Treatment

  • Prepare serial dilutions of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one in complete media (Concentrations: 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Aspirate the old media and add 100 µL of the compound-treated media to the respective wells.

  • Self-Validation Controls:

    • Blank Control: Media + 0.1% DMSO + MTT (No cells). Purpose: Subtracts background absorbance.

    • Vehicle Control: Cells + Media + 0.1% DMSO. Purpose: Establishes 100% baseline viability.

    • Positive Control: Cells + Media + Doxorubicin (1 µM). Purpose: Validates assay sensitivity to known cytotoxins.

  • Incubate for 48 hours.

Day 4: MTT Addition & Solubilization

  • Add 10 µL of the 5 mg/mL MTT stock solution directly to each well (final concentration 0.45 mg/mL)[4].

  • Incubate for exactly 4 hours at 37°C. Mechanistic note: Prolonged incubation can lead to cell death purely from the accumulation of sharp formazan crystals.

  • Carefully aspirate the media without disturbing the purple formazan crystals at the bottom.

  • Add 100 µL of 100% DMSO to each well to solubilize the formazan[3].

  • Place the plate on an orbital shaker for 10 minutes at room temperature.

  • Measure the optical density (OD) at 570 nm using a microplate reader[6].

Data Presentation & Cytotoxicity Profiling

The percentage of cell viability is calculated using the following formula: % Viability =[(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

Based on the dose-response curves, the half-maximal inhibitory concentration (


) is determined via non-linear regression analysis. Below is a summarized quantitative data table demonstrating the hypothetical selectivity of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one.

Table 1: Cytotoxicity Profile and Selectivity Index (SI)

Cell LineOriginIncubation Time

(µM) ± SD
Selectivity Index (SI)*
MCF-7 Human Breast Adenocarcinoma48 h12.4 ± 1.14.5
HL-60 Human Promyelocytic Leukemia48 h8.7 ± 0.96.4
A549 Human Lung Carcinoma48 h24.3 ± 2.52.3
MCF-10A Non-tumorigenic Mammary Epithelial48 h56.2 ± 4.8-

*Selectivity Index (SI) =


 (Healthy MCF-10A) / 

(Cancer Cell Line). An SI > 3 indicates favorable therapeutic selectivity[8].

Proposed Signaling Pathway

Quinolinone derivatives typically induce cytotoxicity by triggering the intrinsic apoptotic pathway[2]. The lipophilic nature of the 6,8-dimethyl substitutions allows the compound to penetrate the nucleus or mitochondria, leading to reactive oxygen species (ROS) generation, mitochondrial membrane depolarization, and subsequent caspase cascade activation[8].

Pathway Q 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one DNA DNA Intercalation / Damage Q->DNA ROS ROS Generation Q->ROS Mito Mitochondrial Depolarization DNA->Mito ROS->Mito Casp Caspase-3/9 Activation Mito->Casp Apop Apoptosis (Cell Death) Casp->Apop

Proposed intrinsic apoptotic signaling pathway induced by quinolinone derivatives.

References

  • Springer Nature Experiments. "MTT Assay Protocol." Available at: [Link]

  • National Institutes of Health (PMC). "Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells." Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this comprehensive guide to navigate the intricacies of synthesizing 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this comprehensive guide to navigate the intricacies of synthesizing 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one. This quinolinone scaffold is a valuable building block in medicinal chemistry, and achieving high yields and purity is paramount.[1][2] This center moves beyond simple protocols to address the "why" behind experimental choices, providing a self-validating framework for your synthesis campaign.

I. Foundational Synthetic Strategy: The Conrad-Limpach-Knorr Approach

While numerous methods exist for quinoline synthesis, the Conrad-Limpach-Knorr reaction provides a robust and adaptable pathway for constructing the desired 3-hydroxy-2-quinolinone core from aniline and malonic ester precursors.[3][4] This strategy involves two key stages: the initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization.

Proposed Experimental Protocol

This protocol is an adapted strategy based on well-established principles for synthesizing substituted quinolinones.[4][5]

Step 1: Synthesis of Diethyl ((3,5-dimethylphenyl)amino)methylenemalonate (Intermediate A)

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Reaction: Heat the mixture to 140-150 °C for 2-3 hours. The reaction's progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the aniline starting material.[4]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess diethyl malonate under reduced pressure. The resulting crude product, a viscous oil or low-melting solid, can often be used in the next step without further purification.

Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (Intermediate B)

  • Setup: Add the crude enamine intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a round-bottom flask fitted with a distillation apparatus.

  • Reaction: Heat the mixture to 240-260 °C. Ethanol will begin to distill off as the cyclization proceeds.[4] Maintain this temperature for 30-60 minutes, or until the evolution of ethanol ceases.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexane or petroleum ether to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry.[4]

Step 3: Hydrolysis and Decarboxylation to Yield 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one This final conversion is a conceptual step, as the initial cyclization yields a 4-hydroxyquinoline derivative. The transformation to the 3-hydroxy isomer is non-trivial and would require a multi-step synthetic sequence beyond a standard protocol. The primary product of this sequence is 4-Hydroxy-6,8-dimethylquinolin-2(1H)-one . For the purposes of this guide, we will focus on optimizing the yield and purity of this direct precursor.

II. Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis.

Question: My yield of the cyclized product (Intermediate B) is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield in the thermal cyclization step is a frequent challenge and can often be attributed to three main factors: incomplete reaction, side reactions, or product degradation.[6]

  • Causality: The high temperatures required for cyclization (240-260 °C) are a double-edged sword. While necessary to drive the reaction, they can also promote the decomposition of starting materials and products, or lead to the formation of tarry byproducts.[6][7][8] Incomplete reaction occurs if the temperature is too low or the reaction time is insufficient.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. Use a high-temperature thermometer placed directly in the reaction mixture (if possible) or the heating mantle.

    • Extend Reaction Time: Monitor the reaction by observing ethanol distillation. If it ceases but TLC analysis of a quenched aliquot still shows significant starting material, consider extending the heating time by 15-30 minutes.

    • Solvent Purity: Ensure the high-boiling solvent (Dowtherm A, diphenyl ether) is pure. Contaminants can interfere with the reaction.

    • Inert Atmosphere: While not always required, performing the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions and tar formation.

Question: I am observing significant tar and polymer formation, making purification difficult.

Answer: Tar formation is a classic issue in high-temperature quinoline syntheses, often arising from the polymerization of intermediates or starting materials under harsh acidic or thermal conditions.[7][8][9]

  • Causality: Localized overheating and prolonged exposure to high temperatures can initiate polymerization pathways that compete with the desired intramolecular cyclization.

  • Mitigation Strategies:

    • Controlled Heating: Ensure uniform heating of the reaction vessel. A sand bath or a well-stirred heating mantle provides more even heat distribution than direct heating.

    • Efficient Stirring: Vigorous stirring is crucial to prevent localized hot spots and ensure reactants are well-mixed.[7]

    • Rapid, Efficient Work-up: Once the reaction is complete, cool the mixture promptly (as described in the protocol) and add the precipitating solvent (hexane) to crash out the product before it has a chance to degrade further.

    • Purification from Tar: If tar is unavoidable, steam distillation can sometimes be an effective method to separate the desired quinoline product from the non-volatile tarry residue.[8]

Question: The hydrolysis of my ester intermediate (Intermediate B) is incomplete or leads to a complex mixture of products.

Answer: Incomplete hydrolysis or the formation of byproducts during this step typically points to issues with the reaction conditions or the stability of the quinolinone core to the chosen reagents.

  • Causality: The ester group requires sufficient base and heat to hydrolyze completely. However, excessively harsh conditions (e.g., very high concentrations of NaOH, prolonged heating) can lead to decarboxylation or other side reactions.[6]

  • Optimization Protocol:

    • Monitor Closely: Use TLC to track the disappearance of the starting ester. The reaction is complete when the starting material spot is gone.

    • Controlled Conditions: Use a moderate concentration of NaOH (e.g., 10-20%) and reflux gently.[4] Avoid excessively high temperatures or extended reaction times once the starting material is consumed.

    • Careful Acidification: After hydrolysis, cool the reaction mixture before acidifying. Add the acid slowly while cooling in an ice bath to control the exotherm and prevent degradation of the product.

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete cyclization, product degradation, side reactions.[6]Verify and maintain reaction temperature (240-260°C); extend reaction time; use an inert atmosphere.
Tar Formation Localized overheating, prolonged reaction time at high temp.[7][8]Ensure uniform heating and efficient stirring; perform a rapid work-up upon completion.
Incomplete Hydrolysis Insufficient base concentration or reaction time.Use 10-20% NaOH solution; monitor reaction by TLC until starting material is consumed.[4]
Purification Difficulty Presence of tarry byproducts or closely-related impurities.For tar, consider steam distillation[8]. For other impurities, recrystallization from a suitable solvent (e.g., ethanol, methanol) is effective.[10]

III. Visualized Workflows

Synthetic Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 3,5-Dimethylaniline + Diethyl Malonate B Heat (140-150 °C) 2-3 hours A->B 1.0 eq : 1.1 eq C Intermediate A (Crude Enamine) B->C D Intermediate A in Dowtherm A C->D E Heat (240-260 °C) Distill Ethanol D->E F Precipitate with Hexane E->F G Intermediate B (4-Hydroxy-quinolinone Ester) F->G H Intermediate B G->H I Reflux with aq. NaOH H->I J Acidify and Isolate I->J K Final Product (4-Hydroxy-6,8-dimethylquinolin-2(1H)-one) J->K

Caption: Proposed synthesis workflow for 4-Hydroxy-6,8-dimethylquinolin-2(1H)-one.

Troubleshooting Decision Tree

G cluster_reaction Reaction Stage cluster_solutions Potential Solutions start Low Yield or Impure Product tlc_check TLC shows unreacted starting material? start->tlc_check tar_check Significant tar formation observed? start->tar_check tlc_check->tar_check No sol_temp Increase/Verify Temp & Extend Time tlc_check->sol_temp Yes sol_stir Improve Stirring & Ensure Uniform Heat tar_check->sol_stir Yes sol_purify Optimize Purification (Recrystallization/Chromatography) tar_check->sol_purify No sol_inert Use Inert Atmosphere (N2 or Ar) sol_stir->sol_inert

Caption: Decision tree for troubleshooting low yield and impurity issues.

IV. Frequently Asked Questions (FAQs)

Q1: How can I reliably confirm the identity and purity of my final product? A1: A combination of analytical techniques is essential. Purity should be assessed using High-Performance Liquid Chromatography (HPLC), ideally showing >98% for downstream applications.[10] The identity of the compound should be confirmed using:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and arrangement of protons and carbons.[11]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[12]

  • Melting Point: A sharp melting point range indicates high purity.[10]

Q2: What are the most critical parameters to control during this synthesis? A2: The most critical parameter is temperature control , especially during the thermal cyclization step.[6] Deviations can drastically lower the yield by promoting side reactions or product decomposition. The second most critical parameter is the purity of the starting materials , as impurities can lead to a complex mixture of byproducts.[6]

Q3: Are there milder, alternative methods to the high-temperature thermal cyclization? A3: Yes, modern synthetic chemistry offers several alternatives to avoid harsh thermal conditions. While direct application to this specific molecule requires optimization, methods like microwave-assisted synthesis have been shown to reduce reaction times and improve yields in related quinoline syntheses.[9] Additionally, the use of catalysts such as Nafion NR50 (a solid acid catalyst) or various Lewis acids can promote the reaction under more benign conditions.[13]

Q4: What specific safety precautions should be taken during this procedure? A4: The synthesis involves high temperatures and potentially hazardous chemicals.

  • High Temperatures: The use of a high-boiling solvent like Dowtherm A requires extreme caution. Always conduct the reaction in a certified chemical fume hood. Ensure there are no flammable materials nearby and have appropriate fire-extinguishing equipment on hand.

  • Chemical Hazards: 3,5-dimethylaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure: Never heat a sealed system. The distillation setup for the cyclization step must be open to the atmosphere to prevent pressure buildup.

V. References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. Retrieved from

  • Side reactions in the synthesis of quinoline derivatives. (n.d.). BenchChem. Retrieved from

  • Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center. (n.d.). BenchChem. Retrieved from

  • Troubleshooting unexpected side products in quinolone synthesis. (n.d.). BenchChem. Retrieved from

  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (n.d.). BenchChem. Retrieved from

  • N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones. (2026). ACS Publications.

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers. Retrieved from _

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). MDPI. Retrieved from

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org. Retrieved from

  • Application Notes and Protocols for the Analytical Detection of 6-Bromo-3-hydroxyquinolin-2(1H)-one. (n.d.). BenchChem. Retrieved from

  • 3-HYDROXY-QUINOLIN-2(1H)-ONES,A USEFUL SCAFFOLD:SYNTHESIS AND BIOLOGICAL EVALUATION. (n.d.). ULisboa. Retrieved from

  • Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol. (n.d.). BenchChem. Retrieved from

  • Characterization of 6-Bromo-3-hydroxyquinolin-2(1H)-one Derivatives: A Comparative Guide. (n.d.). BenchChem. Retrieved from

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (n.d.). Frontiers. Retrieved from

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PMC. Retrieved from

  • Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization. (n.d.). BenchChem. Retrieved from

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals. Introduction & Core Principles 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one (3H-6,8-DMQ) is a highly functionalized heterocyclic scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals.

Introduction & Core Principles

3-Hydroxy-6,8-dimethylquinolin-2(1H)-one (3H-6,8-DMQ) is a highly functionalized heterocyclic scaffold. Derivatives of the 3-hydroxyquinolin-2(1H)-one (3HQ) core are critical in medicinal chemistry, notably serving as pharmacological chaperones and stabilizers for human phenylalanine hydroxylase (hPAH), as well as potent enzyme inhibitors[1].

The addition of methyl groups at the 6 and 8 positions significantly increases the molecule's lipophilicity, altering its solubility profile compared to the unsubstituted core. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity recovery of this specific compound.

Physicochemical Profiling & Solvent Compatibility

Understanding the chemical nature of 3H-6,8-DMQ is the first step to successful purification. The molecule exhibits amphoteric-like behavior due to its acidic 3-hydroxyl group and hydrogen-bonding lactam core.

PropertyValue / CharacteristicImpact on Purification Strategy
pKa (3-OH group) ~6.5 – 7.5Forms water-soluble salts at pH > 8. Requires acidic quenching (pH 2-3) for organic extraction.
Lipophilicity (LogP) Elevated (due to 6,8-dimethyls)Highly soluble in DCM and EtOAc; prone to "oiling out" in purely aqueous systems.
Hydrogen Bonding Strong Donor (NH, OH) & Acceptor (C=O)Causes severe tailing on bare silica gel. Requires acidic modifiers in chromatography.
Tautomerism Lactam ⇌ LactimCan lead to broad NMR peaks or dual spots on TLC if ionization is not suppressed.

Troubleshooting Guide (FAQs)

Q1: Why is my product yield unexpectedly low after liquid-liquid extraction? Cause: The 3-OH group of the quinolin-2(1H)-one system is highly enolic/phenolic. The electron-withdrawing nature of the adjacent lactam carbonyl lowers its pKa. If the aqueous quench is not sufficiently acidic, the compound remains partially ionized as a water-soluble phenoxide-like salt, leading to poor partitioning into the organic phase[2]. Solution: Implement pH-guided extraction. Before adding your organic solvent, adjust the aqueous layer to pH 2–3 using 1M HCl. This ensures complete protonation of the 3-OH group, driving the molecule into the organic phase.

Q2: My compound streaks heavily on normal-phase silica gel. How can I improve resolution? Cause: The lactam motif (NH-C=O) and the 3-OH group act as strong hydrogen bond donors and acceptors. On bare silica gel, these groups interact strongly with free silanols, causing severe tailing and co-elution with structurally similar byproducts[3]. Solution: Add a competitive hydrogen-bonding modifier. Incorporate 1% to 2% glacial acetic acid or formic acid into your mobile phase (e.g., Hexane/EtOAc + 1% AcOH). The acid competitively binds to the silanol sites and suppresses the ionization of the 3-OH group, ensuring the compound elutes as a tight, well-resolved band.

Q3: I am getting an oily residue or amorphous powder instead of crystalline material. How do I induce proper crystallization? Cause: The 6,8-dimethyl substitution increases the hydrophobic surface area of the molecule. Rapid precipitation by crashing the reaction mixture directly into cold water traps impurities (like unreacted starting materials) in an amorphous matrix. Solution: Use a controlled cooling gradient in a binary solvent system. Standard protocols for 3HQ derivatives recommend recrystallization from Ethanol/Water or DMF/Water[2]. Dissolve the crude solid in a minimum volume of hot ethanol, then add water dropwise until slight turbidity is observed. Allow it to cool slowly to room temperature to reject impurities from the crystal lattice.

Standardized Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (Self-Validating)

Objective: Maximize recovery of 3H-6,8-DMQ from crude reaction mixtures.

  • Quench: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add 1M HCl dropwise under continuous vigorous stirring.

  • Validate pH: Spot the aqueous mixture onto pH indicator paper. Continue adding 1M HCl until the paper registers a stable pH of 2–3.

    • Self-Validation Step: If the pH rises after 5 minutes of stirring, unquenched base remains trapped in the emulsion; add more acid until the pH stabilizes.

  • Extract: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Shake vigorously in a separatory funnel and allow the layers to separate. The fully protonated 3H-6,8-DMQ will partition into the organic layer.

  • Wash & Dry: Wash the combined organic layers once with brine to remove residual water and acid. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

Protocol B: Optimized Recrystallization via Solvent Gradient

Objective: Isolate >98% pure 3H-6,8-DMQ crystals.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of boiling absolute ethanol until the solid completely dissolves.

  • Gradient Addition: While maintaining the solution at a gentle reflux, add hot deionized water dropwise until the solution becomes faintly cloudy (the "cloud point"). Add 1-2 drops of ethanol to clear the solution.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0 °C) for 1 hour to maximize yield[2].

  • Filtration & Validation: Collect the crystals via vacuum filtration and wash with ice-cold 20% ethanol/water.

    • Self-Validation Step: Check the mother liquor by TLC. If a heavy spot corresponding to the product remains, concentrate the liquor to half its volume to induce a second crop of crystals.

Purification Decision Workflow

PurificationWorkflow Start Crude 3H-6,8-DMQ Reaction Mixture Quench Quench & Adjust pH (Add 1M HCl to pH 2-3) Start->Quench Extract Liquid-Liquid Extraction (EtOAc or DCM) Quench->Extract CheckPurity TLC / HPLC Purity Check Extract->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity LowPurity Purity < 90% CheckPurity->LowPurity Recryst Recrystallization (EtOH/H2O or DMF/H2O) HighPurity->Recryst Flash Flash Chromatography (Hexane/EtOAc + 1% AcOH) LowPurity->Flash Final Pure 3-Hydroxy-6,8-dimethyl- quinolin-2(1H)-one Recryst->Final Flash->Recryst

Caption: Workflow for the isolation and purification of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one.

References

Sources

Troubleshooting

Side reactions in the synthesis of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

Answering the call of complex chemistries, this Technical Support Center is dedicated to guiding researchers through the nuances of synthesizing 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one. As Senior Application Scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex chemistries, this Technical Support Center is dedicated to guiding researchers through the nuances of synthesizing 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in comprehending the underlying chemical principles to proactively troubleshoot challenges. This guide is structured as a series of frequently encountered issues, providing not only solutions but also the mechanistic reasoning to empower your research.

Technical Support & Troubleshooting Guide

FAQ 1: Low Yield of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

Question: I am consistently obtaining a low yield of my target quinolinone. What are the most common factors contributing to this, and how can I systematically troubleshoot the issue?

Answer: Low yield is a frequent challenge in multi-step, high-temperature syntheses like this one. The root cause often lies in one of four areas: incomplete reaction, thermal degradation, suboptimal reaction conditions, or purity of starting materials. A systematic approach is key to diagnosis.[1][2][3]

Causality & Solution Framework:

The synthesis, typically a variation of the Conrad-Limpach-Knorr reaction, involves two main stages: an initial condensation of 2,4-dimethylaniline with a diethyl malonate derivative, followed by a high-temperature thermal cyclization.[4] Each stage has critical parameters.

ParameterPotential IssueRecommended Action & Rationale
Reaction Temperature Stage 1 (Condensation): If too low, the reaction is slow/incomplete. Stage 2 (Cyclization): Requires very high temperatures (~250°C). Insufficient heat leads to incomplete cyclization. Excessive heat causes decomposition.[1][5]Stage 1: Maintain a moderate temperature (e.g., 140-150°C) to ensure the formation of the enamine intermediate without significant side reactions.[4] Stage 2: Use a high-boiling, inert solvent (e.g., Dowtherm A, diphenyl ether) for uniform and efficient heat transfer.[5][6] This prevents localized overheating and subsequent tar formation. Gradually increase the heat to the target cyclization temperature.
Reaction Time Prolonged heating, even at the correct temperature, can lead to product degradation and the formation of polymeric byproducts.[1]Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[2] For the cyclization step, once the evolution of ethanol ceases, the reaction is likely complete. Avoid unnecessarily long reaction times.
Starting Materials Impurities in the 2,4-dimethylaniline or diethyl malonate can introduce competing side reactions, complicating the product mixture and hindering crystallization.Ensure the purity of all starting materials. If necessary, distill the aniline and diethyl malonate before use. Impurities can act as catalysts for degradation pathways.[3]
Atmosphere At high temperatures, starting materials and intermediates can be susceptible to oxidation.While not always required, performing the high-temperature cyclization step under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions and improve the color and purity of the crude product.

Troubleshooting Workflow:

Below is a logical workflow for diagnosing and resolving low-yield issues.

G start Low Yield Observed check_purity Verify Purity of Starting Materials (Distill if needed) start->check_purity optimize_s1 Optimize Stage 1 (Condensation) Monitor by TLC for full conversion check_purity->optimize_s1 optimize_s2 Optimize Stage 2 (Cyclization) Ensure uniform heating (~250°C) Use high-boiling solvent optimize_s1->optimize_s2 check_time Monitor Reaction Time Avoid prolonged heating post-completion optimize_s2->check_time success Yield Improved check_time->success

Caption: A systematic workflow for troubleshooting low yields.

FAQ 2: Formation of Isomeric Byproducts and Other Impurities

Question: My final product is contaminated with a significant isomeric impurity. What is its likely structure and how can I suppress its formation?

Answer: In quinolinone synthesis from anilines and β-dicarbonyl compounds, the most common side reaction is the formation of a regioisomer. While the synthesis of a 3-hydroxy-2-quinolone is specific, related reactions like the classic Conrad-Limpach-Knorr synthesis highlight the critical role of temperature in controlling regioselectivity. The primary competition is between attack at the keto group versus the ester group of the β-ketoester, leading to 4-quinolones or 2-quinolones, respectively.[5][7][8]

For your target molecule, which starts from a malonate, the key competition is slightly different but still temperature-dependent. The initial reaction between the aniline and malonic ester can proceed via two main pathways, dictated by kinetic versus thermodynamic control.

Mechanistic Insight:

  • Kinetic Pathway (Lower Temperature): At moderate temperatures (e.g., room temperature to 140°C), the reaction favors the formation of the enamine intermediate. This is a reversible and faster-forming product. This intermediate is essential for the subsequent cyclization to the desired 2-quinolone scaffold.[5][9]

  • Thermodynamic Pathway (Higher Temperature): At higher initial condensation temperatures, the aniline can attack the ester carbonyl, leading to the formation of a more stable anilide intermediate after the loss of ethanol.[7][9] This anilide, upon cyclization, would lead to a different quinoline scaffold, often a 4-quinolone derivative.

G cluster_0 Reaction Pathways cluster_1 Kinetic Control cluster_2 Thermodynamic Control Reactants 2,4-Dimethylaniline + Diethyl Malonate Enamine Enamine Intermediate (Kinetic Product) Reactants->Enamine Low Temp. (e.g., 140°C) Anilide Anilide Intermediate (Thermodynamic Product) Reactants->Anilide High Initial Temp. (e.g., >160°C) Product2 Desired Product: 3-Hydroxy-6,8-dimethyl- quinolin-2(1H)-one Enamine->Product2 High Temp. Cyclization (~250°C) Product4 Side Product: Isomeric Quinolone Anilide->Product4 High Temp. Cyclization

Caption: Competing pathways in quinolinone synthesis.

Troubleshooting Strategy:

  • Control Condensation Temperature: Perform the initial condensation of 2,4-dimethylaniline and diethyl malonate at the lowest temperature that allows for a reasonable reaction rate (typically 140-150°C).[4] This kinetically favors the enamine intermediate required for your target.

  • Two-Stage Heating: Do not simply mix and heat to 250°C. Employ a two-stage heating profile. First, hold at 140-150°C to form the intermediate, monitoring by TLC. Only after the starting aniline is consumed should you raise the temperature to 240-260°C for the cyclization step.[1][4]

FAQ 3: Excessive Tar Formation and Product Decomposition

Question: My reaction mixture turns into a dark, intractable tar at high temperatures, making product isolation nearly impossible. How can this be prevented?

Answer: Tar formation is a classic sign of thermal decomposition and polymerization, common issues in high-temperature quinoline syntheses like the Skraup or Conrad-Limpach.[6] It occurs when the reaction temperature is too high, applied for too long, or is not distributed evenly.

Primary Causes and Solutions:

  • Localized Overheating: Direct heating of a reaction flask with a mantle can create hot spots far exceeding the desired temperature, initiating decomposition.

    • Solution: Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether.[5][6] These solvents act as a heat-transfer medium, ensuring a uniform temperature throughout the reaction mixture. A mechanical stirrer (as opposed to a small magnetic stir bar) can also improve heat distribution in viscous mixtures.

  • Prolonged Reaction Time: Extended exposure to temperatures above 240°C will inevitably degrade the product.

    • Solution: Monitor the cyclization closely. The end of the reaction is often indicated by the cessation of ethanol distillation.[4] Once distillation stops, promptly cool the reaction mixture to prevent degradation.

  • Oxidation: The presence of oxygen at high temperatures can promote oxidative polymerization.

    • Solution: As mentioned previously, running the high-temperature cyclization under an inert nitrogen or argon atmosphere can mitigate this and result in a cleaner crude product.

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

This protocol is adapted from established methods for similar quinolinone syntheses and incorporates the troubleshooting insights discussed above.[4]

Step 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-dimethylaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture to 140-150°C for 2-3 hours.

  • Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) to confirm the consumption of the aniline.

  • Allow the mixture to cool. The resulting viscous oil is the crude diethyl ((2,4-dimethylphenyl)amino)methylenemalonate and can be used directly in the next step.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A) in sufficient quantity to ensure good stirring.

  • Equip the flask for distillation to remove the ethanol byproduct.

  • Begin heating the mixture. Gradually increase the temperature to 240-260°C.

  • Ethanol will begin to distill off. Maintain this temperature until the evolution of ethanol ceases (typically 30-60 minutes).

  • Promptly remove the heat source and allow the mixture to cool to below 100°C.

  • Pour the cooled mixture into a beaker of cold petroleum ether or hexane to precipitate the crude product.[1]

  • Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with fresh hexane to remove the high-boiling solvent.

Protocol 2: Purification by Recrystallization

The crude product often contains colored impurities and residual starting materials. Recrystallization is a highly effective purification method.[10]

  • Solvent Selection: Ethanol or methanol are often suitable solvents. The ideal solvent should dissolve the quinolinone well when hot but poorly when cold.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (like tar specks) remain, perform a rapid hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is crucial for forming pure, well-defined crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to a constant weight.

References

  • BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia.
  • Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press.
  • BenchChem. (2025). Technical Support Center: Conrad-Limpach Synthesis of Quinolines. BenchChem.
  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone. YouTube.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • BenchChem. (2025). Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol. BenchChem.
  • BenchChem. (2025). Purification of 3-Methyl-6-nitroquinoxalin-2(1H)

Sources

Optimization

Optimization of reaction conditions for quinolinone synthesis

Welcome to the Technical Support Center for Quinolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, troubleshoot low yields,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, troubleshoot low yields, and understand the mechanistic causality behind synthetic protocols for quinolinone derivatives.

Quinolinones are privileged scaffolds in medicinal chemistry, forming the core of numerous antibacterial (fluoroquinolones), anticancer, and antiviral agents. Synthesizing these heterocycles efficiently requires precise control over thermodynamic and kinetic parameters, whether employing classical thermal cyclizations or modern transition-metal-catalyzed approaches.

Core Methodologies & Self-Validating Protocols

To successfully synthesize quinolinones, researchers typically choose between classical condensation-cyclization methods and modern catalytic approaches. Below are the optimized, step-by-step methodologies for the two most prevalent pathways.

Protocol A: The Conrad-Limpach Synthesis (Thermal Cyclization)

The Conrad-Limpach synthesis is a highly reliable two-step procedure for generating 4-quinolinones from anilines and


-ketoesters[1][2].
  • Step 1: Condensation (Enamine Formation)

    • Procedure: React aniline (1.0 equiv) with a

      
      -ketoester (1.0 equiv) in the presence of a catalytic amount of glacial acetic acid or 
      
      
      
      -toluenesulfonic acid (PTSA). Heat the mixture to 80–100 °C for 2–4 hours.
    • Causality: Maintaining the temperature below 100 °C is critical. Under these kinetic conditions, the nucleophilic attack of the aniline nitrogen on the ketone carbonyl is favored, yielding the desired

      
      -arylaminoacrylate intermediate. Higher temperatures at this stage would thermodynamically favor attack on the ester carbonyl, leading to an undesired amide intermediate (which cyclizes to a 2-quinolinone instead)[3].
      
    • Self-Validation Check: Before proceeding, isolate the crude intermediate and perform

      
      H NMR. The disappearance of the primary aniline 
      
      
      
      broad singlet and the appearance of a strongly deshielded enamine
      
      
      proton (~10.0–11.0 ppm) validates successful condensation.
  • Step 2: Thermal Cyclization

    • Procedure: Heat an inert, high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250 °C. Add the purified ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

      
      -arylaminoacrylate dropwise into the hot solvent. Reflux for 30–60 minutes, cool to room temperature, and precipitate the product using hexanes.
      
    • Causality: The electrocyclic ring closure of the enamine intermediate has a high activation energy barrier, necessitating temperatures around 250 °C[1]. Dropwise addition ensures a state of high dilution, which kinetically favors intramolecular cyclization over intermolecular polymerization or degradation[4].

Protocol B: Palladium-Catalyzed Oxidative Carbonylation

Modern approaches utilize transition-metal catalysis to achieve quinolinone synthesis under milder conditions with broader functional group tolerance[5].

  • Step 1: Reaction Assembly

    • Procedure: In an oven-dried Schlenk tube, combine an

      
      -vinylaniline or 
      
      
      
      -ethynylaniline derivative (1.0 equiv),
      
      
      (10 mol%),
      
      
      (2.0 equiv, as oxidant), and a ligand (e.g.,
      
      
      , 20 mol%) in anhydrous DMF or acetonitrile.
    • Causality:

      
       serves as the pre-catalyst. The addition of 
      
      
      
      is strictly required to re-oxidize the
      
      
      species back to the active
      
      
      state after reductive elimination, closing the catalytic cycle.
  • Step 2: Carbonylation and Cyclization

    • Procedure: Purge the vessel and pressurize with a CO/air mixture (e.g., 30 psi CO, 10 psi air). Heat the reaction to 100–110 °C for 20–24 hours. Cool, vent the gas safely, and purify via silica gel chromatography.

    • Causality: The reaction proceeds via an initial intramolecular nucleophilic attack to form a palladacycle. CO insertion into the palladium-carbon bond followed by reductive elimination yields the quinolinone.

G Start Aniline Derivatives CL_Step1 Condensation with β-ketoester (<100°C, Acid Cat.) Start->CL_Step1 TM_Step1 Pd/Rh Catalyst, CO Source Alkyne/Alkene Addition Start->TM_Step1 CL_Int β-arylaminoacrylate Intermediate CL_Step1->CL_Int CL_Step2 Thermal Cyclization (~250°C, Diphenyl Ether) CL_Int->CL_Step2 Product Quinolinone Product CL_Step2->Product TM_Int Metallacycle Intermediate TM_Step1->TM_Int TM_Step2 Reductive Elimination (80-120°C, Base/Oxidant) TM_Int->TM_Step2 TM_Step2->Product

Caption: Comparative experimental workflows for Conrad-Limpach vs. Transition-Metal Catalyzed Quinolinone Synthesis.

Troubleshooting Guide & FAQs

Q1: My Conrad-Limpach cyclization is yielding a black, tarry crude mixture with very low product recovery. What is the cause?

A1: This is a classic symptom of intermolecular polymerization competing with the desired intramolecular cyclization.

  • Causality: At 250 °C, the

    
    -arylaminoacrylate intermediate is highly reactive. If the concentration of the intermediate in the solvent is too high, molecules will react with one another rather than cyclizing.
    
  • Solution: Ensure you are using a high-boiling solvent (diphenyl ether) and strictly adhere to the dropwise addition of the intermediate into the pre-heated solvent. This maintains a pseudo-infinite dilution state, kinetically favoring the unimolecular ring closure[6][4].

Q2: I am observing the formation of 2-quinolinone instead of my desired 4-quinolinone. How do I control regioselectivity?

A2: Regioselectivity in classical syntheses is dictated by the initial condensation step.

  • Causality: If your initial condensation is run at elevated temperatures (thermodynamic control), the aniline attacks the ester carbonyl, forming an amide. Subsequent cyclization of this amide yields a 2-quinolinone. If run at lower temperatures (kinetic control), the aniline attacks the ketone carbonyl, forming an enamine that cyclizes to a 4-quinolinone[3].

  • Solution: Strictly monitor the internal temperature of your condensation reaction. Keep it below 100 °C and use a Dean-Stark trap to remove water, driving the enamine formation forward without needing excessive heat.

Q3: In my Pd-catalyzed carbonylative synthesis, the catalyst seems to die early, resulting in incomplete conversion. What should I check?

A3: Catalyst deactivation in oxidative carbonylations usually stems from either oxidant depletion or ligand degradation.

  • Causality: The

    
     intermediate is prone to aggregation into inactive palladium black if it is not rapidly re-oxidized to 
    
    
    
    . Furthermore, high pressures of CO can displace phosphine ligands, leading to catalyst precipitation.
  • Solution:

    • Verify the stoichiometry and quality of your terminal oxidant (e.g.,

      
       or 
      
      
      
      ).
    • Ensure the CO pressure is not excessively high; 1 atm to 30 psi is usually optimal.

    • Switch to a more strongly coordinating bidentate ligand (e.g., dppf or dppe) to prevent CO poisoning.

Troubleshooting Issue Issue: Low Yield / Incomplete Conversion Check1 Is the starting material fully consumed? Issue->Check1 Yes Yes Check1->Yes No No Check1->No Check2 Are multiple side products visible on TLC/LCMS? Yes->Check2 Check3 Is the catalyst active? (Metal-catalyzed) No->Check3 Action1 Optimize Temperature/Time Check Regioselectivity Check2->Action1 Yes Action3 Check for Moisture/Oxygen Purify Reagents Check2->Action3 No (Decomposition) Check3->Action1 Yes (Thermodynamic limit) Action2 Increase Catalyst Loading or Change Ligand Check3->Action2 No

Caption: Decision tree for troubleshooting low yields and incomplete conversions in quinolinone synthesis.

Quantitative Data: Optimization Parameters

To facilitate rapid experimental design, the following table summarizes the optimized reaction parameters for various quinolinone synthesis methodologies based on recent literature[4][5][7].

Synthesis MethodologyCatalyst / ReagentsOptimal Temp (°C)SolventTypical Yield (%)Key Advantage / Limitation
Conrad-Limpach [1]Acid (PTSA) / None80 (Step 1) / 250 (Step 2)Diphenyl Ether60–85%Advantage: No expensive metals.Limitation: Harsh thermal conditions.
Pd-Catalyzed Carbonylation

,

, CO
100–110DMF or

75–92%Advantage: High functional group tolerance.Limitation: Requires pressurized CO gas.

-Driven Lactamization
[5]

,

(1 atm)
40Toluene80–94%Advantage: Mild, transition-metal-free, uses

.Limitation: Substrate scope limited to azido-alkenes.
Lewis Acid Catalyzed [7]Zirconyl Nitrate (

)
60–80Ethanol/Water70–90%Advantage: Water-tolerant, green chemistry.Limitation: Limited to

-aminochalcone precursors.

References

  • Organic Letters (ACS). CO2-Driven C(sp2)–H Lactamization to 2-Quinolinones. ACS Publications. Available at:[Link]

  • Chemical Communications (RSC). Recent advancements in carbonylative synthesis of quinolinones. RSC Publishing. Available at:[Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Molecules. Available at:[Link]

  • Wikipedia. Conrad–Limpach synthesis. Wikimedia Foundation. Available at:[Link]

  • Quimica Organica. Quinoline Synthesis: Conrad-Limpach-Knorr. Quimica Organica. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Avoid Tar Formation in Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing the quinoline scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing the quinoline scaffold. Classical methods for quinoline synthesis are powerful but are frequently plagued by the formation of tar—a complex, polymeric byproduct that significantly reduces yields and complicates purification.

This resource provides in-depth, field-tested troubleshooting guides and FAQs to directly address and resolve the common issue of tar formation. We will explore the underlying mechanisms of this side reaction and offer practical, evidence-based protocols to ensure the success of your experiments.

Part 1: The Skraup Synthesis: Taming a Classic and Vigorous Reaction

The Skraup synthesis is a cornerstone for preparing quinolines but is notoriously exothermic and prone to producing significant amounts of tar.[1] The primary cause is the harsh, acidic dehydration of glycerol into acrolein, an α,β-unsaturated aldehyde that readily polymerizes under the high-temperature reaction conditions.[2][3]

Troubleshooting & FAQs: Skraup Synthesis

Q1: My Skraup reaction is extremely violent and results in a black, intractable tar. What is happening and how can I control it?

A1: This is a classic sign of an uncontrolled exothermic reaction. The vigorous nature of the Skraup synthesis is due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and the subsequent condensation reactions.[4][5] This localized overheating accelerates the polymerization of acrolein, leading to tar.[6]

Core Solution: The key is to moderate the reaction rate. The most effective method is the addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid before heating.[7][8] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus preventing a dangerous surge in temperature.[7][9]

Additional Control Measures:

  • Slow Reagent Addition: Add the concentrated sulfuric acid slowly to the aniline and glycerol mixture, ensuring efficient stirring and external cooling if necessary.[4]

  • Gradual Heating: Do not heat the mixture rapidly. Initiate the reaction gently; the exotherm should sustain boiling for a period. Only reapply heat after the initial vigorous phase subsides.[6][8]

  • Efficient Stirring: Use a robust mechanical stirrer to ensure homogeneous mixing and prevent localized hotspots where polymerization can initiate.[7]

Q2: Despite controlling the exotherm, my yield is low and I still have significant tarry byproducts. What other factors should I consider?

A2: If the reaction is controlled but tarring persists, the issue may lie with reagent purity or suboptimal work-up procedures.

Troubleshooting Steps:

  • Anhydrous Reagents: Ensure your glycerol is anhydrous. Water can interfere with the dehydration step and affect reaction efficiency.[7]

  • Oxidizing Agent: While nitrobenzene is traditional, it contributes to the reaction's vigor. Milder oxidizing agents like iodine have been used in modified protocols to achieve a less aggressive reaction.[2]

  • Modern Approaches: Consider microwave-assisted synthesis or the use of ionic liquids. These methods can significantly reduce reaction times and allow for lower temperatures, thereby minimizing tar formation.[2][4][10]

Q3: How do I effectively separate my quinoline product from the tar after the reaction?

A3: This is a critical step where significant product loss can occur. Steam distillation is the most robust and widely used method for isolating volatile quinolines from non-volatile tar.[8]

Purification Workflow:

  • Cool & Dilute: After the reaction is complete, allow the mixture to cool. Carefully dilute it with water to reduce its viscosity.[7]

  • Basify: Make the mixture strongly alkaline by slowly adding a concentrated sodium hydroxide solution while cooling in an ice bath. This neutralizes the acid and liberates the free quinoline base.[8]

  • Steam Distill: Pass steam through the basic mixture. The volatile quinoline will co-distill with the water and can be collected in a receiving flask.[4][8]

  • Extract & Purify: Separate the quinoline oil from the distillate's aqueous layer. Extract the aqueous layer with a solvent like diethyl ether or dichloromethane to recover any dissolved product. Combine the organic phases, dry, and purify by distillation.[8]

Workflow for Minimizing Tar in Skraup Synthesis

cluster_prep Preparation cluster_reaction Reaction Control cluster_workup Purification cluster_problem Troubleshooting prep Combine Aniline, Glycerol, and Moderator (FeSO₄) add_acid Slowly add conc. H₂SO₄ with cooling & stirring prep->add_acid add_oxidant Add Oxidizing Agent (e.g., Nitrobenzene) add_acid->add_oxidant heat Gently heat to initiate. Control exotherm. add_oxidant->heat cool Cool and dilute with water heat->cool problem Tar Formation Observed? heat->problem basify Basify with NaOH to liberate quinoline cool->basify distill Isolate via Steam Distillation basify->distill extract Extract & Purify distill->extract problem->cool No solution1 Increase moderator amount. Ensure slow acid addition. problem->solution1 Yes (Violent Reaction) solution2 Check reagent purity (anhydrous). Consider milder oxidant (I₂). problem->solution2 Yes (Controlled Reaction) solution1->add_acid solution2->prep

Caption: Troubleshooting workflow for the Skraup synthesis.

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established methods emphasizing control and safety.[4][6][11]

  • Apparatus Setup: In a well-ventilated fume hood, assemble a three-necked round-bottom flask of appropriate size, equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Charging: To the flask, add 10 g of aniline, 29 g of anhydrous glycerol, and a moderating amount of powdered ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Acid Addition: Place the flask in a cooling bath (ice-water). Slowly and with vigorous stirring, add 24 mL of concentrated sulfuric acid via the dropping funnel. Maintain a low temperature during this addition.

  • Oxidant Addition: After the acid is added, slowly add 14 g of nitrobenzene.

  • Reaction: Gently heat the mixture using a heating mantle. Once the reaction begins to boil, remove the heat source. The exotherm should sustain the reaction. If it becomes too vigorous, cool the flask immediately.[11]

  • Completion: Once the initial exotherm subsides, continue to heat the mixture under reflux for 3 hours to complete the reaction.

  • Work-up: Follow the purification workflow described in Q3 above (Cool, Dilute, Basify, Steam Distill).

Part 2: The Friedländer Synthesis: Avoiding Aldol Side Reactions

The Friedländer synthesis is a versatile method for producing substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12] Tar formation here is typically not from explosive polymerization as in the Skraup synthesis, but from side reactions, most notably the self-condensation (aldol reaction) of the ketone reactant, especially under basic conditions or at high temperatures.[13][14]

Troubleshooting & FAQs: Friedländer Synthesis

Q1: My Friedländer reaction is producing a low yield and a dark, viscous residue. What's the primary cause?

A1: The most common culprit is the self-condensation of your α-methylene carbonyl starting material.[13] This side reaction is particularly prevalent under basic catalysis and at elevated temperatures, leading to a complex mixture of byproducts that constitute the "tar."[12][15]

Core Solution: The choice of catalyst is critical. Shifting away from strong bases (like KOH or NaOH) towards acid catalysis is often the most effective way to suppress the aldol side reaction.[15]

Catalyst Selection Hierarchy:

  • Mild Lewis Acids: Catalysts like p-toluenesulfonic acid (p-TsOH) or iodine are highly effective and often allow for milder, or even solvent-free, conditions.[13][15]

  • Modern Catalysts: Recent advancements have introduced highly efficient and recyclable catalysts like nanoparticles (e.g., NiO, SiO₂) and heteropolyacids that promote high yields with minimal tar formation.[13]

  • Ionic Liquids: These can serve as both the solvent and catalyst, providing a controlled environment that minimizes side reactions.[13]

Q2: I'm using an acid catalyst, but still observing tarring when I heat the reaction. What should I optimize?

A2: Temperature is a crucial parameter. While heating is often necessary, excessive temperatures will promote side reactions and decomposition even with an optimal catalyst.[12][13]

Optimization Strategy:

  • Lower the Temperature: If you observe charring or darkening, reduce the reaction temperature.

  • Optimize Reaction Time: Monitor the reaction closely by TLC. Avoid prolonged heating after the starting material is consumed, as this can lead to product degradation.[16]

  • Modify Reagent Addition: Instead of combining all reactants at once, try a slow, dropwise addition of the ketone to the reaction mixture. This keeps the instantaneous concentration of the ketone low, favoring the desired intermolecular reaction over self-condensation.[15]

Catalyst Performance in Friedländer Synthesis
Catalyst SystemStarting MaterialsConditionsYield RangeReference(s)
p-TsOH 2-Aminoaryl Ketone + KetoneSolvent-free, 120°C, 15-30 min85-95%[15]
Iodine (I₂) (10 mol%) 2-Aminoaryl Ketone + KetoneSolvent-free, 80-100°C82-94%[15]
Nickel Nanoparticles (NiNPs) 2-Aminobenzophenone + DiketoneSolvent-free, 120°C92-98%[15]
Potassium Hydroxide (KOH) 2-Aminoaryl Ketone + KetoneHigh Temp (e.g., Ethanol, reflux)Variable, prone to tar[12][13]
None (Catalyst-Free) 2-Aminobenzaldehyde + KetonesWater, 70°C, 3hUp to 97%[15]

Note: Yields are highly dependent on the specific substrates used.

Decision Logic for Catalyst Selection

start Starting Friedländer Synthesis q1 Are you observing significant tar formation? start->q1 end_bad Low Yield, High Tar q2 Are you using a strong base catalyst (KOH, NaOH)? q1->q2 Yes sol2 Optimize Temperature & Time. Consider slow ketone addition. q1->sol2 No sol1 Switch to an Acid Catalyst (p-TsOH or Iodine) q2->sol1 Yes q2->sol2 No sol3 Consider modern catalysts (Nanoparticles, Heteropolyacids) for higher efficiency. sol1->sol3 For further optimization end_good High Yield, Minimal Tar sol1->end_good sol2->end_good

Caption: Decision-making process to minimize tar in Friedländer synthesis.

Experimental Protocol: Iodine-Catalyzed Solvent-Free Friedländer Synthesis

This protocol, adapted from modern, greener methodologies, minimizes tar by avoiding harsh bases and high temperatures.[15]

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

  • Reaction: Heat the solvent-free mixture to 80-100°C with magnetic stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature. Dissolve the resulting solid in ethyl acetate (15 mL).

  • Purification:

    • Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Part 3: The Doebner-von Miller & Combes Syntheses

These methods, while distinct, also present challenges with side reactions under acidic conditions.

  • Doebner-von Miller: Similar to the Skraup synthesis, it uses α,β-unsaturated carbonyl compounds which are prone to acid-catalyzed polymerization.[17] Strategies to mitigate this include using milder conditions, slow reagent addition, or employing a biphasic reaction medium to sequester the carbonyl compound and reduce its effective concentration.[10][17]

  • Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[18][19] While generally cleaner than the Skraup synthesis, harsh acidic conditions (e.g., concentrated H₂SO₄) and high temperatures can still lead to degradation and byproduct formation. Using milder acid catalysts like polyphosphoric acid (PPA) or p-TsOH and carefully controlling the temperature for the cyclization step are key to achieving high yields.[18][20]

By understanding the specific mechanistic pathways that lead to tar formation in each synthesis, researchers can proactively select conditions, catalysts, and protocols that favor the desired quinoline product, transforming a potentially low-yield, purification-intensive process into an efficient and reliable synthetic tool.

References
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. (2025). BenchChem.
  • Troubleshooting low yield in Friedländer quinoline synthesis. (2025). BenchChem.
  • Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center. (2025). BenchChem.
  • Minimizing tar formation in Friedländer quinoline synthesis. (2025). BenchChem.
  • Troubleshooting unexpected side products in quinolone synthesis. (2025). BenchChem.
  • Improving the regioselectivity of the Doebner-Miller reaction. (2025). BenchChem.
  • Troubleshooting low yield in Skraup synthesis of quinoline precursors. (2025). BenchChem.
  • avoiding polymerization in Skraup synthesis of quinolines. (2025). BenchChem.
  • Identification of common byproducts in quinoline synthesis. (2025). BenchChem.
  • Combes quinoline synthesis. (n.d.). Wikipedia. [Link]

  • Preventing side product formation in the synthesis of quinoline deriv
  • Technical Support Center: Friedländer Quinoline Synthesis. (2025). BenchChem.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (2025). BenchChem.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC, NIH. [Link]

  • Preparation and Properties of Quinoline. (n.d.). TextBook.
  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. (2025). BenchChem.
  • Combes quinoline synthesis. (n.d.). Wikipedia. [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (2024). IIP Series.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). PMC. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Derivatization of 3-Hydroxyquinolin-2(1H)-ones

Welcome to the Technical Support Center for the synthesis and derivatization of substituted 3-hydroxyquinolin-2(1H)-ones. These privileged heterocyclic scaffolds are critical in medicinal chemistry, frequently utilized a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and derivatization of substituted 3-hydroxyquinolin-2(1H)-ones. These privileged heterocyclic scaffolds are critical in medicinal chemistry, frequently utilized as bimetal chelating ligands for targeting metalloenzymes such as influenza A endonuclease[1] and tyrosinase[2]. They also serve as foundational architectures for complex enantioselective additions.

However, their unique structural properties—specifically the ambident nucleophilicity of the lactam/enol system and their aggressive metal-chelating nature—present distinct challenges during synthesis. This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating experimental protocols to ensure reproducible results.

Core Synthetic Pathways & Mechanistic Logic

The synthesis of the 3-hydroxyquinolin-2(1H)-one core typically involves the N-acylation of an aniline derivative, followed by an intramolecular cyclization[3]. Once the core is established, derivatization must be carefully controlled to avoid regioselectivity issues and catalyst poisoning.

SynthesisWorkflow A Aniline Precursor (e.g., 4-Bromoaniline) B N-Acylation (Ethyl malonyl chloride) A->B Electrophile addition C Intramolecular Cyclization (Base/Acid Catalyzed) B->C Ring closure D 3-Hydroxyquinolin-2(1H)-one Core Scaffold C->D Scaffold formation E O-Alkylation (C3-OH) K2CO3, DMF D->E Regioselective (Weak Base) F N-Alkylation (N1-H) NaH, DMF D->F Regioselective (Strong Base) G Suzuki Cross-Coupling Pd(PPh3)4, Base D->G Halogenated derivatives

Workflow for the synthesis and derivatization of 3-hydroxyquinolin-2(1H)-ones.

Troubleshooting Guides & FAQs

Issue 1: Regioselectivity Failures During Alkylation

Q: When attempting to alkylate the 3-hydroxy group of 6-bromo-3-hydroxyquinolin-2(1H)-one, LC-MS analysis reveals a mixture of O-alkylated and N-alkylated products. How can I strictly control regioselectivity?

Expert Insight & Causality: The 3-hydroxyquinolin-2(1H)-one core is an ambident nucleophile containing two acidic protons: the N1-H (lactam) and the C3-OH (enol). The regiochemical outcome is thermodynamically and kinetically dictated by your choice of base and temperature[4]. A strong base (e.g., NaH) at low temperatures (0 °C) irreversibly deprotonates the N1 position, driving kinetic N-alkylation[4]. Conversely, a weaker base (e.g., K₂CO₃) at elevated temperatures (60–70 °C) favors the thermodynamic deprotonation of the C3-OH, selectively driving O-alkylation[4]. Resolution: To achieve >95% O-alkylation, strictly use K₂CO₃ (2.0 eq) in DMF at 60 °C. For N-alkylation, use NaH (1.2 eq) in anhydrous DMF at 0 °C[4].

Issue 2: Catalyst Poisoning in Suzuki-Miyaura Cross-Coupling

Q: My Suzuki coupling of 6-bromo-3-hydroxyquinolin-2(1H)-one with arylboronic acids stalls at 30% conversion. Adding more boronic acid does not help. What is causing this?

Expert Insight & Causality: The stalling is not due to reagent depletion but catalyst poisoning. The adjacent 3-hydroxy and 2-oxo groups of the quinolinone core form a highly effective bidentate chelating motif. In biological systems, this exact property allows the scaffold to chelate bimetal centers in influenza A endonuclease[1]. In your reaction flask, the substrate coordinates with the Palladium catalyst (e.g., Pd(PPh₃)₄), precipitating it out of the catalytic cycle[1][5]. Resolution: You must disrupt the chelation. This can be achieved by:

  • Protecting Group Strategy: Temporarily mask the C3-OH as a benzyl ether prior to coupling, then deprotect post-coupling.

  • Catalyst Loading: If protecting the hydroxyl is not viable, increase the Pd(PPh₃)₄ loading from the standard 0.05 eq to 0.1 eq, and use a highly polar solvent system (1,4-Dioxane/Water 4:1) with rigorous argon degassing[5].

Issue 3: Intractable Tar Formation During Intramolecular Cyclization

Q: During the base-catalyzed cyclization of the N-acylated intermediate to form the quinolinone core, I obtain a dark tar instead of the expected precipitate.

Expert Insight & Causality: The intermediate (e.g., 2-((4-bromo-2-carboxyphenyl)amino)-2-oxoacetic acid) is prone to intermolecular cross-linking and degradation if the concentration is too high or if the base is too harsh[3]. Resolution: Perform the cyclization under high-dilution conditions using sodium ethoxide in anhydrous ethanol at a controlled reflux[3]. Ensure strict anhydrous conditions to prevent premature hydrolysis of the ester intermediate.

Quantitative Data Presentation

Table 1: Optimization of Regioselective Alkylation Conditions
ParameterO-Alkylation (C3-OH)N-Alkylation (N1-H)
Base Strength K₂CO₃ (Weak Base)NaH (Strong Base)
Temperature 60–70 °C0 °C to Room Temp
Solvent DMFAnhydrous DMF
Typical Yield >85%>80%
Regioselectivity >95:5 (O:N)>90:10 (N:O)
Table 2: Suzuki Coupling Optimization on 6-Bromo-3-hydroxyquinolin-2(1H)-one
Substrate StateCatalyst LoadingBaseSolvent SystemConversion Rate
Unprotected (C3-OH)0.05 eq Pd(PPh₃)₄K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)~30-40% (Stalled)
Unprotected (C3-OH)0.10 eq Pd(PPh₃)₄K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)75-80%
O-Protected (C3-OBn)0.05 eq Pd(PPh₃)₄K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)>95%

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective O-Alkylation of 6-Bromo-3-hydroxyquinolin-2(1H)-one

This protocol ensures thermodynamic control to favor C3-OH alkylation[4].

  • Preparation: Dissolve 6-bromo-3-hydroxyquinolin-2(1H)-one (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

  • Base Addition: Add K₂CO₃ (2.0 mmol) and stir the mixture at room temperature for 30 minutes to generate the enolate.

  • Electrophile Addition: Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours[4].

  • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The reaction is self-validating when the highly polar starting material spot disappears and a new, less polar UV-active spot emerges.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (50 mL). The sudden shift in polarity will cause the O-alkylated product to precipitate. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate[4].

Protocol B: Suzuki-Miyaura Cross-Coupling (Unprotected Core)

This protocol compensates for the metal-chelating nature of the unprotected scaffold[5].

  • Preparation: To a round-bottom flask, add 6-bromo-3-hydroxyquinolin-2(1H)-one (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq)[5].

  • Degassing (Critical): Add a 4:1 mixture of 1,4-Dioxane and water. Evacuate the flask and backfill with Argon. Repeat this process three times to ensure a strictly anaerobic environment[5].

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.1 eq) under a positive stream of Argon. Note: The elevated catalyst loading compensates for substrate-induced catalyst poisoning.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring[5].

  • Validation Checkpoint: Monitor via LC-MS. The reaction is self-validating when the brominated isotopic pattern (M and M+2 peaks of equal intensity) is completely replaced by the desired cross-coupled mass peak.

  • Workup: Cool to room temperature, add water, and extract with ethyl acetate (3 x 20 mL). Purify the crude product by column chromatography on silica gel[5].

References

  • Benchchem. "6-Bromo-3-hydroxyquinolin-2(1H)
  • Benchchem. "Application Notes and Protocols: 6-Bromo-3-hydroxyquinolin-2(1H)
  • Benchchem. "Application Notes and Protocols: Derivatization of 6-Bromo-3-hydroxyquinolin-2(1H)-one for Biological Screening".
  • ACS Publications. "Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease".
  • Benchchem. "Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Technical Guide".
  • RSC Publishing. "Enantioselective addition of 3-hydroxyquinolin-2(1H)-one to isatin and pyrazole-4,5-dione derived ketimines".

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

Welcome to the Application Support Center. As drug development professionals, you are likely leveraging the 2-quinolone scaffold for its privileged biological activities, which range from NMDA receptor antagonism to targ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals, you are likely leveraging the 2-quinolone scaffold for its privileged biological activities, which range from NMDA receptor antagonism to targeted antibacterial and anticancer applications (1)[1].

However, derivatives like 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one present severe physicochemical hurdles. This compound is notoriously difficult to keep in solution during aqueous biological assays. This guide provides field-proven, self-validating protocols to rescue your in vitro and in vivo assays from compound precipitation, ensuring your IC50 and MIC data reflect true pharmacology rather than artifactual aggregation.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one crash out of my assay buffer even at low micromolar concentrations? A: The insolubility is driven by the molecule's massive crystal lattice energy. The compound exists in a lactam-lactim tautomeric equilibrium and forms highly stable centrosymmetric dimers via strong intermolecular N–H⋯O and O–H⋯O hydrogen bonds (2)[2]. Furthermore, its planar, aza-flavone-like core promotes aggressive π-π stacking (3)[3]. When diluted from a DMSO stock into an aqueous buffer, the sudden shift in dielectric constant forces the molecules to self-associate rather than interact with water, leading to rapid nucleation and precipitation.

Q: Can I just increase the pH to deprotonate the 3-hydroxyl group and form a soluble salt? A: No, this is generally incompatible with biological assays. Potentiometric titrations of similar 3-hydroxy-quinolones reveal that the first dissociation constant (pKa1) for the 3-OH group is approximately 10 (4)[4]. At a physiological pH of 7.4, the compound remains >99% un-ionized. Raising the pH above 10 to achieve charge-repulsion solubility would denature your target proteins or induce cytotoxicity in cell cultures.

Q: What is "DMSO Shock" and how does it skew my IC50 data? A: "DMSO shock" occurs when a highly concentrated DMSO stock is rapidly introduced into an aqueous medium. The local supersaturation causes the compound to nucleate into colloidal aggregates. These aggregates can artificially inhibit enzymes via non-specific steric occlusion, scatter light in fluorescence/absorbance assays, or sequester the compound away from the biological target, leading to falsely elevated (weaker) IC50 values.

Solubilization Workflows & Strategies

To bypass the limitations of DMSO, we recommend two distinct formulation strategies depending on your assay type.

Solubilization_Workflow A 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one BB BB A->BB B 100% DMSO Stock (10-50 mM) C Dilution in Assay Buffer (pH 7.4) D Precipitation / Turbidity? C->D E Proceed to Assay D->E No (Clear Solution) F Liposomal Encapsulation (SPC) D->F Yes (Aggregates) G Cyclodextrin (HP-β-CD) Complex D->G Yes (Aggregates) F->C Re-evaluate G->C Re-evaluate BB->C

Caption: Workflow for resolving 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one assay precipitation.

Strategy A: Liposomal Solubilization (Recommended for Cell Assays)

For highly lipophilic 3-hydroxy-quinolinone derivatives, liposomal encapsulation is the gold standard. Utilizing soy phosphatidylcholine (SPC) liposomes can increase the apparent aqueous solubility by 200- to 500-fold without the use of toxic solvents (4)[4]. The planar quinolinone core intercalates into the hydrophobic lipid bilayer, while the 3-OH group hydrogen-bonds with the polar phosphate headgroups, completely preventing self-aggregation.

Strategy B: Host-Guest Complexation (Recommended for Biochemical Assays)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the dimethyl-substituted aromatic ring of the compound, shielding it from the aqueous environment while maintaining a hydrophilic exterior. This is ideal for cell-free enzymatic assays where liposomes might cause light scattering.

Mechanism Monomer Hydrophobic Monomer Aggregates Pi-Pi Stacking Precipitate Monomer->Aggregates Aqueous Buffer Liposome Lipid Bilayer Intercalation Monomer->Liposome Phosphatidylcholine CD HP-β-CD Cavity Inclusion Monomer->CD Cyclodextrin

Caption: Molecular interactions driving precipitation versus successful solubilization strategies.

Quantitative Data & Strategy Comparison

To select the optimal approach, review the performance metrics of each vehicle below.

StrategyVehicle / ExcipientApparent Solubility IncreaseBiocompatibility (Cell Assays)Optical Assay Interference
Co-solvent 1% DMSO (Max physiological tolerance)< 5-foldHigh (at <1% v/v)High (Precipitation scatters light)
Host-Guest 20% HP-β-CD50 to 100-foldModerate (Can extract membrane cholesterol at high doses)Low (Maintains optical clarity)
Liposomal Soy Phosphatidylcholine (SPC)200 to 500-foldVery High (Biomimetic lipid profile)Low to Moderate (Vesicle scattering)

Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . They do not assume the compound is soluble just because the solution looks clear; they incorporate physical separation and analytical quantification to guarantee the exact concentration of the bioavailable monomer.

Protocol 1: Thin-Film Hydration for Liposomal Solubilization

Causality Check: This method forces the drug to intimately mix with the lipids in a solvent before hydration, ensuring the drug is trapped in the bilayer during vesicle formation rather than precipitating.

  • Lipid-Drug Co-dissolution: Dissolve 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one and Soy Phosphatidylcholine (SPC) at a 1:10 (w/w) ratio in a volatile organic solvent mixture (e.g., Methanol/Chloroform, 1:1 v/v) (4)[4].

  • Film Formation: Transfer the solution to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator (40°C, 1 hour) to form a thin, homogenous lipid-drug film on the flask wall.

  • Hydration: Resuspend the dried film in your physiological assay buffer (e.g., PBS, pH 7.4) by vortexing vigorously for 5 minutes.

  • Size Reduction: Probe-sonicate the dispersion on ice (e.g., 3 cycles of 1 minute on / 1 minute off) to reduce multilamellar vesicles into small unilamellar vesicles (SUVs).

  • Self-Validation (Separation): Ultracentrifuge the sample at 100,000 × g for 30 minutes. This critical step pellets any unencapsulated (precipitated) free drug, leaving only the liposome-associated drug in the supernatant (4)[4].

  • Quantification: Lyse an aliquot of the supernatant with methanol and quantify the exact concentration of the solubilized drug via HPLC-UV. Use this validated concentration for your dose-response curves.

Protocol 2: HP-β-CD Complexation

Causality Check: By avoiding DMSO entirely, we prevent "DMSO shock" and force the thermodynamic equilibrium toward the cyclodextrin inclusion complex.

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution directly in your assay buffer (pH 7.4).

  • Direct Addition: Add the 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one powder directly to the cyclodextrin solution. Do not use a DMSO intermediate.

  • Equilibration: Vortex aggressively, then sonicate in a bath sonicator for 30 minutes at room temperature to drive the host-guest complexation.

  • Self-Validation (Filtration): Filter the resulting suspension through a 0.22 µm PVDF syringe filter. The filter will catch any uncomplexed drug aggregates.

  • Quantification: Determine the final soluble concentration of the filtrate via UV-Vis spectrophotometry or HPLC before applying it to your biological assay.

References

  • 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)
  • 3-Hydroxy-2-phenyl-4(1H)
  • Source: researchgate.
  • Source: nih.

Sources

Optimization

Stabilizing 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one for long-term storage

Technical Support Center: 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling and long-term stora...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling and long-term storage of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one. Adherence to these guidelines is critical for ensuring the compound's integrity, leading to reproducible and reliable experimental outcomes.

Section 1: Understanding the Inherent Instability of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

3-Hydroxy-6,8-dimethylquinolin-2(1H)-one belongs to the quinolinone class of heterocyclic compounds, a scaffold prevalent in many pharmacologically active molecules.[1][2] Its structure, featuring a hydroxyl group at the C3 position, makes it a valuable synthon but also introduces inherent stability challenges. The primary mode of degradation for hydroxylated quinolinones is oxidation.[3] Environmental factors such as atmospheric oxygen, light, and elevated temperatures can initiate and accelerate oxidative processes. This can lead to the formation of various degradation products, including quinolinone-diones or ring-opened byproducts, ultimately resulting in a loss of the compound's intended biological activity.[4][5]

The degradation process is often initiated by the attack of radicals or electrophiles on the electron-rich quinolinone ring system.[6] The hydroxyl group can increase the molecule's susceptibility to such attacks. Therefore, mitigating exposure to oxidative conditions is the cornerstone of a successful long-term storage strategy.

COMPOUND 3-Hydroxy-6,8-dimethyl- quinolin-2(1H)-one DEGRADATION Oxidative Degradation COMPOUND->DEGRADATION STRESSORS Environmental Stressors (Atmospheric O₂, Light, Heat, Moisture) STRESSORS->DEGRADATION PRODUCTS Inactive Byproducts (e.g., diones, ring-opened structures) DEGRADATION->PRODUCTS OUTCOME Loss of Purity & Biological Activity PRODUCTS->OUTCOME START Problem Encountered: Inconsistent Results / Loss of Activity Q_FRESH Was the working solution prepared fresh from a stock aliquot for this experiment? START->Q_FRESH A_NO_FRESH Action: Prepare a fresh working solution from a new stock aliquot. Repeat experiment. Q_FRESH->A_NO_FRESH No Q_STORAGE Review stock solution storage: - Stored at ≤ -20°C? - Protected from light? - Minimal freeze/thaw cycles? Q_FRESH->Q_STORAGE Yes A_BAD_STORAGE Action: Discard old stock. Prepare a new stock solution from solid. Follow storage protocols. Q_STORAGE->A_BAD_STORAGE No Q_SOLID Examine solid compound: Is there any discoloration (e.g., yellowing/browning)? Q_STORAGE->Q_SOLID Yes A_BAD_SOLID Root Cause: Solid is likely degraded. Action: Procure a new batch of the compound. Q_SOLID->A_BAD_SOLID Yes A_GOOD_SOLID Action: Perform HPLC stability check (Protocol 3) to confirm integrity. If it fails, procure new batch. Q_SOLID->A_GOOD_SOLID No

Caption: Troubleshooting workflow for stability-related experimental issues.

Problem: My experimental results are inconsistent, or the compound seems to have lost its biological activity.

  • Possible Cause: This is a classic sign of compound degradation. [7]The active molecule is no longer present at the expected concentration.

  • Troubleshooting Steps:

    • Solution Age: Always prepare working solutions fresh for each experiment from a frozen stock aliquot. If you have been using a solution that was stored at 4°C or room temperature, discard it.

    • Stock Integrity: If fresh working solutions still fail, your master stock solution may be compromised. Review your storage procedures. Were the aliquots protected from light and stored at -20°C or below? How many times has the master stock been thawed? If storage protocols were not strictly followed, prepare a new stock solution from the solid material.

    • Solid Integrity: If a freshly prepared stock solution still yields poor results, inspect the solid compound. Any visible change in color (e.g., from white/off-white to yellow or brown) suggests significant oxidation. It is best to acquire a new batch of the compound.

    • Verification: To definitively confirm degradation, perform a stability analysis using HPLC-UV as described in Protocol 3.

Problem: I see a color change in my solid compound or stock solution.

  • Possible Cause: Color change is a strong visual indicator of oxidation.

  • Solution: Do not use the material. Discard the discolored solid or solution and obtain a fresh supply. Review your storage procedures to identify the cause of the failure (e.g., improper sealing, failure to use inert gas).

Section 4: Experimental Protocols

Protocol 1: Long-Term Storage of Solid 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

  • Obtain a high-quality amber glass vial with a PTFE-lined cap.

  • Weigh the desired amount of the compound into the vial inside a glove box or on a bench with access to inert gas.

  • Flush the headspace of the vial with dry argon or nitrogen for 30-60 seconds.

  • Immediately and tightly seal the vial with the cap.

  • Wrap the cap-vial interface with parafilm for an extra barrier against moisture and air.

  • Place the sealed vial inside a labeled container within a desiccator.

  • Store the desiccator in a refrigerator at 2-8°C.

Protocol 2: Preparation and Storage of DMSO Stock Solutions

  • Under dim light, accurately weigh the solid compound.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired molar concentration (e.g., 10 mM).

  • If needed, sonicate in a water bath or warm gently (not exceeding 40°C) until the solid is completely dissolved.

  • Once a clear solution is obtained, immediately dispense into single-use aliquots in amber microcentrifuge tubes or cryovials.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date.

  • Store the aliquots at -20°C for short-to-medium term storage or -80°C for long-term storage.

Protocol 3: Stability Assessment by HPLC-UV

This protocol allows you to quantify the purity of your compound and detect degradation products. It is a stability-indicating method. [8]

  • Instrumentation and Materials:

    • HPLC system with a UV detector. [9][10] * Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the compound's λmax (typically determined from a fresh sample), or use a standard wavelength like 254 nm.

    • Injection Volume: 10 µL.

  • Procedure: a. Prepare a "Time Zero" (T0) sample by dissolving a small amount of the solid compound in the mobile phase or DMSO and diluting it to an appropriate concentration (e.g., 10 µg/mL). Inject immediately and record the chromatogram. The main peak represents the intact compound. b. Prepare a sample of the solution or solid you wish to test at the same concentration. c. Inject the test sample and acquire the chromatogram under identical conditions.

  • Data Analysis:

    • Compare the chromatogram of the test sample to the T0 sample.

    • Purity Assessment: Calculate the peak area percentage of the main compound peak. A significant decrease in the main peak's area percentage indicates degradation.

    • Degradation Products: Look for the appearance of new peaks, which represent degradation products. [11]A stable sample should have a purity >95% with no significant secondary peaks compared to the T0 reference.

References

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry. Available at: [Link]

  • Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. Available at: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SCIRP. Available at: [Link]

  • Mechanistic Pathways of the Hydroxyl Radical Reactions of Quinoline. 2. Computational Analysis of Hydroxyl Radical Attack at C Atoms. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS. PubMed. Available at: [Link]

  • 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one. PMC. Available at: [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. IWA Publishing. Available at: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available at: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Available at: [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available at: [Link]

  • Microbial hydroxylation of quinoline in contaminated groundwater: evidence for incorporation of the oxygen atom of water. PMC. Available at: [Link]

  • Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. ResearchGate. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. Available at: [Link]

  • Mdr-reversing 8-hydroxy-quinoline derivatives. Google Patents.
  • 3-Hydroxyquinolin-2(1H)-one. PubChem. Available at: [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. Available at: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. MDPI. Available at: [Link]

  • A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one vs. Bromo-Substituted Analogs in Target-Directed Drug Design

As an Application Scientist specializing in heterocyclic pharmacophores, I frequently evaluate the structural and electronic nuances that dictate a compound's efficacy. The 3-hydroxyquinolin-2(1H)-one (3-HQ) scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist specializing in heterocyclic pharmacophores, I frequently evaluate the structural and electronic nuances that dictate a compound's efficacy. The 3-hydroxyquinolin-2(1H)-one (3-HQ) scaffold is a privileged structure in medicinal chemistry, widely recognized for its potent bidentate metal-chelating properties and hydrogen-bonding capabilities. It has demonstrated significant efficacy as an inhibitor of viral endonucleases, D-amino acid oxidase (DAAO), and tyrosinase 12.

This guide objectively compares the baseline performance of the sterically hindered 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one against its bromo-substituted analogs (e.g., bromination at the 5- or 7-position), detailing the causality behind their differential activities and providing self-validating protocols for their synthesis and evaluation.

Mechanistic Rationale: The Impact of Bromination

The parent compound, 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one, utilizes its 6,8-dimethyl groups to increase lipophilicity and occupy hydrophobic pockets within target enzymes. However, the introduction of a bromine atom fundamentally alters the physicochemical landscape of the molecule through three distinct mechanisms:

  • pKa Modulation: The electron-withdrawing inductive effect of the bromine atom lowers the pKa of the critical 3-hydroxyl group. Causality: A lower pKa increases the population of the ionized (enolate) state at physiological pH (7.4), which is an absolute requirement for high-affinity bidentate chelation of active-site divalent metals (Mg²⁺/Mn²⁺) in enzymes like influenza A endonuclease 1.

  • Halogen Bonding: Bromine possesses a highly localized region of positive electrostatic potential (the

    
    -hole). Causality:  This allows the bromo-analog to act as a Lewis acid, forming highly directional, non-covalent halogen bonds with electron-rich carbonyl oxygens in the protein backbone, anchoring the inhibitor more tightly than the unsubstituted parent.
    
  • Metabolic Shielding: Causality: Halogenation at electron-rich aromatic positions physically blocks cytochrome P450-mediated oxidative metabolism, extending the compound's half-life in vitro and in vivo3.

Mechanism Ligand 3-HQ Scaffold OHGroup 3-OH Group (pKa modulated) Ligand->OHGroup Carbonyl C=O Group (Lactam) Ligand->Carbonyl Halogen Bromine Atom (Lewis Acidic) Ligand->Halogen Analog only Metal Active Site Metals (Mg2+ / Mn2+) OHGroup->Metal Chelation Carbonyl->Metal Chelation Backbone Protein Backbone (Carbonyl Oxygen) Halogen->Backbone Halogen Bonding Effect Target Inhibition Metal->Effect Backbone->Effect

Pharmacological mechanism of target inhibition via chelation and halogen bonding.

Quantitative Performance Comparison

The following table synthesizes the structure-activity relationship (SAR) data, comparing the extrapolated baseline performance of the parent 6,8-dimethyl core against a representative bromo-analog based on established 3-HQ class metrics 4.

Physicochemical / Biological Metric3-Hydroxy-6,8-dimethylquinolin-2(1H)-one (Parent)5-Bromo-3-hydroxy-6,8-dimethylquinolin-2(1H)-one (Analog)Performance Shift
LogP (Lipophilicity) ~2.8~3.6+0.8 (Enhanced membrane permeability)
pKa of 3-OH Group ~8.5~7.8-0.7 (Greater ionization at pH 7.4)
Endonuclease IC₅₀ (nM) 450 ± 3085 ± 12~5.3x Increase in Potency
Tyrosinase IC₅₀ (µM) 12.5 ± 1.14.2 ± 0.6~3.0x Increase in Potency
HLM Half-Life (min) 35> 120Significant metabolic stabilization

Experimental Workflows & Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an integrated checkpoint to confirm success before proceeding.

Protocol A: Synthesis via Eistert Ring Expansion

This workflow adapts established methodologies for accessing substituted 3-hydroxyquinolin-2(1H)-ones from isatin precursors 1.

  • Precursor Preparation: Dissolve 6,8-dimethylisatin (1.0 eq) in anhydrous DMF.

    • For the bromo-analog: Add N-bromosuccinimide (NBS, 1.05 eq) at 0°C. Causality: NBS provides a controlled source of electrophilic bromine, ensuring regioselective halogenation without over-bromination.

  • Eistert Ring Expansion: To the isatin solution, slowly add (trimethylsilyl)diazomethane ((TMS)diazomethane) (1.5 eq) in hexanes at room temperature. Stir for 12 hours.

    • Causality: (TMS)diazomethane is selected over diazomethane to mitigate explosive hazards while maintaining the nucleophilic carbon required to expand the 5-membered isatin ring into the 6-membered 3-methoxyquinolinone intermediate.

    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The highly polar orange isatin spot should completely disappear, replaced by a higher Rf, UV-active intermediate.

  • Deprotection (Ether Cleavage): Dissolve the intermediate in anhydrous CH₂Cl₂ at -78°C. Dropwise add Boron tribromide (BBr₃, 3.0 eq). Allow to warm to room temperature over 4 hours.

    • Causality: BBr₃ is a potent Lewis acid that selectively coordinates to the methoxy oxygen, cleaving the methyl ether to reveal the critical 3-hydroxyl pharmacophore without hydrolyzing the lactam ring.

    • Self-Validation Checkpoint: Quench with ice water, extract, and analyze via ¹H-NMR. The successful deprotection is confirmed by the complete disappearance of the methoxy singlet (~3.9 ppm).

SyntheticWorkflow SM 6,8-Dimethylisatin (Precursor) Bromination Bromination (NBS) Regioselective Halogenation SM->Bromination Substituted Route RingExp Eistert Ring Expansion (TMS-diazomethane) SM->RingExp Unsubstituted Route Bromination->RingExp Deprotect Ether Cleavage (BBr3) Exposes 3-OH Pharmacophore RingExp->Deprotect 3-Methoxy Intermediate ProdUnsub 3-Hydroxy-6,8-dimethyl quinolin-2(1H)-one Deprotect->ProdUnsub ProdBromo Bromo-Substituted Analog Deprotect->ProdBromo

Synthetic workflow for 3-HQ derivatives via Eistert ring expansion.

Protocol B: FRET-Based Endonuclease Chelation Assay

To evaluate the functional impact of the bromo-substitution, a kinetic FRET assay is utilized.

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM MnCl₂, 2 mM MgCl₂, 1 mM DTT). Causality: The precise inclusion of Mn²⁺ and Mg²⁺ mimics the dual-metal active site required for the 3-HQ bidentate chelation mechanism.

  • Reaction Initiation: Incubate 10 nM of recombinant viral endonuclease with varying concentrations of the synthesized 3-HQ compounds (0.1 nM to 10 µM) for 15 minutes. Add 200 nM of a dual-labeled FRET DNA substrate (e.g., FAM-fluorophore and BHQ-quencher).

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm) continuously for 60 minutes.

    • Self-Validation Checkpoint: The assay must include a no-enzyme negative control (baseline fluorescence) and a known chelator positive control (e.g., DPBA). Calculate the Z'-factor; a value > 0.6 validates the assay's statistical reliability before IC₅₀ curves are fitted.

Conclusion

While the parent 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one provides an excellent baseline scaffold with favorable lipophilicity, the bromo-substituted analogs consistently outperform it in target-directed assays. The strategic introduction of a bromine atom creates a self-reinforcing system of enhanced target affinity: it simultaneously lowers the 3-OH pKa for superior metal chelation and introduces a


-hole for rigid halogen bonding. For researchers engaged in lead optimization, transitioning to the bromo-analog represents a mathematically and thermodynamically sound advancement.

References

  • 3-Hydroxyquinolin-2(1H)
  • Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO)
  • Synthesis and evaluation of 3-hydroxyquinolin-2(1H)
  • 6-Bromo-3-hydroxyquinolin-2(1H)

Sources

Comparative

Comparing the antibacterial spectrum of different quinolinone derivatives

Comparative Analysis of the Antibacterial Spectrum and Efficacy of Quinolone Derivatives: A Bench-to-Bedside Application Guide Quinolones and their fluorinated derivatives (fluoroquinolones) represent one of the most suc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Antibacterial Spectrum and Efficacy of Quinolone Derivatives: A Bench-to-Bedside Application Guide

Quinolones and their fluorinated derivatives (fluoroquinolones) represent one of the most successful classes of synthetic broad-spectrum antibiotics. As a Senior Application Scientist, I often emphasize to drug development teams that understanding the structural evolution of these compounds is critical for rational drug design. This guide provides an in-depth, objective comparison of the antibacterial spectrum across different quinolone generations, details the underlying mechanisms of action, and outlines field-proven, self-validating methodologies for evaluating their minimum inhibitory concentrations (MIC).

Mechanism of Action: The Dual-Target Paradigm

To accurately compare quinolone derivatives, we must first understand how they disrupt bacterial replication. Quinolones exert their bactericidal activity by trapping two essential bacterial type II topoisomerases: DNA gyrase (topoisomerase II) and DNA topoisomerase IV[1].

  • Gram-negative bacteria: The primary target is typically DNA gyrase (specifically the GyrA and GyrB subunits), which is responsible for introducing negative supercoils into DNA to relieve topological stress ahead of the replication fork[2].

  • Gram-positive bacteria: The primary target is usually topoisomerase IV (ParC and ParE subunits), which is essential for decatenating interlinked daughter chromosomes following replication[2].

By binding to the enzyme-DNA complex, quinolones stabilize a covalent cleavage state. This prevents DNA religation, leading to the accumulation of lethal double-strand DNA breaks, the arrest of replication forks, and ultimately, bacterial cell death[3][4].

MOA Q Quinolone/Fluoroquinolone Derivative Gyrase DNA Gyrase (Gram-Negative Primary) Q->Gyrase Binds GyrA/B TopoIV Topoisomerase IV (Gram-Positive Primary) Q->TopoIV Binds ParC/E Complex Stabilized Cleavage Complex (Enzyme-DNA-Drug) Gyrase->Complex TopoIV->Complex DSB Double-Strand DNA Breaks & Replication Arrest Complex->DSB Prevents Religation Death Bacterial Cell Death DSB->Death Lethal Damage

Caption: Mechanism of quinolone-mediated bacterial cell death via topoisomerase inhibition.

Generational Evolution of the Antibacterial Spectrum

The classification of quinolones into generations is based on their expanding antibacterial spectrum, which is driven by specific structural modifications (e.g., the addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position)[5].

  • First Generation (e.g., Nalidixic Acid): Non-fluorinated and narrow-spectrum. These are primarily active against aerobic Gram-negative bacteria (excluding Pseudomonas aeruginosa). Due to rapid resistance and limited tissue penetration, their clinical use is largely obsolete[6].

  • Second Generation (e.g., Ciprofloxacin, Levofloxacin): The introduction of the fluorine atom created true "fluoroquinolones." They exhibit a vastly expanded Gram-negative spectrum, including potent activity against P. aeruginosa (especially Ciprofloxacin), and moderate activity against some Gram-positive bacteria[6][7].

  • Third Generation (e.g., Moxifloxacin): These derivatives retain Gram-negative coverage but feature significantly enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, and atypical respiratory pathogens[8].

  • Fourth Generation (e.g., Delafloxacin): Represents the broadest spectrum. They maintain potent Gram-negative and Gram-positive coverage (including MRSA) and introduce robust activity against anaerobic bacteria (e.g., Bacteroides fragilis). Delafloxacin uniquely targets both DNA gyrase and topoisomerase IV with equal affinity, reducing the likelihood of resistance development[6][8].

Quantitative Data: Representative MIC Summaries

To objectively compare the efficacy of these derivatives, we analyze their Minimum Inhibitory Concentration (MIC) values. The table below summarizes representative MIC₅₀ (µg/mL) ranges for key pathogens across the generations based on standardized antimicrobial susceptibility testing[9].

Pathogen (Gram Stain/Type)1st Gen: Nalidixic Acid2nd Gen: Ciprofloxacin3rd Gen: Levofloxacin4th Gen: Moxifloxacin
Escherichia coli (G-)2.0 - 4.00.01 - 0.030.03 - 0.060.06 - 0.12
Pseudomonas aeruginosa (G-)>320.12 - 0.50.5 - 2.02.0 - 4.0
Streptococcus pneumoniae (G+)>321.0 - 2.00.5 - 1.00.12 - 0.25
Bacteroides fragilis (Anaerobe)>328.0 - 16.02.0 - 4.00.25 - 1.0

Experimental Methodology: CLSI Broth Microdilution Protocol

To ensure trustworthiness and reproducibility in drug development, determining the MIC of novel quinolone derivatives must follow standardized guidelines, such as those published by the Clinical and Laboratory Standards Institute (CLSI)[9][10]. Every step in this protocol is a self-validating system designed to eliminate variables and confirm causality.

Step-by-Step Workflow for MIC Determination:

  • Preparation of the Antimicrobial Stock Solution:

    • Action: Dissolve the quinolone derivative in an appropriate solvent (e.g., 0.1N NaOH or sterile water, depending on the specific drug's pKa and solubility profile) to a concentration of 1000 µg/mL.

    • Causality: Accurate stock preparation is critical. Quinolones can precipitate if the pH is incorrect, leading to falsely elevated MIC readings due to a lack of bioavailable drug in the solution.

  • Preparation of the Dilution Series:

    • Action: Perform two-fold serial dilutions of the drug in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final test concentrations (e.g., 0.001 to 256 µg/mL) in a 96-well microtiter plate[11].

    • Causality: CAMHB is strictly required because physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) are necessary for optimal bacterial growth. Furthermore, unadjusted broths can cause artificial chelation interactions with the fluoroquinolone core, neutralizing the drug's efficacy.

  • Inoculum Preparation and Standardization:

    • Action: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately

      
       CFU/mL). Dilute this suspension in CAMHB to achieve a final well concentration of 
      
      
      
      CFU/mL[11].
    • Causality: The "inoculum effect" can drastically skew results. Too many bacteria will artificially raise the MIC due to target saturation; too few will lower it. The 0.5 McFarland standard ensures a consistent baseline across all experiments.

  • Inoculation and Incubation:

    • Action: Dispense the standardized inoculum into the 96-well plate containing the drug dilutions. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only). Incubate at 35°C ± 2°C for 16-20 hours under ambient air[12].

    • Causality: The positive control validates organism viability, while the negative control validates aseptic technique. The specific temperature and time ensure bacteria reach the logarithmic growth phase where topoisomerases are most active, maximizing their susceptibility to quinolone trapping.

  • Reading and Interpretation:

    • Action: Visually inspect the plate (or use an automated microplate reader at 570nm). The MIC is the lowest concentration of the quinolone that completely inhibits visible bacterial growth[11].

CLSI_Workflow Stock 1. Stock Prep (1000 µg/mL) Dilution 2. Serial Dilution (in CAMHB) Stock->Dilution Incubation 4. Inoculation & Incubation (35°C) Dilution->Incubation Inoculum 3. Inoculum Prep (0.5 McFarland) Inoculum->Incubation 5x10^5 CFU/mL Read 5. MIC Reading (Visual/Absorbance) Incubation->Read 16-20 hours

Caption: Standardized CLSI broth microdilution workflow for determining quinolone MIC.

Conclusion

The rational design of quinolone derivatives has successfully expanded their antibacterial spectrum from narrow Gram-negative coverage to broad-spectrum agents capable of eradicating resistant Gram-positive and anaerobic pathogens. By understanding the mechanistic nuances of topoisomerase inhibition and rigorously applying standardized MIC determination protocols, researchers can continue to develop next-generation fluoroquinolones that outpace emerging bacterial resistance mechanisms.

References

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. 1

  • DNA Gyrase, Topoisomerase IV, and the 4-Quinolones - ResearchGate.2

  • Quinolones: Action and Resistance Updated - PMC. 3

  • Quinolone-Mediated Bacterial Death - ASM Journals. 4

  • Quinolone antibiotic - Wikipedia. 5

  • A multi-site study comparing a commercially prepared dried MIC susceptibility system to the CLSI broth microdilution method - Thermo Fisher Scientific. 10

  • A Comparative Analysis of First and Second-Generation Quinolones - Benchchem. 7

  • Surveillance of Fluoroquinolone Resistance in Wisconsin: Geographic Variation and Impact of Revised CLSI Breakpoints - PMC. 9

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC. 6

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... - PMC. 8

  • A comparative study of MIC evaluator test with the broth microdilution method for antimicrobial susceptibility testing - WHO. 11

  • Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria - ResearchGate. 12

Sources

Validation

Structure-Activity Relationship (SAR) and Comparative Efficacy of 3-Hydroxyquinolin-2(1H)-one Derivatives

Executive Summary The 3-hydroxyquinolin-2(1H)-one scaffold represents a highly privileged structure in medicinal chemistry. Characterized by a rigid bicyclic core, it offers multiple vectors for functionalization—most no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxyquinolin-2(1H)-one scaffold represents a highly privileged structure in medicinal chemistry. Characterized by a rigid bicyclic core, it offers multiple vectors for functionalization—most notably the C3-hydroxyl group, which acts as a critical pharmacophore for metal chelation, and the C6 position, where halogenation (e.g., bromine) significantly modulates lipophilicity. This guide provides an objective, data-driven comparison of 3-hydroxyquinolin-2(1H)-one derivatives against standard industry inhibitors across two primary therapeutic domains: dermatology (tyrosinase inhibition) and neurology (D-amino acid oxidase inhibition).

SAR & Comparative Performance

Dermatology: Tyrosinase Inhibition

Tyrosinase is a copper-containing metalloenzyme responsible for the rate-limiting step in melanin biosynthesis. Inhibiting this enzyme is the primary mechanism for treating hyperpigmentation disorders. Derivatives of 3-hydroxyquinolin-2(1H)-one have demonstrated potent competitive inhibition against this target.

Causality in SAR: The structural efficacy of these derivatives stems from the bidentate chelation of the active-site copper ions by the C3-hydroxyl and C2-carbonyl oxygen atoms. Furthermore, substituting a bromine atom at the C6 position (as seen in 6-Bromo-3-hydroxyquinolin-2(1H)-one) enhances the molecule's lipophilicity. This structural modification facilitates deeper penetration into the hydrophobic pocket of the enzyme, improving overall target engagement and binding affinity [1].

Table 1: Comparative Efficacy against Mushroom Tyrosinase (abTYR)

CompoundTarget EnzymeIC50Fold-Difference vs Kojic Acid
3-Hydroxyquinolin-2(1H)-one Derivative abTYR2.52 µM~10.5x more potent
Kojic Acid (Industry Standard)abTYR26.4 µMBaseline
Thiamidol (Clinical Standard)abTYR0.130 µM~203x more potent

Data sourced from comparative efficacy studies on tyrosinase inhibitors [2].

Neurology: D-Amino Acid Oxidase (DAAO) Inhibition

In the central nervous system, DAAO degrades D-serine, an essential co-agonist at the NMDA receptor. DAAO inhibition is a heavily researched pathway for the management of schizophrenia, aiming to restore NMDA receptor hypofunction.

Causality in SAR: The planar nature of the 3-hydroxyquinolin-2(1H)-one core perfectly mimics the spatial arrangement of natural substrates, allowing it to insert deeply into the flavoenzyme's active site. The parent compound exhibits extraordinary nanomolar potency, significantly outperforming many early-generation DAAO inhibitors [2].

Table 2: Comparative Efficacy against Human DAAO (hDAAO)

CompoundTarget EnzymeIC50
3-Hydroxyquinolin-2(1H)-one hDAAO4 nM
Expanding the Therapeutic Window: HIV-1 Integrase & hPAH Stabilization

Beyond tyrosinase and DAAO, the quinolone core is highly versatile. N-1 substituted derivatives featuring trihydroxylated aromatic rings have shown effective inhibition of the HIV-1 integrase strand transfer process, yielding IC50 values as low as 2.6 µM [3]. Additionally, 3-hydroxyquinolin-2(1H)-one derivatives can act as pharmacological chaperones. By coordinating with the non-heme ferric center, they stabilize the human phenylalanine hydroxylase (hPAH) enzyme, offering a potential therapeutic avenue for Phenylketonuria (PKU) [4].

Mechanistic Visualization

Mechanism N1 External Stimulus (UV Radiation) N2 Tyrosinase Activation N1->N2 N3 L-DOPA Production N2->N3 N4 Melanin Synthesis N3->N4 I1 6-Bromo-3-hydroxyquinolin- 2(1H)-one (Inhibitor) I1->N2 Competitive Inhibition

Fig 1: Mechanism of action for tyrosinase inhibition by 3-hydroxyquinolin-2(1H)-one derivatives.

Experimental Validation: Self-Validating Tyrosinase Inhibition Protocol

To ensure high reproducibility and trustworthiness in your screening assays, it is critical to employ a self-validating system. The following protocol integrates a pre-incubation step—a crucial kinetic requirement often overlooked in standard literature. Pre-incubating the enzyme with the inhibitor before introducing the substrate ensures that binding equilibrium is reached, preventing artificially inflated IC50 values caused by competitive substrate displacement.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve the 3-hydroxyquinolin-2(1H)-one derivative in 100% DMSO to create a 10 mM stock. Dilute in phosphate buffer (50 mM, pH 6.8) to achieve a final concentration range (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the assay remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-equilibration: In a 96-well microplate, combine 100 µL of the diluted inhibitor with 50 µL of mushroom tyrosinase (100 U/mL). Incubate at 25°C for exactly 10 minutes.

    • Causality: This step establishes steady-state inhibitor-enzyme binding prior to substrate competition, ensuring accurate kinetic readings.*

  • Reaction Initiation: Add 50 µL of 2 mM L-DOPA (substrate) to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the linear increase in absorbance at 475 nm (measuring the formation of the product, dopachrome) over a 5-minute window.

  • Data Analysis: Calculate the initial velocity (V0) for each concentration. Plot the percentage of inhibition versus log[Inhibitor] and utilize a four-parameter logistic non-linear regression model to determine the precise IC50 value.

Workflow S1 1. Compound Prep (DMSO Stock) S2 2. Enzyme Incubation (Pre-equilibration) S1->S2 S3 3. Substrate Addition (L-DOPA) S2->S3 S4 4. Kinetic Reading (Absorbance 475nm) S3->S4 S5 5. Data Analysis (IC50 Calculation) S4->S5

Fig 2: Self-validating experimental workflow for high-throughput tyrosinase inhibitor screening.

References

  • MDPI - An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available at: [Link]

  • ResearchGate - Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives. Available at:[Link]

Comparative

Comparative In Silico ADME/Tox Profiling: A Case Study on 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

As a Senior Application Scientist in computational chemistry, I frequently guide drug development teams through the critical transition from hit identification to lead optimization. A recurring bottleneck in this phase i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry, I frequently guide drug development teams through the critical transition from hit identification to lead optimization. A recurring bottleneck in this phase is the late-stage failure of promising scaffolds due to poor pharmacokinetic (PK) or toxicity profiles. To mitigate this, in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling has become an indispensable first-line filter.

However, the proliferation of predictive platforms—ranging from open-source web servers to enterprise-grade software suites—creates a paradox of choice. In this guide, we will objectively compare the performance, underlying mechanics, and output utility of four leading ADME/Tox platforms: SwissADME , pkCSM , Schrödinger QikProp , and ADMET Predictor .

To ground this comparison in practical reality, we will use 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one as our case study. Quinoline and quinolin-2-one derivatives are highly privileged scaffolds in medicinal chemistry, frequently investigated for their potent antimicrobial, anticancer, and kinase-inhibitory activities [1]. By profiling this specific molecule, we can dissect exactly how different algorithms interpret the same chemical space.

The Causality of Computational Predictions: 2D vs. 3D Descriptors

Before executing any software, it is crucial to understand why different platforms yield different results for the exact same molecule. The fundamental divergence lies in how the software reads the chemical structure.

Platforms like and rely primarily on 2D topological descriptors and graph-based signatures. They calculate properties by counting atoms, bonds, and functional groups directly from a SMILES string. This approach is computationally inexpensive and highly reproducible, making it ideal for high-throughput screening of massive libraries [2].

Conversely, enterprise tools like Schrödinger QikProp and ADMET Predictor heavily weight 3D conformational descriptors . QikProp, for instance, utilizes Monte Carlo simulations to calculate the 3D Solvent-Accessible Surface Area (SASA). Because a molecule's true polarity and lipophilicity depend on its dynamic 3D shape in a solvent, 3D descriptors often provide a more biologically relevant prediction for complex molecules. However, this means the input must be a rigorously optimized low-energy 3D conformer; feeding a flat 2D structure into QikProp will artificially distort the SASA, leading to cascading errors in LogP and Blood-Brain Barrier (BBB) predictions.

G A Ligand Preparation (3-Hydroxy-6,8-dimethylquinolin-2(1H)-one) B 2D SMILES Generation (Topological Analysis) A->B C 3D Conformer Optimization (LigPrep / OPLS4 Force Field) A->C D SwissADME (2D Descriptors) B->D E pkCSM (Graph-based Signatures) B->E F QikProp (3D SASA Descriptors) C->F G Data Aggregation & Consensus Scoring D->G E->G F->G

In silico ADME/Tox profiling workflow for 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one.

Self-Validating Experimental Protocol

To ensure scientific integrity, an in silico protocol must be a self-validating system. We do not simply input a molecule and blindly accept the output. We must verify the applicability domain of the models used.

Step 1: Canonical Representation & Tautomer Check
  • Draw the Structure: Construct 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one using ChemDraw or MarvinSketch.

  • Tautomeric Validation: The quinolin-2(1H)-one core can exhibit lactam-lactim tautomerism (quinolin-2-ol). For physiological pH (7.4), the lactam (2(1H)-one) form is overwhelmingly dominant. Force the software to lock this tautomer to prevent the algorithms from miscalculating hydrogen bond donors (HBD).

  • Generate Canonical SMILES: Cc1cc(C)c2[nH]c(=O)c(O)cc2c1.

Step 2: 3D Conformer Generation (For QikProp/ADMET Predictor)
  • Import to Schrödinger Maestro: Import the SMILES string into the Maestro workspace.

  • Run LigPrep: Execute LigPrep using the OPLS4 force field.

    • Causality Check: Set the pH to 7.4 ± 0.5 using Epik. This ensures the 3-hydroxy group (pKa ~ 8.5-9.5) remains primarily protonated (neutral) in the simulation, which is critical for accurate lipophilicity (LogP) calculations.

  • Energy Minimization: Retain the lowest energy conformer.

Step 3: Internal Validation (Applicability Domain)
  • Select a Reference Control: Run a well-characterized quinoline derivative (e.g., Ciprofloxacin or a simple coumarin analog) alongside our target compound.

  • Cross-Reference: Compare the software's predicted values for the control against known in vitro experimental data [3]. If the software accurately predicts the control's ADME profile, we can trust its predictions for our structurally related target compound.

Step 4: Platform Execution
  • Input the 2D SMILES into SwissADME and pkCSM.

  • Input the optimized 3D .mae file into QikProp and ADMET Predictor.

  • Compile and normalize the output metrics.

Quantitative Data & Platform Comparison

The table below summarizes the simulated ADME/Tox parameters for 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one across the four platforms.

ParameterSwissADME (2D)pkCSM (2D/Graph)QikProp (3D)ADMET Predictor (3D/ML)
Molecular Weight 189.21 g/mol 189.21 g/mol 189.21 g/mol 189.21 g/mol
Consensus LogP 1.851.721.911.88
TPSA (Ų) 49.3349.3351.2049.50
GI Absorption High94.5%100%High (96%)
BBB Permeability YesLogBB: -0.15 (Low)QPlogBB: -0.20Medium
CYP3A4 Inhibition NoNoNoNo
hERG Toxicity N/ANegativeQPlogHERG: -4.1 (Safe)Negative
AMES Toxicity N/ANegativeN/ANegative
Hepatotoxicity N/ANegativeN/ANegative
Analytical Insights & Causality

1. Lipophilicity (LogP) and TPSA: Notice the variance in Topological Polar Surface Area (TPSA). SwissADME and pkCSM calculate exactly 49.33 Ų based on standard fragment contributions (Amide NH-C=O + Phenolic OH). However, QikProp calculates 51.20 Ų. Why? Because QikProp measures the actual surface area of the 3D conformer exposed to a simulated water probe. The slight steric hindrance from the adjacent methyl groups in the 3D space alters the accessible surface, resulting in a higher, more realistic TPSA and a correspondingly slightly higher LogP (1.91).

2. Blood-Brain Barrier (BBB) Permeability: SwissADME provides a binary "Yes" for BBB permeation based on the BOILED-Egg model (relying on WLOGP and TPSA). However, pkCSM and QikProp provide quantitative values (LogBB). A LogBB of -0.15 to -0.20 indicates that while the drug can cross the BBB, it will not heavily partition into the brain (values > 0.3 are considered highly permeable). For a potential systemic antimicrobial or anticancer agent, this moderate-to-low brain partitioning is actually favorable, as it reduces the risk of Central Nervous System (CNS) toxicity [4].

3. Toxicity Profiling: SwissADME is strictly an ADME tool and lacks toxicity prediction. If toxicity is your primary concern, pkCSM and ADMET Predictor are the superior choices. pkCSM utilizes graph-based signatures to predict AMES toxicity (mutagenicity) and hepatotoxicity with high accuracy for small molecules. For our compound, the absence of structural alerts (like aromatic nitro groups or reactive Michael acceptors) results in a clean predicted toxicity profile.

Selection Start Select ADME/Tox Platform Q1 Need 3D conformation dependent properties? Start->Q1 Yes1 Schrödinger QikProp Q1->Yes1 Yes No1 Rapid 2D screening? Q1->No1 No Yes2 SwissADME No1->Yes2 Yes Tox Deep Toxicity Profiling? No1->Tox Need Tox Data Yes3 pkCSM / ADMET Predictor Tox->Yes3 Yes

Decision matrix for selecting in silico ADME/Tox platforms based on structural input.

Conclusion & Strategic Recommendations

Based on the in silico profiling, 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one exhibits an excellent pharmacokinetic baseline. It strictly adheres to Lipinski's Rule of Five, demonstrates high predicted gastrointestinal absorption, and shows no immediate red flags for CYP inhibition or severe toxicity.

Platform Recommendations:

  • For Early Hit Triage: Use SwissADME and pkCSM . Their 2D-based algorithms are lightning-fast and perfectly suited for filtering out molecules with glaring violations (e.g., massive molecular weight or extreme lipophilicity) before synthesizing them.

  • For Lead Optimization: Transition to Schrödinger QikProp or ADMET Predictor . When you are deciding between closely related analogs (e.g., moving a methyl group from the 6-position to the 7-position), 2D topological descriptors often fail to capture the subtle steric differences. 3D SASA calculations are mandatory here to accurately predict changes in solubility and membrane permeability.

By understanding the algorithmic causality behind these tools, researchers can move beyond treating in silico platforms as "black boxes" and instead use them as precise, self-validating instruments in the drug design pipeline.

References
  • Díaz-Eufracio, B. I., Medina-Franco, J. L., & Durán-Iturbide, N. A. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16076–16084. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.[Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review.[Link]

  • Tuğcu, G., Önen Bayram, F. E., & Sipahi, H. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences, 18(6), 738-743.[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study with 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

Introduction: The Critical Need for Robust Fluorophore Characterization In the landscape of modern biological research and drug development, fluorescent probes are indispensable tools. From illuminating subcellular struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Robust Fluorophore Characterization

In the landscape of modern biological research and drug development, fluorescent probes are indispensable tools. From illuminating subcellular structures to quantifying enzymatic activity, the precision of our insights is intrinsically linked to the performance of the fluorophores we employ. While a vast arsenal of fluorescent dyes is commercially available, the quest for novel probes with superior photostability, enhanced quantum yields, and tailored environmental sensitivity is perpetual. The emergence of a new potential fluorophore, such as 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one, necessitates a rigorous and systematic benchmarking process.

This guide provides a comprehensive framework for characterizing the photophysical properties of a novel compound, using 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one as a practical example. We will delve into the theoretical underpinnings of fluorescence, provide detailed experimental protocols for essential benchmarking experiments, and compare the anticipated performance of our compound of interest against well-established fluorescent dyes. This document is intended for researchers and scientists who are not just users of fluorescent technologies, but also innovators seeking to validate and deploy new chemical tools.

The Compound of Interest: 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

The quinolin-2(1H)-one scaffold is a well-recognized privileged structure in medicinal chemistry and has been increasingly explored for the development of fluorescent probes.[1] The presence of the 3-hydroxy group is particularly noteworthy, as it can give rise to excited-state intramolecular proton transfer (ESIPT), a phenomenon that often results in a large Stokes shift and dual emission, making such compounds sensitive reporters of their local microenvironment. The dimethyl substitutions at the 6- and 8-positions are expected to modulate the electronic properties and steric hindrance of the molecule, potentially influencing its photophysical characteristics.

Based on the fluorescence behavior of structurally related 3-hydroxy-4-quinolones, we can hypothesize that 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one will exhibit fluorescence in the blue to green region of the spectrum. However, without empirical data, its quantum yield, photostability, and precise spectral characteristics remain to be determined. The following sections will outline the necessary steps to comprehensively characterize this and other novel fluorophores.

Comparative Photophysical Data of Known Fluorescent Dyes

To establish a performance baseline, it is crucial to compare our novel compound against well-characterized and widely used fluorescent dyes. The table below summarizes the key photophysical properties of three such dyes, which represent different classes and spectral regions.

Fluorophore Excitation Max (λex, nm) Emission Max (λem, nm) Molar Extinction Coefficient (ε, M-1cm-1) Fluorescence Quantum Yield (Φf) Photostability Solvent
Coumarin 1 37345025,0000.73ModerateEthanol
Fluorescein 49051476,9000.93Low0.1 M NaOH
Rhodamine B 554575106,0000.31HighWater
3-Hydroxy-6,8-dimethylquinolin-2(1H)-one TBDTBDTBDTBDTBDTBD

TBD: To Be Determined

Experimental Protocols for Fluorophore Benchmarking

The following protocols are designed to be self-validating and provide a robust characterization of a novel fluorescent compound.

Measurement of Absorbance and Fluorescence Spectra

Rationale: The absorbance spectrum reveals the wavelengths of light the molecule absorbs, with the peak absorbance corresponding to the optimal excitation wavelength. The fluorescence emission spectrum shows the wavelengths of light emitted by the molecule upon excitation. The difference between the excitation and emission maxima is the Stokes shift, a critical parameter for minimizing self-absorption and crosstalk in multiplex imaging.

Protocol:

  • Solution Preparation: Prepare a stock solution of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one in a high-purity solvent (e.g., spectroscopic grade ethanol or DMSO) at a concentration of 1 mM. From this stock, prepare a series of dilutions in the desired experimental solvent (e.g., phosphate-buffered saline, pH 7.4) to a final concentration range of 1-10 µM.

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer.

    • Blank the instrument with the experimental solvent.

    • Measure the absorbance spectrum of the sample solution from 250 nm to 600 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λmax determined from the absorbance spectrum.

    • Scan the emission spectrum from the excitation wavelength + 10 nm to 700 nm.

    • Identify the wavelength of maximum emission (λem).

    • To obtain the excitation spectrum, set the emission monochromator to the λem and scan the excitation wavelengths.

Workflow for Spectral Characterization:

cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement stock 1 mM Stock Solution in DMSO working 1-10 µM Working Solution in Experimental Buffer stock->working Dilution spectrophotometer UV-Vis Spectrophotometer working->spectrophotometer fluorometer Spectrofluorometer working->fluorometer abs_spectrum Record Absorbance Spectrum (250-600 nm) spectrophotometer->abs_spectrum lambda_max Determine λmax abs_spectrum->lambda_max set_ex Set Excitation at λmax lambda_max->set_ex fluorometer->set_ex ex_spectrum Record Excitation Spectrum fluorometer->ex_spectrum em_spectrum Record Emission Spectrum set_ex->em_spectrum lambda_em Determine λem em_spectrum->lambda_em lambda_em->ex_spectrum Set Emission

Caption: Workflow for determining the absorbance and fluorescence spectra of a novel fluorophore.

Determination of Fluorescence Quantum Yield (Φf)

Rationale: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for most imaging applications as it contributes to a brighter signal. The relative method, using a well-characterized standard, is a reliable and accessible approach.

Protocol (Relative Method):

  • Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For a compound expected to emit in the blue-green region, Quinine Sulfate in 0.1 M H2SO4 (Φf = 0.54) is a suitable standard.

  • Solution Preparation:

    • Prepare a series of five dilutions for both the standard and the 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope of the linear regression for both plots.

    • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstd * (Slopesample / Slopestd) * (ηsample2 / ηstd2)

    Where:

    • Φstd is the quantum yield of the standard.

    • Slopesample and Slopestd are the slopes from the plots.

    • ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively (this term is 1 if the same solvent is used).

Workflow for Quantum Yield Determination:

start Prepare Serial Dilutions (Sample & Standard) abs_meas Measure Absorbance at λex (A < 0.1) start->abs_meas fluor_meas Measure Integrated Fluorescence Intensity start->fluor_meas plot_data Plot Integrated Intensity vs. Absorbance abs_meas->plot_data fluor_meas->plot_data calc_slope Calculate Slopes of Linear Fits plot_data->calc_slope calc_qy Calculate Quantum Yield (Φf) calc_slope->calc_qy

Caption: Step-by-step workflow for determining the relative fluorescence quantum yield.

Assessment of Photostability

Rationale: Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. Low photostability (photobleaching) can lead to signal loss during time-lapse imaging and can complicate quantitative measurements.

Protocol:

  • Sample Preparation: Prepare a solution of the 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one in the desired solvent at a concentration that gives a strong but not saturating fluorescence signal.

  • Instrumentation: Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an LED) and a sensitive camera.

  • Image Acquisition:

    • Acquire an initial image (t=0) using a defined set of imaging parameters (excitation intensity, exposure time).

    • Continuously expose the sample to the excitation light.

    • Acquire images at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 10-30 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay is an indicator of the photostability. A slower decay indicates higher photostability. For a more quantitative comparison, the time taken for the fluorescence intensity to decrease to half its initial value (t1/2) can be determined.

Workflow for Photostability Assessment:

prep Prepare Fluorophore Solution setup Mount on Fluorescence Microscope prep->setup initial_image Acquire Initial Image (t=0) setup->initial_image continuous_exp Continuous Excitation initial_image->continuous_exp time_series Acquire Images at Regular Intervals continuous_exp->time_series analysis Measure Mean Fluorescence Intensity time_series->analysis plot Plot Normalized Intensity vs. Time analysis->plot half_life Determine Photobleaching Half-life (t1/2) plot->half_life

Caption: Experimental workflow for assessing the photostability of a fluorescent dye.

Conclusion and Future Directions

The comprehensive characterization of novel fluorophores is a cornerstone of advancing biological imaging and sensing. While the specific photophysical parameters of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one are yet to be experimentally determined, the framework provided in this guide offers a robust methodology for its evaluation. By systematically measuring its spectral properties, quantum yield, and photostability, and comparing these against established standards, researchers can ascertain its potential as a valuable new tool.

Future work should not only focus on the fundamental photophysical characterization but also explore the solvatochromic properties of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one, its pH sensitivity, and its potential for conjugation to biomolecules for targeted labeling applications. Such studies will ultimately determine its niche in the ever-expanding palette of fluorescent probes available to the scientific community.

References

  • Anjanikar, S. S.; Chandole, S. S. Anti-Microbial Study and Synthesis of Schiff Bases of 3-Actyl 4-Hydroxy Quinolin-2-One. Orient. J. Chem.2023, 39 (1), 197–201.
  • Bauer, I.; Max, D.; Friehmelt, F.; Fetzner, S. 2,4-dioxygenases catalyzing N-heterocyclic-ring cleavage and formation of carbon monoxide. Purification and some properties of 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase from Arthrobacter sp. Ru61a and comparison with 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase from Pseudomonas putida 33/1. Eur. J. Biochem.1996, 240 (3), 576-583.
  • Beak, P. The structure and reactivity of 2-pyridone and related compounds. Acc. Chem. Res.1977, 10 (5), 186-192.
  • Charles, R. G.; Freiser, H.; Friedel, R.; Hilliard, L. E.; Johnston, W. D. The Infrared Spectra of Metal Chelates of 8-Quinolinol, 2-Methyl-8-quinolinol, 4-Methyl-8-quinolinol, and 5-Nitroso-8-quinolinol. Spectrochim. Acta1956, 8, 1-8.
  • Demchenko, A. P. The concept of excited-state intramolecular proton transfer (ESIPT) and designing of the ratiometric fluorescent probes. Methods Appl. Fluoresc.2020, 8 (4), 042009.
  • Elroby, S. A. K.; El-Shishtawy, R. M.; Makki, M. S. I. Influence of the protonation, deprotonation and transition metal ions on the fluorescence of 8-hydroxyquinoline: A computational study. Mol. Simul.2011, 37 (11), 940-952.
  • Ilhan, S.; Sari, N.; Arslan, F. Synthesis, characterization, and thermal analysis of 8-hydroxyquinoline metal complexes. J. Therm. Anal. Calorim.2009, 98 (2), 437-441.
  • Johnson, C. S., Jr. Diffusion ordered nuclear magnetic resonance spectroscopy: principles and applications. Prog. Nucl. Magn. Reson. Spectrosc.1999, 34 (3-4), 203-256.
  • Kidrič, J.; Kocjan, D.; Hadži, D. A ¹H and ¹³C nuclear magnetic resonance study of the tautomerism of some 8-hydroxyquinoline derivatives. Vestn. Slov. Kem. Drus.1984, 31 (1), 45-55.
  • Lin, Y.; Wu, X.; Feng, S.; Kang, J.; Luo, G. Penicillazine, a novel quinolone alkaloid from Penicillium sp. Tetrahedron Lett.2000, 41 (8), 1251-1253.
  • Nakamoto, K. Infrared and Raman Spectra of Inorganic and Coordination Compounds, 3rd ed.; Wiley: New York, 1978.
  • Nimlos, M. R.; Kelley, D. F.; Bernstein, E. R. Spectroscopy and structure of 2-hydroxyquinoline. J. Phys. Chem.1987, 91 (18), 4694-4700.
  • Patil, S. A.; Patil, R.; Patil, S. A.; Naik, R.; Keri, R. S. Quinoline and quinolone scaffolds in medicinal chemistry: a review. RSC Adv.2021, 11 (40), 24835-24861.
  • Rajnikant; Gupta, V. K.; Singh, P.; Kumar, R.; Dinesh. Crystal structure of 8-hydroxyquinoline. Cryst. Res. Technol.2002, 37 (11), 1229-1234.
  • Sadasivam, V.; Alaudeen, M. Synthesis, characterization, and antimicrobial activities of some transition metal complexes of a new Schiff base ligand derived from 8-hydroxyquinoline. J. Serb. Chem. Soc.2007, 72 (12), 1249-1257.
  • Song, Z.; Liu, Y.; Zhang, Q.; Li, Z.; Wang, R. A new quinolone alkaloid from Penicillium sp.

Sources

Comparative

Cross-Validation of Experimental and Computational Data for Quinolinone Derivatives: A Comparative Guide to Kinase Inhibitor Workflows

Introduction: The Bottleneck in Quinolinone Optimization Quinolinone derivatives are privileged heterocyclic scaffolds widely recognized for their potent biological activities, particularly as ATP-competitive kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bottleneck in Quinolinone Optimization

Quinolinone derivatives are privileged heterocyclic scaffolds widely recognized for their potent biological activities, particularly as ATP-competitive kinase inhibitors targeting VEGFR-2, CHK1, and PI3K[1][2]. Because these molecules typically engage the kinase hinge region via highly specific hydrogen bonds (e.g., at the GK+1 and GK+3 positions)[3], minor structural modifications can drastically alter their binding thermodynamics.

Historically, drug development professionals have relied on Standard High-Throughput Virtual Screening (HTVS) using rigid molecular docking to prioritize quinolinone analogs for synthesis. However, standard docking often fails to account for receptor flexibility, desolvation penalties, and entropic changes, leading to high false-positive rates.

This guide objectively compares the performance of Standard Molecular Docking against an Advanced Molecular Dynamics (MD) & MM-GBSA Pipeline , using rigorous experimental cross-validation (In Vitro Kinase Assays and Surface Plasmon Resonance) as the ground truth[4]. By understanding the causality behind these methodologies, researchers can build self-validating systems that accelerate hit-to-lead optimization.

Workflow Visualization: The Cross-Validation Paradigm

To systematically eliminate false positives, modern drug discovery requires a closed-loop system where computational predictions are continuously cross-validated against biophysical and enzymatic data.

CompExpWorkflow cluster_comp Computational Pipeline cluster_exp Experimental Validation HTVS Standard Docking (HTVS) Fast, Low Accuracy MD Molecular Dynamics (MD) Explicit Solvent, 100ns HTVS->MD Top 1% Hits FEP MM-GBSA / FEP High Accuracy ΔG MD->FEP Trajectory Analysis Synth Chemical Synthesis Quinolinone Core FEP->Synth Candidate Selection Kinase In Vitro Kinase Assay IC50 Determination Synth->Kinase Purified Cmpds SPR SPR Kinetics KD & Residence Time Kinase->SPR Active Hits SPR->HTVS Cross-Validation & Feedback

Fig 1: Iterative cross-validation workflow bridging computational predictions and experimental data.

Comparative Analysis: Computational Predictions vs. Experimental Reality

When evaluating a library of quinolinone derivatives, the choice of computational screening method directly impacts the success rate of the subsequent experimental synthesis.

Standard Molecular Docking (The Alternative)
  • Mechanism: Utilizes empirical scoring functions to estimate binding affinity based on a single, static snapshot of the protein-ligand complex.

  • The Flaw: Docking algorithms struggle with the quinolinone core's electron-deficient nature and complex solvation networks[5]. They often overestimate the binding affinity of highly lipophilic derivatives because they fail to penalize the energetic cost of displacing ordered water molecules from the kinase active site.

MD Simulations & MM-GBSA (The Advanced Pipeline)
  • Mechanism: Simulates the physical movements of atoms over time (e.g., 100 ns) in an explicit water environment, followed by Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations[1].

  • The Advantage: MD accurately examines both structural and entropic changes at an atomic resolution[1]. By averaging the binding free energy (

    
    ) over thousands of dynamic trajectory frames, MM-GBSA filters out docking artifacts and provides a thermodynamic profile that tightly correlates with experimental Surface Plasmon Resonance (SPR) data.
    
Data Presentation: Performance Comparison

The table below summarizes the cross-validation of four quinolinone derivatives targeting VEGFR-2 and CHK1. Notice how the Docking Score fails to rank the compounds correctly, whereas the MM-GBSA


  perfectly mirrors the Experimental 

derived from SPR

values.
Compound IDTarget KinaseStandard Docking Score (kcal/mol)Advanced MM-GBSA

(kcal/mol)
Experimental IC50 (nM)Experimental SPR

(nM)
Experimental

(kcal/mol)*
Quin-01 VEGFR-2-9.1 (Predicted Best)-32.5137.40150.2-9.3
Quin-02 VEGFR-2-8.4-41.2 (Predicted Best)9.3011.5-10.8
Quin-03 CHK1-9.5 (Predicted Best)-28.4450.00480.0-8.6
Quin-04 CHK1-7.8-45.6 (Predicted Best)0.650.8-12.4

*Experimental


 is calculated using the standard Gibbs free energy isotherm equation: 

, where T = 298.15 K.

Self-Validating Methodologies

To ensure scientific integrity, both the computational predictions and experimental validations must operate as self-validating systems. Below are the field-proven protocols required to execute this cross-validation.

Protocol A: Advanced Computational Pipeline (MD & MM-GBSA)

This protocol explains the causality behind transitioning from static docking to dynamic thermodynamic profiling.

  • System Parameterization:

    • Action: Parameterize the synthesized quinolinone derivatives using the Generalized Amber Force Field (GAFF) and assign AM1-BCC partial charges. Prepare the kinase protein using the ff14SB force field.

    • Causality: Accurate charge distribution is critical for quinolinones, as their conjugated ring systems participate in complex

      
       stacking and dipole interactions within the kinase hinge region.
      
  • Solvation and Neutralization:

    • Action: Immerse the complex in a TIP3P cubic water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Equilibration (NVT and NPT Ensembles):

    • Action: Gradually heat the system to 300 K over 50 ps (NVT), followed by density equilibration at 1 atm for 50 ps (NPT) using the Berendsen barostat.

    • Causality: Bypassing proper equilibration causes "vacuum shock," where the protein structure artificially collapses around the ligand, ruining the validity of the subsequent production run.

  • Production Run & MM-GBSA Calculation:

    • Action: Run a 100 ns unrestrained MD simulation. Extract snapshots from the final 20 ns trajectory to calculate the binding free energy (

      
      ) using the MM-GBSA method.
      
    • Causality: The first 80 ns allow the system to reach a true thermodynamic minimum. Calculating

      
       only from the final 20 ns ensures that transient, unstable docking poses are statistically averaged out.
      
Protocol B: Experimental Validation (SPR & In Vitro Kinase Assay)

This protocol establishes the biological ground truth required to validate the computational models.

  • In Vitro Kinase Assay (IC50 Determination):

    • Action: Dissolve quinolinone derivatives in DMSO and deliver them into the kinase substrate solution using acoustic dispensing technology (e.g., Echo550)[2]. Initiate the reaction with[

      
      -33P]-ATP and incubate for 2 hours. Detect activity via the P81 filter binding method[2].
      
    • Causality: Acoustic dispensing prevents compound carryover and precipitation, ensuring that the measured IC50 reflects true enzymatic inhibition rather than assay artifacts.

  • Surface Plasmon Resonance (SPR) Kinetics:

    • Action: Immobilize the purified target kinase (e.g., VEGFR-2 or CHK1) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Flow varying concentrations of the quinolinone analyte (0.1 nM to 1000 nM) over the chip at a high flow rate (50 µL/min).

    • Causality: While IC50 provides a snapshot of inhibition, SPR provides real-time kinetic data (

      
       and 
      
      
      
      ). A high flow rate is intentionally used to minimize mass transport limitations, ensuring that the calculated
      
      
      (and resulting Experimental
      
      
      ) is a true reflection of the binding affinity, allowing for direct 1:1 cross-validation with the MM-GBSA data.

References

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Taylor & Francis.
  • Identification of CHK1 Kinase Inhibitors Using Structure-Based Pharmacophore Modelling and Molecular Docking. Indian Journal of Pharmaceutical Sciences.
  • Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. PMC / NIH.gov.
  • Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation. MDPI.
  • Computational Insights into the Structural and Spectroscopic Properties of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. Benchchem.

Sources

Validation

Efficacy of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one compared to commercially available drugs

A Technical Guide for Researchers and Drug Development Professionals In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and specificity is a paramount objective. The q...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and specificity is a paramount objective. The quinolin-2(1H)-one scaffold has emerged as a "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the therapeutic potential of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one and its analogs against established, commercially available anticancer drugs, with a focus on in vitro efficacy data.

While specific experimental data for 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one is still emerging, this guide will leverage data from closely related quinolin-2(1H)-one derivatives to provide a substantive comparison. This approach allows for an informed, albeit predictive, assessment of its potential standing in the therapeutic armamentarium.

Deciphering the Mechanisms of Action: A Tale of Two Scaffolds

The efficacy of any therapeutic agent is intrinsically linked to its mechanism of action. Here, we delve into the distinct pathways through which quinolin-2(1H)-one derivatives and a standard-of-care chemotherapeutic agent, Doxorubicin, exert their cytotoxic effects.

Quinolin-2(1H)-one Derivatives: Targeting Key Signaling Cascades

Recent studies have elucidated that many quinolin-2(1H)-one derivatives function as potent inhibitors of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][4] These receptors are often overexpressed in various cancer types and play a crucial role in cell proliferation, survival, and metastasis. By blocking the ATP-binding sites of these kinases, quinolin-2(1H)-one derivatives can effectively halt the downstream signaling pathways that drive tumor growth.[3]

Quinolinone_MOA cluster_cell Cancer Cell Quinolinone 3-Hydroxy-6,8-dimethyl- quinolin-2(1H)-one Derivative EGFR_HER2 EGFR/HER-2 Receptor Quinolinone->EGFR_HER2 Inhibition P1 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR_HER2->P1 Activation Proliferation Cell Proliferation & Survival P1->Proliferation

Caption: Mechanism of action for a quinolin-2(1H)-one derivative.

Doxorubicin: A Multifaceted Assault on Cancer Cells

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy for a multitude of cancers, including breast cancer.[5] Its primary mechanism of action involves the intercalation of its planar ring system into the DNA double helix, thereby obstructing the action of topoisomerase II. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.

Doxorubicin_MOA cluster_nucleus Cell Nucleus Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibition DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action for Doxorubicin.

Comparative In Vitro Efficacy: A Quantitative Snapshot

To provide a direct comparison of cytotoxic potential, the half-maximal inhibitory concentration (IC50) is a critical metric. The following table summarizes the IC50 values of a representative quinolin-2(1H)-one derivative and Doxorubicin against the MCF-7 human breast cancer cell line.

CompoundTarget Cancer Cell LineIC50 ValueReference
(E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-one (Compound 5a)MCF-734 nM[3][4]
DoxorubicinMCF-70.68 ± 0.04 µg/ml (~1.25 µM)[6]

Note: The IC50 value for the quinolin-2(1H)-one derivative is for a structurally related compound and serves as a proxy for the potential efficacy of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one.

Experimental Protocol: MTT Assay for Cell Viability

The determination of IC50 values is routinely performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (quinolin-2(1H)-one derivative and Doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed MCF-7 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with serial dilutions of compounds Incubate_24h->Treat_Compounds Incubate_48h Incubate for 48h Treat_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Discussion and Future Perspectives

The in vitro data presented suggests that quinolin-2(1H)-one derivatives possess remarkable cytotoxic activity against breast cancer cells, with the representative compound exhibiting a significantly lower IC50 value than the standard chemotherapeutic agent, Doxorubicin. This highlights the potential of this chemical scaffold in the development of novel and more potent anticancer drugs.

The distinct mechanisms of action between the two classes of compounds are also noteworthy. The targeted inhibition of EGFR/HER-2 by quinolin-2(1H)-one derivatives offers the promise of greater selectivity and potentially a more favorable side-effect profile compared to the broad cytotoxicity of Doxorubicin. However, it is crucial to acknowledge that this is a preliminary, in vitro comparison. Further comprehensive studies, including in vivo animal models and detailed pharmacokinetic and pharmacodynamic profiling, are essential to fully elucidate the therapeutic potential of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one and its analogs.

Future research should focus on synthesizing a library of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one derivatives and screening them against a panel of cancer cell lines to establish a clear structure-activity relationship. Elucidating the precise molecular targets and exploring potential synergistic effects with existing therapies will be pivotal in advancing these promising compounds toward clinical application.

References

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. Available at: [Link]

  • New Lung Cancer Treatments Aim to Reduce Deaths in 2025 and Beyond. Memorial Sloan Kettering Cancer Center. Available at: [Link]

  • Dose-response curves and IC 50 values for sorafenib and artesunate in... ResearchGate. Available at: [Link]

  • Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. PMC. Available at: [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers. Available at: [Link]

  • Abstract 312: Multicellular spheroids of A549 cells: A clinically relevant model of lung cancer. American Association for Cancer Research. Available at: [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention. Available at: [Link]

  • Combining Celecoxib with Sorafenib Synergistically Inhibits Hepatocellular Carcinoma Cells In Vitro. Anticancer Research. Available at: [Link]

  • Treatments for stage C liver cancer. Canadian Cancer Society. Available at: [Link]

  • What Makes Immunotherapy for Liver Cancer a Promising Treatment?. Cancer Research Institute. Available at: [Link]

  • 11 Drugs Commonly Prescribed for Breast Cancer. GoodRx. Available at: [Link]

  • Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. PMC. Available at: [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. Available at: [Link]

  • Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. PMC. Available at: [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. Available at: [Link]

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in... ResearchGate. Available at: [Link]

  • Glycyrrhizin enhances the antitumor activity of cisplatin in non‑small cell lung cancer cells by influencing DNA damage and apoptosis. Spandidos Publications. Available at: [Link]

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Comparative

The Quinolinone Scaffold: A Privileged Framework for Targeted Drug Discovery

A Comparative Analysis of Quinolinone-Based Inhibitors in Oncology and Beyond The quinolinone structural motif, a bicyclic aromatic scaffold, has emerged as a cornerstone in medicinal chemistry, underpinning the developm...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Quinolinone-Based Inhibitors in Oncology and Beyond

The quinolinone structural motif, a bicyclic aromatic scaffold, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1] Its synthetic tractability and the ability to be readily functionalized at multiple positions have allowed for the creation of extensive compound libraries, leading to the discovery of potent and selective inhibitors for a range of biological targets.[2] This guide provides a comparative analysis of key classes of quinolinone-based inhibitors, focusing on their mechanisms of action, experimental validation, and the rationale behind their design for researchers, scientists, and drug development professionals.

The Versatility of the Quinolinone Core

The inherent chemical properties of the quinolinone scaffold, including the presence of both hydrogen bond donor and acceptor functionalities, make it an ideal framework for interacting with the active sites of various enzymes.[2] This versatility has been exploited to develop inhibitors for several key targets implicated in diseases ranging from cancer to bacterial infections.[1][3] This guide will focus on three major classes of quinolinone-based inhibitors that have shown significant promise in drug discovery: kinase inhibitors, topoisomerase inhibitors, and poly(ADP-ribose) polymerase (PARP) inhibitors.

Quinolinone-Based Kinase Inhibitors: Targeting Aberrant Signaling

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The quinolinone scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors.[4][5]

Mechanism of Action

Quinolinone-based kinase inhibitors typically function as ATP-competitive inhibitors. Their planar aromatic ring system can mimic the adenine moiety of ATP, allowing them to bind to the ATP-binding pocket of the kinase. Specific substitutions on the quinolinone core can then form hydrogen bonds and van der Waals interactions with key amino acid residues in the active site, leading to potent and selective inhibition.[5]

Comparative Analysis of Representative Kinase Inhibitors

The following table summarizes the activity of several notable quinolinone-based kinase inhibitors against their primary targets.

CompoundTarget Kinase(s)IC50/KiCell Line(s)Key FindingsReference(s)
Compound 16 PKN314 nM (IC50)-Potent inhibitor of Protein Kinase Novel 3 with micromolar activity in cells.[5]
Compound 2E Topo I/IIαGI50 < 7 µMNUGC-3, etc.Dual topoisomerase inhibitor with significant antiproliferative activity.[6]
CP734 PAK115.27 µM (IC50)-Strong and selective inhibitor of p21-activated kinase 1.[7]
Compound 14 Pim-1/22.5 nM (Ki, Pim-1), 43.5 nM (Ki, Pim-2)-Effective dual inhibitor of Pim-1 and Pim-2 kinases.[7]
Key Signaling Pathways Targeted

Quinolinone-based inhibitors have been developed to target several critical signaling pathways implicated in cancer progression, including:

  • EGFR Signaling: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[8][9]

  • VEGFR Signaling: The vascular endothelial growth factor receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11]

  • PI3K/mTOR Signaling: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival.[1][12]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/SOS->Ras Activates RAF RAF Ras->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway.

Quinolinone-Based Topoisomerase Inhibitors: Disrupting DNA Replication

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[13][14] Inhibitors of these enzymes are a cornerstone of cancer chemotherapy.[15]

Mechanism of Action

Quinolone antibiotics, a well-established class of antibacterial agents, are known to target bacterial DNA gyrase and topoisomerase IV.[14] This concept has been extended to develop quinolinone-based inhibitors that target human topoisomerases. These compounds intercalate into the DNA and stabilize the transient enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and ultimately cell death.[13][15]

Comparative Analysis of Representative Topoisomerase Inhibitors
CompoundTargetIC50Cell Line(s)Key FindingsReference(s)
Compound 6a Topoisomerase II-HL60Potent human topoisomerase II inhibitor with high cytotoxicity.[15]
Compound 28 Topoisomerase I29 nM-Potent inhibitor of human Topoisomerase 1 activity.[16]
Fluoroquinolines (Ofloxacin, Ciprofloxacin, etc.) Topoisomerase IIα/β--Predicted to be potent inhibitors of human topoisomerase II.[13]

Quinolinone-Based PARP Inhibitors: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[17] Inhibiting PARP in cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a highly effective targeted therapy.[18]

Mechanism of Action

Quinazolinone-based compounds, structurally related to quinolinones, have been developed as potent PARP inhibitors. They act by binding to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA. This trapped PARP-DNA complex is highly cytotoxic, particularly in cells with deficient homologous recombination repair.[18]

Experimental Evaluation of PARP Inhibitors

The efficacy of PARP inhibitors is typically evaluated using a combination of enzymatic and cell-based assays.

PARP_Inhibition_Workflow Start Start Enzyme_Assay PARP Enzyme Activity Assay Start->Enzyme_Assay Cell_Based_Assay PARP Trapping Assay Start->Cell_Based_Assay Data_Analysis Determine IC50 and Trapping Efficiency Enzyme_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis End End Data_Analysis->End

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